Bromosporine

Catalog No.
S548936
CAS No.
M.F
C17H20N6O4S
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromosporine

Product Name

Bromosporine

IUPAC Name

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate

Molecular Formula

C17H20N6O4S

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24)

InChI Key

UYBRROMMFMPJAN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Bromosporine

Canonical SMILES

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C

The exact mass of the compound Bromosporine is 404.12667 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromosporine mechanism of action bromodomain inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Basis

Bromosporine functions as a competitive inhibitor that binds to the conserved acetyl-lysine binding site found in bromodomains.

  • Conserved Binding Mode: The inhibitor inserts itself into the hydrophobic cavity of the bromodomain, a site typically occupied by acetylated lysine. Its binding mode is conserved across different bromodomains. A key interaction involves the sulfonamide moiety of this compound forming a direct hydrogen bond with a conserved asparagine residue (e.g., Asn140 in BRD4(1), Asn100 in BRD9) in the BC loop, which is critical for acetyl-lysine recognition [1].
  • Extension into the ZA Loop: Unlike many selective inhibitors, this compound is designed to extend its sulfonamide substituent towards the front of the ZA-loop binding cavity. This channel is a common feature in most bromodomains but is less frequently used by specific histone peptides. By targeting this groove, this compound achieves its broad selectivity across different bromodomain families [1].
  • Shape Complementarity: The high-affinity binding is largely attributed to excellent shape complementarity between the this compound molecule and the diverse acetyl-lysine binding sites of various bromodomains [1].

Quantitative Profiling of Bromodomain Inhibition

The table below summarizes the binding affinities of this compound for a selection of bromodomains, demonstrating its potent and broad activity [1].

Bromodomain Protein Affinity (K_D in nM)
BRD4(1) BET Family 41.8 ± 2.8
BRD4(2) BET Family 39.7 ± 2.2
BRD9 SWI/SNF Complex (Subfamily IV) 41.7 ± 3.8
BRDT(1) BET Family 40.2 ± 2.8
TAF1L(2) Family II 43
BRD2(2) BET Family 50.3 ± 5.0
BRD3(2) BET Family 50.0 ± 4.7
BRPF1B Subfamily IV 311.5
BRD1 Subfamily IV 1,653 ± 66
BAZ2A Family VIII 3,745 ± 291
PCAF 4,700 (approx.)

Key Experimental Protocols for Characterization

The pharmacological profile of this compound was established using several key biophysical and structural techniques.

  • Thermal Shift Assay (TSA): This method was used for the initial screening of a focused library of dicyclic chemotypes. The assay identifies potential binders by measuring the stabilization and increase in the protein's melting temperature (ΔT_m) upon ligand binding [1].
  • Biolayer Interferometry (BLI): this compound was screened against a panel of 42 recombinant biotinylated bromodomains covering all structural families. BLI confirmed its broad activity by quantifying real-time binding interactions between the ligand and immobilized proteins [1].
  • Isothermal Titration Calorimetry (ITC): This technique provided quantitative binding affinities (K_D) and thermodynamic parameters (ΔH, ΔS) for this compound's interaction with various bromodomains, confirming its high potency with nanomolar affinity for many targets [1].
  • X-ray Crystallography: High-resolution crystal structures of this compound in complex with diverse bromodomains (e.g., BRD9, BRD4(1), TAF1L(2)) were determined. These structures visually confirmed the conserved binding mode and provided a structural basis for its promiscuity, showing how the molecule achieves shape complementarity with different binding pockets [1].

Research Applications and Biological Context

This compound serves as an important tool for validating bromodomains as therapeutic targets and understanding their biology.

  • Identification of Master Regulators: In leukemic cell lines, this compound treatment produced a transcriptional signature nearly identical to that of selective BET inhibitors like JQ1. This indicated that in this context, BET proteins are the dominant mediators of the primary transcription response to pan-bromodomain inhibition, while other bromodomains play a lesser role [1].
  • Functional Screening: Its promiscuity makes it ideal for identifying cellular processes and diseases where bromodomains have a regulatory function. It has shown therapeutic potential in diverse areas, including reactivating latent HIV-1 infection by targeting BET proteins [2] and enhancing the effect of 5-FU in colorectal cancer cells [3].
  • Starting Point for Probe Development: Similar to the kinase inhibitor staurosporine, this compound's broad-profile provides a valuable chemical starting point for the development of more selective and potent inhibitors for specific bromodomains [1].

Bromodomain Inhibition in HIV-1 Latency Reversal

Research has shown that this compound can potently reactivate latent HIV-1, and its mechanism involves the BET protein BRD4 and the transcription elongation factor P-TEFb. The following diagram illustrates this signaling pathway.

This compound This compound BRD4 BRD4 This compound->BRD4 Inhibits P_TEFb P_TEFb BRD4->P_TEFb Recruits/Activates CDK9 CDK9 P_TEFb->CDK9 Contains RNAPII RNAPII CDK9->RNAPII Phosphorylates Tat Tat CDK9->Tat Phosphorylates (T-loop) HIV_1_Transcription HIV_1_Transcription RNAPII->HIV_1_Transcription Elongates Tat->P_TEFb Recruits Tat->HIV_1_Transcription Transactivates

This compound inhibits BRD4 to activate HIV-1 transcription via the P-TEFb/Tat pathway.

This compound's primary value to researchers lies in its use as a promiscuous chemical probe to broadly assess the therapeutic potential of bromodomain inhibition across different disease models. It helps determine if investing in the development of selective inhibitors for a specific bromodomain is warranted.

References

bromosporine pan-bromodomain inhibitor profile

Author: Smolecule Technical Support Team. Date: February 2026

Bromosporine Target Affinity Profile

Bromodomain Affinity (KD) Measurement Method
BRD4(1) 41.8 nM Isothermal Titration Calorimetry (ITC) [1]
BRD4(2) 39.7 nM Isothermal Titration Calorimetry (ITC) [1]
BRD9 41.7 nM Isothermal Titration Calorimetry (ITC) [1]
BRD2(1) 97.1 nM Isothermal Titration Calorimetry (ITC) [1]
BRD3(1) 91.7 nM Isothermal Titration Calorimetry (ITC) [1]
TAF1L(2) 43 nM Isothermal Titration Calorimetry (ITC) [1]
BRD1 1.65 µM Isothermal Titration Calorimetry (ITC) [1]
BRPF1B 311.5 nM Isothermal Titration Calorimetry (ITC) [1]
BAZ2A 3.75 µM Isothermal Titration Calorimetry (ITC) [1]
CECR2 0.017 µM (17 nM) Biochemical Assay (IC50) [2]

Mechanism of Action and Structural Basis

This compound achieves its pan-inhibitory activity through a conserved binding mode. Structural studies (X-ray crystallography) reveal that this compound inserts into the acetyl-lysine binding cavity of various bromodomains [1]. The following diagram illustrates this conserved interaction pattern.

bromosporine_binding BSP This compound ConservedAsn Conserved Asparagine (Asn) BSP->ConservedAsn Direct H-bond ZAloop ZA Loop Cavity BSP->ZAloop  Sulfonamide extension  towards front BridgedWater Conserved Tyrosine BridgedWater->BSP Water-mediated H-bond

Conserved binding mode of this compound across different bromodomains [1].

Key Experimental Protocols and Applications

This compound's value in research is highlighted by its use in various experimental contexts.

  • Cell Viability and Combination Studies: In colorectal cancer research, cells were treated with this compound and 5-FU. Cell viability was measured using MTS assays after 24 hours, and combination index (CI) values were calculated using the Chou-Talalay method to confirm synergistic effects [3].
  • Transcriptional Profiling: To identify processes regulated by bromodomains, leukemic cells were treated with this compound. Genome-wide transcriptional analysis was performed using Illumina microarrays after short-term exposure (e.g., 6 hours). This approach revealed a pronounced BET inhibitor signature, indicating that BET proteins are master regulators of the primary transcription response in this context [1].
  • Latent HIV-1 Reactivation: this compound was used at specific concentrations to reactivate HIV-1 replication in different latency models, demonstrating its utility in virology and immunology research [4].

This compound in Preclinical Research

Research shows this compound has broad anti-proliferative activity across many cancer cell lines [5]. Its effects can be context-dependent; in leukemia models, its transcriptional impact is primarily through BET family inhibition [1], while in colorectal cancer, it synergizes with 5-fluorouracil (5-FU) to inhibit proliferation and induce apoptosis [3].

Chemical and Handling Specifications

For laboratory use, note the following specifications of this compound [4] [2]:

Property Specification
CAS Number 1619994-69-2
Molecular Formula C17H20N6O4S
Molecular Weight 404.44 g/mol
Solubility Soluble in DMSO (up to 25-100 mg/mL)
Storage -20°C; stable for 1 year as supplied

References

Binding Affinity (KD) of Bromosporine for BET Proteins

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the quantitative binding data for bromosporine's interaction with the first (BD1) and second (BD2) bromodomains of BET proteins, as determined by Isothermal Titration Calorimetry (ITC) [1].

BET Protein Bromodomain KD (nM) Measurement Method
BRD4 BD1 41.8 ± 2.8 ITC [1]
BRD4 BD2 39.7 ± 2.2 ITC [1]
BRDT BD1 40.2 ± 2.8 ITC [1]
BRDT BD2 172.1 ± 10.6 ITC [1]
BRD2 BD1 97.1 ± 6.7 ITC [1]
BRD2 BD2 50.3 ± 5.0 ITC [1]
BRD3 BD1 91.7 ± 5.3 ITC [1]
BRD3 BD2 50.0 ± 4.7 ITC [1]

Structural data confirms that this compound inserts into the acetyl-lysine binding cavity of BRD4 BD1, engaging the conserved asparagine (Asn140) and extending toward the ZA-loop [1] [2].

Experimental Protocols for Key Assays

Here are the methodologies for the primary experiments used to characterize this compound binding.

Isothermal Titration Calorimetry (ITC)

ITC is considered a gold standard for determining binding affinity in solution [1].

  • Purpose: To directly measure the thermodynamic parameters of binding, including KD (binding affinity), enthalpy change (ΔH), and stoichiometry (N) [1].
  • Typical Protocol: A solution of this compound is titrated step-by-step into a cell containing the purified bromodomain protein. The instrument measures the heat released or absorbed with each injection. Data is fitted to a binding model to calculate the KD and other parameters [1].
Biolayer Interferometry (BLI)

BLI is a label-free technique for measuring binding kinetics and affinity [1].

  • Purpose: To screen binding activity against a broad panel of bromodomains and determine association/dissociation rates [1].
  • Typical Protocol: Biotinylated bromodomains are immobilized on streptavidin-coated biosensors. The sensors are then dipped into a solution of this compound to measure the association phase, followed by a buffer solution to measure the dissociation phase. The resulting data is analyzed to determine kinetic constants [1].
Thermal Shift Assay

This assay monitors protein thermal stability upon ligand binding [1].

  • Purpose: To rapidly assess ligand binding by detecting an increase in the protein's melting temperature (ΔTm) [1].
  • Typical Protocol: A purified bromodomain is mixed with a fluorescent dye and this compound. The dye fluoresces strongly in a hydrophobic environment. As the temperature increases, the protein unfolds and exposes its hydrophobic core, allowing the dye to bind and fluoresce. A shift in the unfolding temperature in the presence of a ligand indicates binding [1].
X-ray Crystallography

This technique provides atomic-level structural details of the protein-inhibitor complex [1].

  • Purpose: To determine the high-resolution 3D structure of a bromodomain co-crystallized with this compound and elucidate its binding mode [1].
  • Typical Protocol: The protein-ligand complex is crystallized. The crystal is exposed to X-rays, and the resulting diffraction pattern is used to calculate an electron density map. This compound is then modeled into the electron density to visualize its specific atomic interactions with the binding pocket [1] [2].

Context of BET Proteins and Bromodomain Function

This compound was developed as a promiscuous, "staurosporine-like" tool compound to probe the biological functions of diverse bromodomains [1]. Its design was based on analyzing conserved structural features across the bromodomain family to create a molecule that could avoid subfamily-unique features and achieve broad activity [1].

The BET protein family includes BRD2, BRD3, BRD4, and BRDT [3] [4]. All members contain two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine residues on histones and other proteins [5] [4]. A key feature of BET bromodomains is their preference for binding to di-acetylated motifs [6]. The following diagram illustrates the general mechanism of how BET inhibitors like this compound affect gene transcription.

G HistoneAcetylation Histone Acetylation BETProtein BET Protein (e.g., BRD4) Binds acetylated lysines via bromodomains HistoneAcetylation->BETProtein Recruits PausedPolII Paused RNA Polymerase II BETProtein->PausedPolII Activates/Recruits ActiveTranscription Active Transcription Elongation (e.g., of oncogenes like MYC) PausedPolII->ActiveTranscription Elongates BETInhibitor BET Inhibitor (e.g., this compound) BETInhibitor->BETProtein Displaces from chromatin BETInhibitor->ActiveTranscription Suppresses

This compound binds competitively in the acetyl-lysine binding pocket, displacing BET proteins from chromatin and leading to the downregulation of key growth-promoting genes, such as MYC, which explains its strong anti-proliferative effects in cancer models [1] [5].

Key Takeaways for Researchers

  • Potent Pan-BET Inhibitor: this compound exhibits nanomolar affinity for all eight bromodomains across the four BET proteins (BRD2, BRD3, BRD4, BRDT), making it an excellent tool for pan-BET inhibition studies [1].
  • Tool Compound Utility: Its primary value lies in its broad promiscuity across the bromodomain family, helping identify biological processes regulated by BRDs. Follow-up studies with more selective inhibitors are needed to attribute effects to specific BET members or bromodomains [1].
  • Validated Experimental Data: The KD values from ITC provide a reliable, solution-based measurement of its high binding potency for the BET family [1].

References

bromosporine chemical probe epigenetic research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding Profile

Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins [1]. Bromosporine acts as a potent, promiscuous inhibitor by targeting the conserved acetyl-lysine binding pocket found across many bromodomains [2]. The table below summarizes its binding affinity for a selection of its targets.

Target Affinity (KD or IC₅₀) Source / Assay
CECR2 17 nM (IC₅₀) [3] / 43 nM (KD) [2] BPS Bioscience / ITC
BRD4(1) 41.8 nM (KD) [2] Isothermal Titration Calorimetry (ITC)
BRD9 41.7 nM (KD) [2] / 122 nM (IC₅₀) [3] ITC / BPS Bioscience
BRD2(1) 97.1 nM (KD) [2] / 410 nM (IC₅₀) [3] ITC / BPS Bioscience
PCAF 4.7 μM (KD) [2] / 2.1 μM (IC₅₀) [4] ITC / Not Specified

The following diagram illustrates the mechanism by which this compound's broad targeting leads to specific phenotypic outcomes in research models.

This compound This compound BET_Inhibition BET Family Inhibition (BRD2, BRD3, BRD4) This compound->BET_Inhibition NonBET_Inhibition Non-BET Bromodomain Inhibition (e.g., BRD9, CECR2) This compound->NonBET_Inhibition Primary_Effect Primary Observed Effect BET_Inhibition->Primary_Effect Dominant in e.g. Leukemia Other_Effects Other Context-Dependent Phenotypic Effects NonBET_Inhibition->Other_Effects Explored in other models

Key Experimental Applications and Protocols

This compound is used to identify bromodomain-dependent processes and to validate findings obtained with selective inhibitors.

Transcriptional Profiling in Leukemia
  • Objective: To determine if non-BET bromodomains are master regulators of primary transcription response [2].
  • Cell Lines: Leukemic cell lines known to be sensitive to BET inhibition.
  • Procedure:
    • Treat cells with this compound (e.g., 1 µM) or a selective BET inhibitor like JQ1 for a short duration (e.g., 6-12 hours).
    • Perform genome-wide transcriptional analysis using microarrays or RNA-seq.
    • Compare gene expression signatures.
  • Key Findings: The transcriptional changes induced by this compound largely overlapped with the BET inhibitor signature, indicating that BET proteins, not other bromodomains, are the dominant regulators of primary transcription response in this context [2].
Assessing Synergistic Anti-Cancer Effects
  • Objective: To investigate if broad bromodomain inhibition synergizes with standard chemotherapeutics [4].
  • Cell Lines: Colorectal cancer (CRC) or other solid tumor cell lines.
  • Procedure:
    • Treat cells with a range of this compound concentrations alone and in combination with a chemotherapeutic agent like 5-Fluorouracil (5-FU).
    • Use cell viability assays to calculate synergy.
    • Analyze cell cycle by flow cytometry.
  • Key Findings: this compound synergistically inhibits CRC cell growth with 5-FU and increases the proportion of cells arrested in the G1 phase of the cell cycle [4].
Latent HIV-1 Reactivation
  • Objective: To reactivate latent HIV-1 virus as a "shock and kill" strategy to eliminate residual reservoirs [4] [5].
  • Cellular Models: Latent HIV-1 J-Lat cell lines or primary CD4+ T cells from infected patients.
  • Procedure:
    • Treat latent cell models with this compound (e.g., 2.5 µM).
    • Measure HIV-1 replication or reporter gene activation.
    • Combine with antiretroviral therapy to assess viral clearance.
  • Key Findings: this compound reactivates HIV-1 replication in latent models without marked toxicity in primary CD4+ T cells, suggesting its potential use in combination therapies [4] [5].

Practical Usage Guidance

  • Formulation: Prepare a 10-100 mM stock solution in DMSO [5]. For in vivo studies, formulations can include 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O [3].
  • Cellular Treatment: Effective concentrations typically range from 0.1 µM to 10 µM, depending on the application and cell type [2] [4].
  • Storage: Store lyophilized powder at -20°C, desiccated. Once in DMSO solution, store at -20°C and use within 3 months, avoiding multiple freeze-thaw cycles [5].

References

bromosporine promiscuous targeting bromodomains function

Author: Smolecule Technical Support Team. Date: February 2026

The Rationale Behind Bromosporine's Development

Bromodomains (BRDs) are acetyl-lysine recognition modules found in proteins that regulate gene expression. The human BRD family includes 61 diverse domains, making it challenging to predict the effects of inhibiting any single one [1]. While selective BET inhibitors showed potent anti-cancer activity, the functional consequences of inhibiting most non-BET BRDs remained unclear [2].

This compound (BSP) was designed to address this by acting as a broad-spectrum, "promiscuous" inhibitor. The goal was to create a tool, analogous to the non-selective kinase inhibitor staurosporine, that could help identify cellular processes and diseases where BRDs have a regulatory function [1].

Mechanism of Action and Binding Profile

This compound achieves its promiscuity through a unique binding mode. Structural analysis revealed that while most BRDs have a conserved asparagine residue for acetyl-lysine recognition, they also possess a channel formed by the ZA loop and helix A. This compound was designed to engage the conserved asparagine while extending its sulfonamide substituent into this ZA-loop channel, resulting in excellent shape complementarity and high-affinity binding across diverse BRDs [1].

The table below summarizes the binding affinity (KD) of this compound for a selection of bromodomains, as measured by Isothermal Titration Calorimetry (ITC) [1].

Bromodomain Affinity (KD in nM)
BRD4(1) 41.8 ± 2.8
BRD4(2) 39.7 ± 2.2
BRD2(2) 50.3 ± 5.0
BRD3(2) 50.0 ± 4.7
BRDT(1) 40.2 ± 2.8
BRD9 41.7 ± 3.8
TAF1L(2) 43
BRD1 1,653 ± 66
BAZ2A 3,745 ± 291
PCAF 4,700

This quantitative profile shows BSP has nanomolar affinity for at least 13 BRDs, including all BET family members, and lower micromolar affinity for others like PCAF [1].

Key Experimental Workflows and Findings

A critical proof-of-concept study applied this compound to leukemic cell lines, which are known to be sensitive to BET inhibition. The experimental workflow and key findings are summarized below.

G Start Study Rationale Exp1 In Vitro Profiling Start->Exp1 Finding1 Finding: BSP is a potent pan-BRD inhibitor Exp1->Finding1 Exp2 Cellular Phenotypic Assays Finding2 Finding: Strong anti-proliferative & anti-clonogenic activity Exp2->Finding2 Exp3 Transcriptomic Analysis Finding3 Finding: Transcriptional signature matches BET inhibitors Exp3->Finding3 Finding1->Exp2 Finding2->Exp3 Conclusion Conclusion: BET proteins are master regulators in this context Finding3->Conclusion

Workflow and findings from the foundational this compound study in leukemia models.

The core methodology involved:

  • In Vitro Binding Assays: Broad screening against 42 recombinant BRDs using biolayer interferometry (BLI) and validation of affinity for key targets via ITC confirmed BSP's promiscuous nanomolar binding [1].
  • Cellular Phenotypic Assays: Treatment of leukemic cell lines with BSP led to strong anti-proliferative activity and inhibition of clonogenic growth, mirroring the effects of the pure BET inhibitor JQ1 [2] [1].
  • Genome-Wide Transcriptional Analysis: Illumina microarrays analyzed transcriptional profiles after short-term BSP exposure. The resulting signature was compared to those from selective BET inhibitors and inhibitors of non-BET BRDs [1].

Research Applications and Protocol Details

This compound serves as a versatile tool in chemical biology and drug discovery.

  • Identifying Critical BRDs in Disease: BSP can be used in phenotypic screens. A strong phenotypic response, followed by transcriptomic analysis, can indicate whether the effect is driven by BET inhibition or other BRDs [1].
  • Starting Point for Inhibitor Development: The BSP scaffold provides a chemical template for developing new, more selective inhibitors for previously untargeted or weakly-targeted BRDs [1].
  • Studying Parasitic Diseases: Research has used molecular dynamics simulations to study BSP's binding to the bromodomain of Leishmania donovani, providing insights for developing new anti-parasitic therapies [3].

A typical protocol for assessing BSP's functional effects in cell lines involves:

  • Cell Culture & Treatment: Use validated cell lines (e.g., leukemic lines like MV4;11). Treat cells with BSP (e.g., at 1 µM), a selective BET inhibitor (e.g., JQ1, 500 nM), and DMSO vehicle control [1].
  • Proliferation & Viability Assays: Perform cell counting or use assays like CellTiter-Glo at 24, 48, and 72 hours post-treatment to generate dose-response curves [1].
  • Clonogenic Assays: Plate cells in semi-solid media like methylcellulose with inhibitors. Count colonies after 7-14 days to assess self-renewal capacity [1].
  • RNA Extraction & Transcriptomics: Harvest cells 6-8 hours after treatment. Extract total RNA and analyze using genome-wide microarrays or RNA-seq [1].
  • Data Analysis: Compare gene expression profiles. A high correlation between the BSP and JQ1 signatures, and a low correlation with non-BET inhibitor profiles, indicates a BET-driven response [1].

References

bromosporine crystallography studies binding mode

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis of Broad Bromodomain Binding

The table below summarizes the conserved binding mode of Bromosporine as revealed by crystallographic studies with various bromodomains.

Bromodomain Target PDB Code(s) (if provided in search results) Key Binding Interactions & Structural Insights
BRD9 N/A Engages conserved asparagine (N100); sulfonamide substituent extends towards ZA-loop cavity [1].
BRD4(1) N/A Binds acetyl-lysine site; interacts with conserved asparagine (N140); excellent shape complementarity [1].
TAF1L(2) N/A Common binding mode observed; interacts with conserved asparagine (N1602) [1].

Experimental Protocols for Structural Studies

The following methodologies are commonly employed to determine the binding mode of bromodomain inhibitors like this compound.

  • X-ray Crystallography: The primary technique for determining the atomic structure of bromodomain-inhibitor complexes.
    • Procedure: Purified recombinant bromodomains are co-crystallized with this compound. X-ray diffraction data is collected, and the structural model is solved and refined to visualize the inhibitor within the binding pocket [1] [2].
  • Isothermal Titration Calorimetry (ITC): Used to quantify binding affinity and thermodynamics.
    • Procedure: A solution of this compound is titrated into a cell containing the bromodomain protein. The heat released or absorbed with each injection is measured to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (N) of binding [1] [2].
  • Thermal Shift Assay (TSA): A high-throughput method to identify potential binders based on protein stabilization.
    • Procedure: A bromodomain protein and a fluorescent dye are mixed with this compound. The mixture is heated, and the temperature at which the protein unfolds is measured. An increase in melting temperature (ΔTm) suggests binding [1].
  • Bio-Layer Interferometry (BLI): Used for screening binding affinity and kinetics.
    • Procedure: Biotinylated bromodomains are immobilized on a biosensor. The binding and dissociation of this compound are measured in real-time as a shift in interference pattern, providing data on affinity (KD) and kinetics (kon, koff) [1].

Diagram of this compound's Conserved Binding Mode

The diagram below illustrates the conserved binding mode of this compound within the acetyl-lysine binding pocket of various bromodomains.

Bromodomain Bromodomain Binding Pocket (αZ, αA, αB, αC helices; ZA and BC loops) WPF WPF Shelf (Hydrophobic Region) Bromodomain->WPF Shape Complementarity BSP This compound (BSP) BSP->Bromodomain Binds Kac Site ConservedAsn Conserved Asn (e.g., N140 in BRD4(1)) BSP->ConservedAsn H-bond with Warhead ZALoopPocket ZA-loop Hydrophobic Cavity BSP->ZALoopPocket Sulfonamide Extension

Conserved binding mode of this compound across diverse bromodomains

Key Design Rationale and Applications

This compound was rationally designed to achieve broad bromodomain targeting [1]. Analysis of numerous BRD structures revealed a conserved channel formed by the ZA loop and helix A that is rarely occupied by native peptide ligands. This compound's dicyclic core scaffold was optimized to target this conserved groove while avoiding subfamily-unique features like the BET-specific WPF shelf, enabling its promiscuous nanomolar affinity across families [1].

The structural insights from this compound's binding mode have facilitated development of bivalent chemical probes. One study created bivalent ligands by linking this compound units to target tandem bromodomains of TAF1, demonstrating enhanced affinity through multivalent engagement [2]. This compound also served as the starting point for developing covalent bromodomain probes by replacing its sulfonamide group with a dichlorotriazine warhead [3].

References

bromosporine role in chromatin biology and gene expression

Author: Smolecule Technical Support Team. Date: February 2026

Bromodomains, Chromatin, and Bromosporine's Mechanism

The table below summarizes the core concepts of bromodomain function and how this compound interacts with them.

Concept Description This compound's Role
Bromodomain (BRD) Protein interaction module that recognizes and binds to ε-N-acetylated lysine residues on histones and other proteins. [1] Pan-Bromodomain Inhibitor: Broadly targets many BRDs (including BETs) by occupying the conserved acetyl-lysine binding pocket. [2]
Chromatin Accessibility The permissibility of chromatinized DNA to contact by nuclear macromolecules, regulated by nucleosome occupancy and histone modifications. [3] Modulates Transcription: By inhibiting BRDs present in chromatin-modifying enzymes and transcription factors, it alters chromatin state and gene expression. [2] [4]
Acetyl-Lysine Recognition Binding is mediated by a hydrophobic pocket formed by ZA and BC loops, with key interactions with a conserved asparagine residue. [1] Conserved Binding Mode: Its structure allows excellent shape complementarity with diverse BRD pockets, explaining its high, broad affinity. [2]

Quantitative Binding Affinity and Transcriptional Effects

This compound's promiscuity and potency are demonstrated by direct binding measurements and observations of its rapid impact on transcription.

Binding Affinity Across Bromodomains

The following table shows a selection of this compound's dissociation constants (KD) for various human bromodomains, demonstrating its nanomolar-range potency. KD values were determined by Isothermal Titration Calorimetry (ITC). [2]

Bromodomain KD (nM) Bromodomain KD (nM)
BRD4(1) 41.8 ± 2.8 BRD2(2) 50.3 ± 5.0
BRD4(2) 39.7 ± 2.2 BRD3(1) 91.7 ± 5.3
BRDT(1) 40.2 ± 2.8 BRD1 1,653 ± 66
BRD9 41.7 ± 3.8 BAZ2A 3,745 ± 291
BRD3(2) 50.0 ± 4.7 PCAF 4,700 (est.)
Direct Transcriptional Effects

Advanced RNA profiling techniques have been used to decipher the direct and rapid transcriptional changes caused by epigenetic compounds like this compound.

  • Methodology: Cells are treated with this compound and the nucleotide analog 4-thiouridine (4sU) for short periods (e.g., 30-60 minutes). Newly transcribed RNA is then separated from pre-existing RNA and sequenced. [5]
  • Key Finding: This approach reveals that this compound, as a bromodomain inhibitor, produces a direct transcriptional impact that is easily detectable in the "new RNA" fraction, which is often obscured in standard RNA-seq analyses that measure long-term, downstream effects. [5]

Key Experimental Applications and Protocols

This compound has been utilized in various disease models to investigate the biological consequences of broad bromodomain inhibition.

Reactivation of Latent HIV-1 ("Shock and Kill" Strategy)

This application aims to flush out the hidden HIV-1 reservoir so it can be eliminated by the immune system or antiretroviral therapy. [6]

  • Experimental Workflow:

A In vitro Latency Models B Cell Treatment A->B C This compound (2.5 µM) for 72 hours B->C D Combination with Prostratin or TNF-α B->D E Outcome Measurement C->E D->E F Flow Cytometry for GFP+ cells (LTR activity) E->F G Viral RNA Detection (full-length transcripts) E->G H Mechanism Investigation E->H I CDK9 T-loop Phosphorylation H->I

  • Key Results: this compound potently reactivated HIV-1 in latently infected cell lines (e.g., J-Lat C11, A10.6) in a dose- and time-dependent manner, with up to 85% of cells showing reactivation. [6] It also induced viral full-length transcripts in resting CD4+ T cells from ART-suppressed patients, with no obvious global T-cell activation. [6] The mechanism involves increasing phosphorylation of CDK9's T-loop, a key step for transcriptional elongation. [6]
Anti-Cancer Effects in Breast Cancer Models

Research has explored this compound's effect in targeting bromodomain-containing proteins like BPTF, which is activated in some breast cancers. [7]

  • Experimental Workflow:

    • In Vitro Models: Use TNBC (e.g., MDA-MB-231) and ER-positive (e.g., MCF-7) human breast cancer cell lines. [7]
    • Gene Silencing: Use shRNA/siRNA to stably or transiently knock down BPTF expression. [7]
    • Pharmacological Inhibition: Treat cells with this compound, alone or in combination with a PI3K inhibitor (e.g., Gedatolisib). [7]
    • Outcome Measures:
      • Proliferation: Colony formation assays. [7]
      • Apoptosis: Annexin V staining. [7]
      • Signaling Pathways: Western blot for pAKT(Ser473), pGSK-3β(Ser9), CCND1. [7]
      • In Vivo Validation: Xenograft models in mice. [7]
  • Key Results: BPTF knockdown suppressed cancer cell proliferation, induced apoptosis, and inhibited the PI3K pathway. [7] This compound, particularly when combined with Gedatolisib, produced significant anti-tumor effects in TNBC xenograft models, suggesting a rational combination therapy. [7]

Practical Research Use of this compound

For researchers planning experiments, here are the key practical details for using this compound.

Parameter Specification Notes
Molecular Weight 404.4 g/mol [8]
Purity ≥98% (HPLC) [4]
Solubility 20-25 mg/mL in DMSO Clear solution. [8] [4]
Stock Solution 10 mM in DMSO Reconstitute 5 mg in 1.23 mL DMSO. [8]
Storage -20°C, desiccated Lyophilized powder stable 24 months; solution stable 3 months at -20°C. Aliquot recommended. [8]
Working Concentration Varies (0.1 µM - 10 µM) Dose-dependent effects observed from 0.1 µM; common in vitro range is 1-2.5 µM. [2] [6]

Future Research and Therapeutic Implications

This compound's value lies in its utility as a tool compound for target identification and pathway discovery. Its broad-spectrum activity helps identify cellular processes where bromodomains have a regulatory function, inspiring the development of more selective inhibitors. [2] The direct transcriptional profiling methods it helped validate are now being applied at scale to profile over 80 epigenetic compounds, refining our understanding of their specificities and mechanisms. [5]

References

bromosporine upstream transcriptional regulation mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Upstream Transcriptional Regulation

Bromosporine functions upstream in transcriptional regulation by broadly targeting bromodomains (BRDs), which are acetyl-lysine-dependent reader modules found in many proteins involved in chromatin remodeling and transcription [1] [2] [3]. The core mechanism can be broken down into three levels:

  • Molecular Mechanism: this compound acts as a competitive inhibitor. It inserts into the conserved acetyl-lysine (Kac) binding pocket of BRDs, mimicking the natural ligand. It forms a key hydrogen bond with a conserved asparagine residue in the binding site and extends its sulfonamide group towards the ZA-loop cavity, achieving high-affinity, pan-selective binding [2] [4].
  • Chromatin and Complex Level: By inhibiting BRDs, this compound disrupts the recruitment and function of large macromolecular complexes critical for gene expression, such as chromatin remodelers (e.g., SWI/SNF complex subunits BRD7/9) and histone acetyltransferases (HATs) [3] [4].
  • Primary Transcriptional Outcome: Despite its promiscuity, studies in leukemia cell lines showed that a short exposure to this compound produces a transcriptional signature almost identical to that of selective BET inhibitors like JQ1. This identified BET proteins (BRD2, BRD3, BRD4, BRDT) as the master regulators of the primary transcription response in this context, with minimal additional changes attributable to non-BET BRD inhibition [1] [2].

The following diagram illustrates this upstream mechanism and the central role of BET proteins:

G This compound Upstream Mechanism cluster_0 Upstream Inputs cluster_1 Core Mechanism: Competitive Inhibition HistoneAcetylation Histone Acetylation (Kac Marks) BRD_Pocket BRD Acetyl-Lysine Binding Pocket HistoneAcetylation->BRD_Pocket  Recognizes BromodomainProteins Bromodomain (BRD) Proteins TranscriptionComplexes Transcription & Chromatin Remodeling Complexes BromodomainProteins->TranscriptionComplexes  Scaffolds/Recruits This compound This compound (Pan-BRD Inhibitor) This compound->BRD_Pocket  Blocks DisruptedRecruitment Disrupted Recruitment of Transcriptional Complexes BRD_Pocket->DisruptedRecruitment MasterRegulator BET Proteins Identified as Master Regulators of Response DisruptedRecruitment->MasterRegulator GeneOutput Altered Gene Expression (e.g., Oncogene Downregulation) MasterRegulator->GeneOutput

Quantitative Binding Affinity Profile

This compound's promiscuity is quantified by its nanomolar affinity for a wide range of BRDs. The table below summarizes its binding affinity (KD) for a selection of human bromodomains, as determined by Isothermal Titration Calorimetry (ITC) [2]:

Bromodomain Protein KD (nM) Notes / Subfamily
BRD4(1) 41.8 BET Family
BRD4(2) 39.7 BET Family
BRDT(1) 40.2 BET Family
BRD9 41.7 SWI/SNF (BRD7/9)
BRD2(2) 50.3 BET Family
BRD3(2) 50.0 BET Family
TAF1L(2) 43 Family VII
BRD1 1,653
BAZ2A 3,745
PCAF 4,700 (4.7 µM) HAT (Family I)

Key Experimental Evidence and Protocols

The role of this compound in upstream transcriptional regulation is supported by several key studies:

Identification of BET Proteins as Master Regulators (Leukemia Models)

This foundational study used this compound as a tool to dissect the functional importance of various BRDs in transcription [1] [2].

  • Experimental Models: Leukemic cell lines (e.g., MV4;11) known to be sensitive to BET inhibition.
  • Protocol Summary:
    • Treatment: Cells were exposed to this compound for a short duration (e.g., 6-8 hours).
    • Transcriptional Profiling: Genome-wide transcriptional profiles were analyzed using Illumina microarrays.
    • Data Analysis: The gene expression signature from this compound treatment was compared to the signature generated by a selective BET inhibitor (JQ1).
  • Key Finding: The transcriptional changes induced by broad BRD inhibition were almost entirely accounted for by the BET inhibition signature, with no significant additional changes from other BRDs [1] [2].
Reactivation of Latent HIV-1 through Tat/CDK9 Pathway

This compound was shown to reactivate latent HIV-1, revealing a specific upstream pathway it modulates [5].

  • Experimental Models: Latently HIV-1-infected cell lines (J-Lat clones C11, A10.6) and primary resting CD4+ T-cells from ART-suppressed patients.
  • Protocol Summary:
    • Treatment: Cell lines and primary cells were treated with this compound (e.g., 0.1 - 2.5 µM) over 72 hours, both alone and combined with other activators (prostratin, TNF-α).
    • Readout: HIV-1 reactivation was measured by flow cytometry (for GFP reporter) and by quantifying full-length HIV-1 transcripts.
    • Mechanistic Investigation: The role of the viral Tat protein and phosphorylation of CDK9's T-loop was examined using western blotting and pharmacological assays.
  • Key Finding: this compound potently reactivates latent HIV-1 by increasing phosphorylation of CDK9's T-loop, a critical step for transcriptional elongation, in a Tat-dependent manner [5].

The experimental workflow for these studies is summarized below:

G This compound Experimental Workflow cluster_assays Example Assays CellModel In vitro Cell Models (Leukemia, Latent HIV) Treatment This compound Treatment (Dose & Time Course) CellModel->Treatment MolecularAssay Molecular & Phenotypic Assays Treatment->MolecularAssay DataAnalysis Data Analysis & Validation MolecularAssay->DataAnalysis A1 Microarray/RNA-seq A2 Flow Cytometry (GFP) A3 qPCR (Viral Transcripts) A4 Western Blot (pCDK9)

Research Applications and Strategic Use

For researchers, this compound's primary utility lies in its ability to rapidly identify whether a biological process or disease model is driven by bromodomain activity.

  • Phenotypic Screening: Use this compound as a first-line tool in phenotypic screens. A positive response suggests that one or more BRDs are involved, warranting further investigation with selective probes [3].
  • Tool for "Untargetable" BRDs: It can inhibit BRDs for which no highly selective chemical probes yet exist, allowing for initial functional studies [4].
  • Combination Therapy Studies: Research shows this compound can synergize with other agents. For example, it enhanced the effect of 5-Fluorouracil (5-FU) in colorectal cancer cells and potently reactivated HIV-1 when combined with PKC agonists [5] [4].

Limitations and Important Considerations

  • Lack of Selectivity: Its promiscuity is a double-edged sword. Any observed phenotype cannot be automatically attributed to a specific BRD. Follow-up experiments with selective inhibitors or genetic validation (e.g., siRNA) are essential [1] [3].
  • Context-Dependent Response: The primary transcriptional response is highly context-dependent. While BET inhibition dominated in leukemia models, the relative importance of non-BET BRDs might be greater in other cell types or disease states [2].

References

Bromosporine Application Notes for HIV-1 Latency Reactivation

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Bromosporine is a promiscuous bromodomain and extra-terminal (BET) inhibitor that broadly targets BET proteins like BRD2, BRD3, BRD4, and BRDT, as well as some non-BET bromodomains such as BRD9 [1] [2] [3]. Its ability to reactivate latent HIV-1 via the "Shock and Kill" strategy has been demonstrated in various cell line models and primary cells from ART-suppressed patients, with research indicating it acts by increasing CDK9 T-loop phosphorylation and competing with the HIV-1 Tat protein for binding to the viral genome [4] [5] [6].

2. Material Preparation

  • This compound Stock Solution: Reconstitute this compound powder in DMSO to a concentration of 10 mM [2]. For example, dissolve 5 mg of this compound (Molecular Weight: 404.4 g/mol) in 1.23 mL of DMSO.
  • Storage: Store the lyophilized powder at -20°C, desiccated. Once in solution, aliquot and store at -20°C to avoid repeated freeze-thaw cycles; the solution is stable for approximately 3 months [2].
  • Working Concentrations: The effective working concentration range in cell culture is typically 0.1 µM to 2.5 µM [4] [6].

3. Experimental Protocols The following workflow outlines a standard procedure for evaluating this compound's effect on latent HIV-1 reactivation in cell models, synthesizing methods from key studies.

G Experimental Workflow for HIV-1 Reactivation Assay Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment  Incubate (e.g., 72h)   Analysis: Flow Cytometry Analysis: Flow Cytometry This compound Treatment->Analysis: Flow Cytometry  For GFP-reporters   Analysis: qRT-PCR Analysis: qRT-PCR This compound Treatment->Analysis: qRT-PCR  For primary cells  

  • Cell Culture and Treatment

    • Latent Cell Lines: Use established HIV-1 latency models such as J-Lat clones (e.g., C11, A10.6). Culture cells in recommended medium (e.g., RPMI-1640 with 10% FBS) [4] [6].
    • Primary Cells: Isolate resting CD4+ T cells from the peripheral blood of HIV-1 infected individuals on suppressive ART. Use Ficoll gradient centrifugation followed by magnetic bead-based negative selection for purification [6].
    • Treatment: Seed cells in appropriate plates. The next day, add this compound at the desired concentrations. Include a negative control (e.g., DMSO vehicle) and positive controls (e.g., JQ1, SAHA) for validation [4] [6].
  • HIV-1 Reactivation Analysis

    • Flow Cytometry (for reporter cell lines): After treatment (e.g., 72 hours), harvest cells and analyze using a flow cytometer. For J-Lat clones like C11 that express GFP under the control of the HIV-1 LTR, the percentage of GFP-positive cells directly indicates the level of latency reversal [4] [6].
    • qRT-PCR (for primary cells and tissue samples): After a shorter treatment (e.g., 18 hours), extract total RNA from treated primary resting CD4+ T cells. Use primers/probes specific for HIV-1 transcripts (e.g., the 3' poly A region) to measure the intracellular levels of HIV-1 mRNA. Normalize data to a housekeeping gene [6].
  • Combination Treatment Protocol To test for synergistic reactivation, this compound can be combined with other latency reversing agents (LRAs).

    • Agents: Prostratin (a PKC agonist) or TNF-α.
    • Procedure: Treat cells with a low dose of this compound (e.g., 0.25 µM) alone and in combination with prostratin (0.2 µM) or TNF-α (10 ng/mL) for 72 hours [4] [6].
    • Analysis: Analyze reactivation as described above. Use the Bliss independence model to determine if the effect of the combination is greater than the predicted additive effect of each drug alone [4] [6].

4. Key Findings and Data Summary The tables below summarize quantitative data from key studies on this compound's efficacy.

Table 1: Efficacy of this compound in Latent HIV-1 Cell Models

Cell Model This compound Concentration Treatment Duration Readout Result Reference
J-Lat C11 2.5 µM 72 hours % GFP+ cells 85.6% [4] [6]
J-Lat C11 0.1 µM to 2.5 µM 72 hours % GFP+ cells Increase from 6.88% to 87.7% [4] [6]
J-Lat A10.6 2.5 µM 72 hours % GFP+ cells Significant dose-dependent increase [4] [6]

Table 2: Synergistic Reactivation of Latent HIV-1

Treatment Concentration Effect (GFP+ % in C11 cells) Bliss Independence Prediction Synergy? Reference
This compound 0.25 µM ~7.5% - - [4] [6]
Prostratin 0.2 µM ~24% - - [4] [6]
Bromo + Prostratin 0.25 µM + 0.2 µM ~76.5% (above control) 21.3% Yes [4] [6]
TNF-α 10 ng/mL ~5% - - [4] [6]
Bromo + TNF-α 0.25 µM + 10 ng/mL ~14.6% (above control) 2.87% Yes [4] [6]

5. Proposed Mechanism of Action The proposed mechanism by which this compound reactivates latent HIV-1 involves competition at the viral promoter and facilitation of transcriptional elongation, as illustrated below.

6. Critical Considerations for Researchers

  • Specificity: As a broad-spectrum inhibitor, this compound is an excellent tool for initial phenotypic screens to identify processes regulated by bromodomains. However, follow-up studies with more selective inhibitors (e.g., JQ1 for BET proteins) or genetic approaches (e.g., knockdown of specific bromodomains like BRD9) are necessary to pinpoint the exact molecular target responsible for the observed HIV-1 reactivation [5] [1].
  • Cytotoxicity and Activation: Studies report that this compound treatment did not cause obvious cytotoxicity or global activation of T cells in primary cell models ex vivo at effective concentrations [4] [6]. However, a full dose-response cytotoxicity assay (e.g., using MTS or similar) should be included in any new experimental setup.
  • Context of Use: this compound has also been shown to reduce B cell proliferation in other screening contexts [7]. Researchers should be mindful of its potential cell-type-specific effects when designing experiments.

References

Comprehensive Application Notes and Protocols: Bromosporine Treatment in Leukemia Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromosporine and Its Relevance in Leukemia Research

This compound is a potent, non-selective bromodomain inhibitor that has emerged as a valuable chemical probe in oncology research, particularly for investigating epigenetic mechanisms in hematological malignancies. This small molecule inhibitor exhibits broad-spectrum activity across multiple bromodomain families, making it a useful tool for understanding the complex roles of epigenetic readers in cancer biology [1] [2]. In the context of leukemia research, this compound has demonstrated significant anti-proliferative effects across various acute myeloid leukemia (AML) cell lines, positioning it as a promising candidate for mechanistic studies and combination therapy development [2].

The therapeutic potential of bromodomain inhibition in leukemia is supported by multiple studies highlighting the critical role of epigenetic regulators in hematopoietic malignancies. Acute myeloid leukemia represents a diverse group of blood cancers characterized by genetic, phenotypic, and clinical heterogeneity, creating challenges for targeted therapeutic development [3]. The dependence of AML cells on specific bromodomain-containing proteins, including BRD4 and BRD9, has been well-established in preclinical models, providing a strong rationale for investigating pan-bromodomain inhibitors like this compound in this disease context [4] [5].

This compound Treatment Concentrations for Leukemia Cell Lines

Quantitative Data on Effective Concentrations

The following table summarizes the reported effective concentrations of this compound across various leukemia cell lines based on experimental data:

Cell Line Cancer Type This compound Concentration Treatment Duration Observed Effects Citation
MV4;11 AML 0.1, 0.5 and 1 μM 6-10 days Dose-dependent inhibition [2]
KASUMI-1 AML 0.1, 0.5 and 1 μM 6-10 days Dose-dependent inhibition [2]
OCI-AML3 AML 0.1, 0.5 and 1 μM 6-10 days Dose-dependent inhibition [2]
K562 CML 0.1, 0.5 and 1 μM 6-10 days Dose-dependent inhibition [2]
Various AML cells AML 2.5 μM 72 hours Activated HIV-1 replication in latent HIV-1 J-Lat clone C11 cells [2]
Key Considerations for Concentration Selection

When designing experiments with this compound in leukemia models, several factors require careful consideration:

  • Time-dependent effects: The anti-leukemic activity of this compound becomes more pronounced with extended exposure, with optimal effects typically observed between 6-10 days of treatment in proliferation assays [2]

  • Cell line variability: While the table above provides general guidance, researchers should note that individual cell lines may exhibit varying sensitivity to this compound based on their genetic background, expression of target bromodomains, and dependency on specific epigenetic regulators

  • Solubility and stability: this compound is typically prepared in DMSO stock solutions at concentrations up to 51.7 mg/mL (127.83 mM), with working aliquots stored at -20°C to maintain stability [6]

Detailed Experimental Protocols

Cell Culture and Compound Preparation

Materials Required:

  • Leukemia cell lines (e.g., MV4;11, KASUMI-1, OCI-AML3, K562)
  • Appropriate cell culture media (RPMI-1640 for most leukemia lines)
  • Fetal bovine serum (FBS), penicillin-streptomycin
  • This compound (CAS: 1619994-69-2)
  • Dimethyl sulfoxide (DMSO, cell culture grade)
  • Sterile plasticware (T-flasks, multi-well plates, pipettes)

Procedure:

  • Cell Culture Maintenance:

    • Maintain leukemia cell lines in appropriate complete media at 37°C in a humidified 5% CO₂ incubator
    • Keep cells in logarithmic growth phase by passaging every 2-3 days at densities between 2-8×10⁵ cells/mL depending on the specific cell line
  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution by dissolving 4.04 mg of this compound in 1 mL of DMSO
    • Vortex thoroughly until completely dissolved (approximately 30-60 seconds)
    • Aliquot into small volumes (10-20 μL) to avoid freeze-thaw cycles and store at -20°C or -80°C for long-term storage
  • Working Solution Preparation:

    • Thaw this compound stock solution at room temperature immediately before use
    • Prepare serial dilutions in complete culture media to achieve the desired final concentrations (typically ranging from 0.1-10 μM)
    • Ensure that the final DMSO concentration does not exceed 0.1% (v/v) in any treatment condition, with matched vehicle controls in all experiments
Anti-proliferation Assay Protocol

Experimental Workflow:

G A Plate cells in 96-well format B Incubate for 24h (37°C, 5% CO₂) A->B C Add this compound treatments B->C D Incubate 6-10 days with monitoring C->D E Measure cell viability D->E F Calculate inhibition % E->F G Determine IC₅₀ values F->G

Detailed Steps:

  • Cell Plating:

    • Harvest logarithmically growing cells and count using a hemocytometer or automated cell counter
    • Adjust cell density to appropriate concentration in complete media (typically 1-5×10⁴ cells/mL depending on doubling time)
    • Plate 100 μL cell suspension per well in 96-well tissue culture plates
    • Include blank control wells (media only) and vehicle control wells (0.1% DMSO)
  • Compound Treatment:

    • After 24 hours of incubation to allow cell stabilization, add 100 μL of 2× concentrated this compound working solutions to achieve final desired concentrations
    • Include a minimum of 8 concentration points with triplicate wells for each condition
    • For dose-response curves, include concentrations spanning 0.01-10 μM to adequately characterize the response
  • Proliferation Assessment:

    • Incubate plates for 6-10 days, monitoring cell growth periodically using trypan blue exclusion or alamarBlue assays
    • For endpoint measurements, use CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer's instructions to quantify ATP levels as a proxy for viable cell number
    • Measure luminescence using a plate reader and normalize values to vehicle-treated controls
  • Data Analysis:

    • Calculate percentage inhibition using the formula: % Inhibition = [1 - (Luminescence_treated / Luminescence_control)] × 100
    • Generate dose-response curves and calculate IC₅₀ values using nonlinear regression analysis in GraphPad Prism or similar software
Cell Cycle and Apoptosis Analysis Protocols

Cell Cycle Analysis Procedure:

  • Treat cells with this compound at relevant concentrations (0.1-1 μM) for 48-72 hours
  • Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C
  • Wash cells with PBS, then treat with RNase A (100 μg/mL) and stain with propidium iodide (50 μg/mL)
  • Analyze DNA content by flow cytometry, quantifying the percentage of cells in G₀/G₁, S, and G₂/M phases

Apoptosis Assessment:

  • After 48-72 hours of this compound treatment, harvest cells and stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kits
  • Analyze by flow cytometry within 1 hour of staining
  • Identify populations of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells

Western Blot Analysis:

  • Prepare whole cell lysates from treated cells using RIPA buffer with protease and phosphatase inhibitors
  • Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against cleaved PARP, caspase-3, and caspase-9 to confirm apoptosis induction [2]

Mechanism of Action and Signaling Pathways

Bromodomain Inhibition and Transcriptional Regulation

This compound exerts its anti-leukemic effects through promiscuous targeting of multiple bromodomains, which are evolutionarily conserved protein modules that recognize acetylated lysine residues on histone tails and other proteins [1] [7]. This broad inhibition profile distinguishes this compound from more selective BET inhibitors like JQ1 and enables simultaneous targeting of multiple epigenetic regulators involved in leukemia maintenance.

The following diagram illustrates the key signaling pathways affected by this compound in leukemia cells:

G Bromo This compound BD4 BRD4 Inhibition Bromo->BD4 BD9 BRD9 Inhibition Bromo->BD9 MYC MYC Downregulation BD4->MYC BD9->MYC Diff Differentiation Block BD9->Diff Cycle Cell Cycle Arrest MYC->Cycle Apop Apoptosis Induction MYC->Apop Diff->Apop

Key mechanistic insights:

  • BRD9 inhibition: this compound directly targets BRD9, a subunit of the ncBAF chromatin-remodeling complex that sustains MYC transcription in AML cells [4] [8]. Genetic studies have demonstrated that BRD9 is required for AML cell proliferation, with knockdown resulting in cell cycle arrest and differentiation [4]

  • Broad bromodomain targeting: Beyond BRD9, this compound exhibits nanomolar affinity for at least 13 different bromodomains and low micromolar activity against 12 additional bromodomains, creating a complex polypharmacology profile that simultaneously disrupts multiple oncogenic transcriptional programs [1]

  • Metabolic effects: Interestingly, other bromodomain inhibitors have been shown to create metabolic vulnerabilities in cancer cells under conditions of glucose deprivation, suggesting potential crosstalk between epigenetic regulation and metabolic pathways that may be relevant to this compound's mechanism [7]

Comparison with Other Bromodomain-Targeting Approaches

The non-selective nature of this compound contrasts with the more targeted approach of selective BRD4 inhibitors like JQ1 [5] or BRD9-specific inhibitors like I-BRD9 [8]. This broad targeting profile may be advantageous in preventing resistance mechanisms that can emerge with selective inhibition but requires careful interpretation of phenotypic outcomes due to the multiplicity of targets affected.

Data Interpretation and Troubleshooting

Analyzing Dose-Response Relationships

When interpreting results from this compound treatment experiments:

  • EC₅₀/IC₅₀ values: The concentration causing 50% of maximal effect should be consistent across biological replicates for a given cell line. Significant variations may indicate issues with compound solubility, cell passage number, or assay conditions

  • Hill slope: The steepness of the dose-response curve provides information about the cooperativity of binding. Shallow slopes may suggest multi-target engagement, which is expected with this compound's promiscuous mechanism

  • Maximal efficacy: The plateau of the dose-response curve indicates the maximal biological effect achievable with this compound in a specific cellular context

Common Technical Challenges and Solutions
Problem Potential Causes Solutions
Inconsistent results between replicates Compound precipitation, edge effects in plates Pre-warm media before dilution, use interior wells, include vehicle controls
Poor potency compared to literature Compound degradation, incorrect concentration Prepare fresh stock solutions, verify concentrations spectrophotometrically
Excessive cytotoxicity in controls DMSO toxicity, poor cell health Keep DMSO ≤0.1%, ensure cells are in log-phase growth before plating
No dose-response observed Incorrect cell density, overgrown cultures Optimize seeding density, treat cells during logarithmic growth
Considerations for Combination Therapy Studies

Based on emerging research with bromodomain inhibitors:

  • Chemosensitization approaches: Non-toxic concentrations of epigenetic modifiers like 3-bromopyruvate can boost chemotherapy effects in AML cells through pro-oxidant mechanisms [3]. Similar strategies could be explored with this compound

  • Sequential vs. concurrent treatment: The timing of this compound administration relative to other agents may significantly impact efficacy. Empirical testing of various sequences is recommended

  • Validation of synergy: Use combination index methods (Chou-Talalay) or Bliss independence models to distinguish synergistic from additive effects when combining this compound with other therapeutics

References

bromosporine stock solution preparation and storage DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling Overview

The table below summarizes the key chemical and handling information for Bromosporine that you will need for laboratory work.

Property Specification
CAS Number 1619994-69-2 [1] [2] [3]
Molecular Formula C17H20N6O4S [2] [4] [3]
Molecular Weight 404.4 g/mol [2] [4] [3]
Purity >98% [1] [2]
Solubility in DMSO ≥ 40.4 mg/mL (∼100 mM) [3]
Primary Solvent DMSO [2] [3]
Storage (Lyophilized Powder) -20°C, desiccated [2]
Storage (Solution in DMSO) -20°C [2]

Stock Solution Preparation & Storage Protocol

This section provides a step-by-step procedure for preparing a standard 10 mM this compound stock solution.

Materials and Equipment
  • This compound lyophilized powder (e.g., 5 mg) [2]
  • Anhydrous DMSO (cell culture grade, sterile-filtered recommended)
  • Analytical balance
  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 1.7 mL)
  • Micropipettes and sterile tips
  • Vortex mixer
  • Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses.
Step-by-Step Procedure
  • Weighing: Bring the this compound vial to room temperature before opening to prevent condensation. Accurately weigh out the desired amount of powder.
  • Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.235 mL of anhydrous DMSO [2].
  • Mixing: Cap the tube tightly and vortex thoroughly for 1-3 minutes until the powder is completely dissolved, yielding a clear solution.
  • Aliquoting: Immediately aliquot the dissolved stock solution into sterile, labeled microcentrifuge tubes. Recommended aliquot volumes are 20-100 µL to minimize freeze-thaw cycles [2].
  • Storage: Store all aliquots at -20°C in the dark [2]. The lyophilized powder is stable for at least 24 months when stored desiccated at -20°C. Once in solution, it should be used within 3 months to prevent loss of potency [2].

Critical Experimental Considerations

  • Freeze-Thaw Cycles: Aliquot the stock solution to avoid repeated freezing and thawing, which can lead to precipitation and degradation of the compound [2].
  • Aseptic Technique: While DMSO itself is bacteriostatic, using sterile tubes and techniques during preparation prevents microbial contamination.
  • Concentration Verification: If critical for your assay, consider verifying the concentration of your stock solution using a method like UV spectrophotometry, as slight variations can occur.

In Vitro Application & Workflow

This compound is a broad-spectrum bromodomain inhibitor. The following workflow outlines its typical use in cell-based assays.

G Start Prepare 10 mM Stock Solution in DMSO A1 Thaw aliquot completely at room temperature Start->A1 A2 Vortex briefly to ensure homogeneity A1->A2 A3 Dilute in cell culture media to desired working concentration A2->A3 A4 Add to cells (e.g., 0.1 - 20 µM) A3->A4 Note Note: Final DMSO concentration should typically be ≤0.1% A3->Note A5 Incubate and assay (typically 48-72 hours) A4->A5

Key Points for Cell Assays:

  • Working Concentrations: The effective concentration varies by cell type and assay objective. Literature reports using a wide range, from nanomolar (e.g., 100 nM) to micromolar (e.g., 1-20 µM) levels [1].
  • Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%) as your experimental groups to account for any solvent effects.
  • DMSO Final Concentration: As a general rule, the final concentration of DMSO in cell culture media should not exceed 0.1% (v/v) to avoid cytotoxicity.

Mechanism of Action & Research Applications

This compound is a potent, broad-spectrum inhibitor of bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby "reading" epigenetic marks [1] [5]. Its primary mechanism is to disrupt the recruitment of chromatin-modifying complexes and transcriptional regulators to acetylated chromatin.

G EPI Epigenetic Signal (Histone Lysine Acetylation) BRD Bromodomain (BRD) 'Reader' Protein EPI->BRD Recognizes TF Transcription Complex Recruitment BRD->TF Recruits GE Gene Expression TF->GE Activates Disrupt Disrupted Gene Expression (e.g., downregulation of c-Myc) GE->Disrupt Inhib This compound Inhib->BRD Inhibits Outcome1 Anti-proliferative Effects (Cancer Cells) Disrupt->Outcome1 Outcome2 Reactivation of Latent HIV-1 Disrupt->Outcome2

Key research applications based on its biological activity include:

  • Synergistic Cancer Therapy: this compound enhances the cytotoxic effect of 5-fluorouracil (5-FU) in colorectal cancer cells, reducing cell viability and increasing apoptosis [1].
  • Latent HIV-1 Reactivation: It can reactivate latent HIV-1 in vitro, making it a potential candidate for "shock and kill" eradication strategies [1] [2].
  • Chemical Probe: Its broad-spectrum activity makes it a valuable tool for functional assays exploring bromodomain biology [1] [5].

References

bromosporine in vitro cancer cell proliferation assay

Author: Smolecule Technical Support Team. Date: February 2026

Bromosporine Application Notes

Mechanism of Action

This compound is characterized as a promiscuous bromodomain inhibitor. It broadly targets many of the 61 human bromodomains with nanomolar affinity, including BET proteins (BRD2, BRD3, BRD4, BRDT) and non-BET proteins like BRD9. It functions by occupying the acetyl-lysine binding pocket, thereby disrupting the interaction between bromodomain-containing proteins and acetylated histones or transcription factors. This leads to the modulation of gene expression programs critical for cancer cell proliferation and survival [1] [2].

Summary of In Vitro Anti-Proliferative Findings

The table below summarizes quantitative data on the effects of this compound on cancer cell proliferation from key studies.

Table 1: In Vitro Anti-Proliferative Effects of this compound in Cancer Models

Cancer Type Cell Line/Model This compound Treatment Key Findings on Proliferation & Viability Citation
Breast Cancer MDA-MB-231 (TNBC), MCF-7 (ER+) Used in combination with other agents (e.g., PI3K inhibitor) Significant anti-tumor effects in culture; synergism observed in combination therapies [3].
Colorectal Cancer (CRC) CRC cell lines 0-1000 nM for 72 hours; combined with 5-FU Synergistic inhibition of cell growth; distinct increase in G1 phase arrest when combined with 5-FU [4].
Acute Myeloid Leukemia (AML) AML cell lines 0.1, 0.5 and 1 μM over 6-10 days Inhibition of AML cells in a dose-dependent manner [4].
Leukemia Leukemic cell lines Not specified in excerpt Strong anti-proliferative activity and inhibition of clonogenic growth, comparable to pan-BET inhibitor JQ1 [1].
General Toxicity (Non-Cancer) Primary CD4+ T cells 1-50 μM for 48 hours No marked toxicity observed, indicating a potential selective window [4].

The following diagram illustrates the conceptual workflow for assessing this compound's anti-cancer activity in vitro, from hypothesis to mechanistic investigation.

Start Hypothesis: this compound inhibits cancer cell proliferation Step1 1. Cell Seeding and Treatment Start->Step1 Step2 2. Proliferation and Viability Assays Step1->Step2 Step3 3. Apoptosis and Cell Cycle Analysis Step2->Step3 Step4 4. Mechanistic Investigation Step3->Step4 Results Data Analysis and Conclusion Step4->Results

Detailed Experimental Protocols

Protocol 1: Cell Proliferation and Viability Assay (General)

This protocol is adapted from methods used across multiple studies [3] [4].

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, CRC, or AML lines) in 96-well or 24-well plates at a density of 500-5,000 cells per well, depending on the cell line's doubling time. Allow cells to adhere overnight.
  • Compound Treatment:
    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
    • Prepare serial dilutions in complete cell culture medium to achieve final working concentrations (typically in the range of 0.1 μM to 10 μM). Include a vehicle control (DMSO at the same concentration as treated groups).
    • For combination studies, co-treat cells with this compound and other agents (e.g., 5-FU, PI3K inhibitors).
    • Replace the culture medium with the treatment medium. Each condition should have multiple replicates.
  • Incubation: Incubate cells for the desired duration (e.g., 48-72 hours, or up to 10 days for long-term assays).
  • Viability Measurement:
    • At the endpoint, assess cell viability using a standard MTT, MTS, or CellTiter-Glo assay according to the manufacturer's instructions.
    • Measure the absorbance or luminescence using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Clonogenic (Colony Formation) Assay

This protocol is crucial for assessing long-term proliferative potential and is based on established methods [1] [3].

  • Cell Seeding and Treatment: Seed a low number of cells (500-1000 cells per well) in a 6-well plate. After 24 hours, treat the cells with the desired concentration of this compound.
  • Long-Term Incubation: Incubate the cells for 1-2 weeks, or until visible colonies (typically >50 cells per colony) form in the vehicle control wells. Refresh the culture medium containing the compound every 3-4 days.
  • Staining and Counting:
    • After incubation, carefully aspirate the medium.
    • Wash the cells gently with phosphate-buffered saline (PBS).
    • Fix the colonies with 70% ethanol or 4% paraformaldehyde for 10-30 minutes.
    • Aspirate the fixative and stain the colonies with a 0.5% crystal violet solution for 30 minutes.
    • Gently rinse the plate with tap water to remove excess dye and air-dry.
  • Data Analysis: Count the number of stained colonies manually or using image analysis software. The percentage of colony formation is calculated relative to the vehicle control.
Protocol 3: Analysis of Apoptosis and Cell Cycle by Flow Cytometry

This protocol is synthesized from descriptions in the search results [3] [4].

  • Cell Treatment and Harvest: Treat cells (e.g., 1x10⁶ cells per condition) with this compound for 24-72 hours. Harvest both adherent and floating cells by trypsinization and centrifugation.
  • Apoptosis Assay (Annexin V/Propidium Iodide):
    • Resuspend the cell pellet in PBS.
    • Stain the cells using a commercial Annexin V-FITC/PI kit according to the manufacturer's instructions (e.g., Muse Annexin V and Dead Cell Assay Kit).
    • Incubate for 15-20 minutes at room temperature in the dark.
    • Analyze the samples immediately using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
  • Cell Cycle Analysis:
    • After harvesting, fix the cells in 70% ice-cold ethanol for at least 3 hours at -20°C.
    • Centrifuge the fixed cells and stain the DNA using a solution containing propidium iodide (PI) and RNase (e.g., Muse Cell Cycle Assay Kit).
    • Incubate for 30 minutes at room temperature in the dark.
    • Acquire data on a flow cytometer and analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Key Research Applications and Considerations

  • Combination Therapy: Research suggests that this compound's efficacy can be enhanced when used in combination with other agents. For example, it shows synergy with the chemotherapeutic 5-FU in colorectal cancer models and with the PI3K inhibitor gedatolisib in breast cancer models [4] [3].
  • Downstream Signaling Analysis: To understand the molecular mechanism, researchers often analyze changes in key signaling pathways post-treatment. Western blotting can be performed to examine the downregulation of proteins like phosphorylated AKT (Ser473), phosphorylated GSK-3β (Ser9), and cyclin D1 (CCND1), which are associated with proliferation and survival [3].
  • Critical Controls and Reagents:
    • Vehicle Control: Always include a DMSO control at the same concentration used for dissolving this compound.
    • Positive Controls: Use established BET inhibitors (e.g., JQ1) or chemotherapeutics as positive controls for anti-proliferative and pro-apoptotic effects.
    • This compound Source: this compound is commercially available from biological suppliers (e.g., BPS Bioscience, Catalog #27612). A stock solution is typically prepared in DMSO and stored at -20°C [2].

The following diagram outlines the proposed signaling pathways through which this compound exerts its anti-cancer effects, based on the literature.

Bromo This compound BET Inhibition of BET Proteins (BRD2/3/4) Bromo->BET NonBET Inhibition of Non-BET Proteins (e.g., BRD9) Bromo->NonBET Myc Downregulation of Oncogenes (e.g., c-Myc) BET->Myc Signaling Suppression of Oncogenic Signaling (e.g., PI3K/AKT) NonBET->Signaling Outcomes Cell Cycle Arrest (Apoptosis 🠚 Inhibition of Proliferation) Myc->Outcomes Signaling->Outcomes

Conclusion

This compound serves as a potent, broad-spectrum tool compound for investigating the role of bromodomains in cancer cell proliferation. The protocols outlined provide a foundation for conducting robust in vitro experiments. Researchers are encouraged to tailor the concentration, duration, and combination partners based on their specific cell models and research objectives.

References

Comprehensive Application Notes and Protocols: Bromosporine Molecular Dynamics Simulations in Bromodomain Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromodomain Structural Biology and Bromosporine

Bromodomains are evolutionarily conserved protein modules that function as "readers" of acetylated lysine residues on histone tails and other transcription-associated proteins. These domains play crucial roles in epigenetic regulation by recruiting chromatin-modifying complexes to specific genomic locations, thereby influencing gene expression patterns in both normal physiology and disease states [1] [2]. The human genome encodes approximately 61 bromodomains across 42 diverse proteins, which can be classified into eight distinct subfamilies based on structural and sequence similarities [3] [1]. The BET (bromodomain and extra-terminal) subfamily, comprising BRD2, BRD3, BRD4, and BRDT, has received particular attention in drug discovery due to its established roles in cancer and inflammatory diseases [4] [2].

This compound was developed as a promiscuous bromodomain inhibitor with nanomolar affinity for numerous bromodomains, creating a valuable chemical tool for identifying cellular processes regulated by these domains [3]. Unlike selective inhibitors that target specific bromodomains, this compound's broad targeting profile makes it particularly useful for exploring the functional roles of bromodomains across different subfamilies and identifying which bromodomains might be master regulators in specific biological contexts [3]. Structural analyses reveal that this compound adopts a conserved binding mode across diverse bromodomains, inserting into the acetyl-lysine binding cavity and engaging the conserved asparagine residue while extending its sulfonamide substituent toward the ZA-loop binding channel [3] [5].

Table 1: Key Structural Features of Bromodomains

Structural Element Description Functional Role
Overall Fold Left-handed bundle of four alpha helices (αZ, αA, αB, αC) Conserved structural scaffold
Loop Regions ZA loop (connecting αZ and αA), BC loop (connecting αB and αC) Form acetyl-lysine binding site
KAc Binding Site Hydrophobic cavity between ZA and BC loops Recognizes acetylated lysine residues
Conserved Residue Asparagine in canonical bromodomains Forms hydrogen bonds with acetyl group
Structural Variations ZA channel, WPF shelf, gatekeeper residue Confer selectivity toward different inhibitors

This compound Properties and Binding Characteristics

This compound (BSP) represents a strategic tool compound in bromodomain research, deliberately designed to overcome the selectivity challenges inherent in targeted bromodomain inhibition. Its development was inspired by the approach taken with the non-selective kinase inhibitor staurosporine, which has served as a versatile tool for studying phosphorylation-dependent cellular processes [3]. This compound was optimized from a dicyclic triazolopyridazine core scaffold through several iterations to enhance its interactions with the conserved structural elements shared across diverse bromodomains while minimizing interactions with subfamily-unique features that confer selectivity [3]. This design strategy explains this compound's unusually broad targeting profile compared to most bromodomain inhibitors developed to date.

Biophysical characterization using isothermal titration calorimetry (ITC) has demonstrated this compound's nanomolar affinity for multiple bromodomains. For BRD4(1), this compound exhibits a KD of 41.8 nM, while for BRD9 it shows a KD of 41.7 nM [3]. The compound also displays strong binding to previously untargeted bromodomains such as TAF1L(2) (KD = 43 nM) and provides a novel chemical starting point for bromodomains that had previously been targeted with only weak compounds, such as PCAF (BSP KD = 4.7 μM) [3]. High-resolution crystal structures of this compound in complex with various bromodomains, including BRD9 (PDB: 5IGM) and the first bromodomain of BRD4, reveal a common binding mode in which the inhibitor engages the conserved asparagine while extending toward the ZA-loop channel [3] [5].

Table 2: this compound Binding Affinities for Selected Bromodomains

Bromodomain KD (nM) ΔG (kcal/mol) ΔH (kcal/mol) TΔS (kcal/mol)
BRD4(1) 41.8 ± 2.8 -9.73 -11.09 -1.36
BRD4(2) 39.7 ± 2.2 -9.77 -6.60 3.17
BRD9 41.7 ± 3.8 -9.73 -8.75 0.98
BRD2(1) 97.1 ± 6.7 -9.25 -7.90 1.34
BRD3(1) 91.7 ± 5.3 -9.08 -10.02 -0.95
TAF1L(2) 43.0 ± 4.0 -9.70 -8.10 1.60

Molecular Dynamics Simulation Protocols for Bromodomain-Bromosporine Complexes

System Setup and Preparation

Molecular dynamics (MD) simulations provide powerful insights into the conformational dynamics and binding mechanisms of bromodomain-inhibitor complexes at atomic resolution. For this compound-bromodomain systems, proper initial structure preparation is essential for generating physiologically relevant simulation trajectories. The protocol typically begins with obtaining the crystal structure of the bromodomain-bromosporine complex from the Protein Data Bank (e.g., PDB: 5IGM for BRD9-BSP complex) [5]. The protein structure should be processed by adding hydrogen atoms using standard protonation states at physiological pH (7.0-7.4), with particular attention to histidine tautomers based on their local environment. The this compound force field parameters can be generated using the General AMBER Force Field (GAFF) with RESP partial charges derived from quantum mechanical calculations at the HF/6-31G* level or similar basis sets [4].

The prepared bromodomain-bromosporine complex should be solvated in a cubic water box with a minimum 10-12 Å padding between the protein and box edges using explicit water models such as TIP3P [4] [6]. Appropriate counterions (typically Cl⁻) should be added to neutralize the system charge, with additional ions included to simulate physiological salt concentrations (e.g., 150 mM NaCl) [4]. The complete system then undergoes energy minimization using a two-step protocol: first restraining heavy atoms with 500-1000 steps of steepest descent followed by 500-1000 steps of conjugate gradient minimization, then performing unrestricted minimization of the entire system using the same step sequence. This preparation ensures steric clashes are removed while maintaining the overall protein structure [4] [6].

Production MD Simulation Parameters

After system preparation, equilibration phases are critical for gradually relaxing the system before production dynamics. The standard protocol includes: (1) Heating phase: Gradually increasing system temperature from 0 K to 310 K over 50-100 ps using the Langevin thermostat with a collision frequency of 1-5 ps⁻¹ while restraining heavy atoms with harmonic potentials; (2) Density equilibration: Running 50-100 ps of simulation at constant pressure (1 atm) using the Berendsen or Langevin barostat while maintaining restraints on protein heavy atoms; and (3) Unrestrained equilibration: Conducting 500 ps - 1 ns of simulation without restraints to allow full relaxation of the system [4] [6].

Production MD simulations for bromodomain-bromosporine complexes are typically performed for 100-500 ns, depending on the specific research questions and computational resources [4] [6]. Simulations should use a 2 fs integration time step with constraints applied to all bonds involving hydrogen atoms using the SHAKE algorithm [4]. Long-range electrostatic interactions can be handled using the Particle Mesh Ewald (PME) method with a 8-10 Å direct space cutoff, while van der Waals interactions should be smoothly truncated at the same cutoff distance [4]. Temperature control is best maintained at 310 K using the Langevin thermostat with a collision frequency of 1-2 ps⁻¹, and pressure control at 1 atm using the Langevin barostat with a pressure relaxation time of 1-2 ps [4] [6]. Coordinates should be saved every 10-100 ps for subsequent analysis, with simulation replicates recommended to assess convergence and reproducibility [4].

Advanced Simulation Analysis Methods

Trajectory Analysis and Conformational Sampling

Post-simulation analysis of MD trajectories provides critical insights into bromodomain dynamics and this compound binding mechanisms. The root mean square deviation (RMSD) of protein backbone atoms should be calculated to assess system stability and convergence, with values typically stabilizing below 2.5 Å for well-equilibrated bromodomain systems [6]. The root mean square fluctuation (RMSF) of Cα atoms reveals regions of structural flexibility, particularly important for analyzing the dynamic ZA and BC loops that form the acetyl-lysine binding site [4] [6]. For bromodomain-bromosporine complexes, special attention should be paid to conformational changes in the ZA loop, as this region often undergoes significant structural rearrangements upon inhibitor binding [6].

Principal component analysis (PCA) applied to the MD trajectories can identify the essential collective motions that dominate bromodomain dynamics [4]. The cross-correlation matrix of atomic fluctuations reveals coupled motions between different structural regions, highlighting allosteric networks that may influence this compound binding [4] [6]. For deeper insights into conformational sampling, Markov state models (MSMs) can be constructed to identify metastable states and their transition probabilities, providing a kinetic framework for understanding bromodomain conformational dynamics [6]. These analyses have revealed that this compound binding reduces flexibility in the ZA and BC loops, stabilizing specific sub-states of the binding pocket that may explain its promiscuous targeting across multiple bromodomains [6].

Binding Free Energy Calculations and Energy Decomposition

Binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method provide quantitative estimates of this compound affinity across different bromodomains [4]. The standard protocol involves extracting 500-1000 evenly spaced snapshots from the equilibrated portion of the MD trajectory (typically after RMSD stabilization) and calculating the binding free energy for each frame using the formula:

ΔGbind = Gcomplex - Gprotein - Gligand = ΔEMM + ΔGsolv - TΔS

where ΔEMM represents the gas-phase molecular mechanics energy (electrostatic + van der Waals), ΔGsolv is the solvation free energy (polar + nonpolar components), and TΔS accounts for conformational entropy changes [4]. For bromodomain-bromosporine systems, the enthalpic contributions typically dominate the binding affinity, with van der Waals interactions playing a particularly important role in the hydrophobic acetyl-lysine binding pocket [4].

Per-residue energy decomposition identifies specific bromodomain residues that contribute most significantly to this compound binding. For most bromodomains, the conserved asparagine that coordinates the acetyl-mimicking moiety makes substantial contributions, along with hydrophobic residues lining the ZA and BC channels [4] [3]. Additionally, computational alanine scanning can be performed by computationally mutating each binding site residue to alanine and recalculating binding energies, revealing hotspot residues such as Phe83 in BRD4 whose mutation significantly impairs this compound binding [4]. These analyses help explain the structural basis of this compound's promiscuity while identifying potential avenues for developing more selective inhibitors.

Experimental Validation and Integration

Biophysical Binding Assays

Experimental validation of this compound binding is essential for confirming computational predictions and establishing structure-activity relationships. Surface plasmon resonance (SPR) provides quantitative data on binding kinetics (association/dissociation rates) and affinity, with this compound typically showing rapid association and moderate dissociation rates across its bromodomain targets [3] [7]. Isothermal titration calorimetry (ITC) directly measures the thermodynamic parameters of binding (ΔH, ΔS, and KD), revealing that this compound binding is primarily enthalpy-driven for most bromodomains, with favorable van der Waals interactions and hydrogen bonding compensating for entropy losses associated with conformational restriction [3].

For lower-throughput screening or challenging bromodomains, biophysical techniques such as protein-observed 19F (PrOF) NMR and AlphaScreen assays provide complementary approaches for characterizing this compound binding [7]. PrOF NMR involves incorporating fluorinated reporters into the bromodomain and monitoring chemical shift changes upon this compound binding, while AlphaScreen measures competitive displacement of acetylated histone peptides from bromodomains [7]. These techniques are particularly valuable for fragment-based drug discovery campaigns and for characterizing weak binders that may serve as starting points for medicinal chemistry optimization. Agreement between computational predictions and experimental results builds confidence in the simulation methodologies and provides a robust framework for guiding inhibitor design.

Structural Biology Techniques

High-resolution structural information is invaluable for validating MD simulations and understanding the molecular basis of this compound's broad specificity. X-ray crystallography of bromodomain-bromosporine complexes (e.g., PDB: 5IGM) reveals the conserved binding mode in which this compound inserts into the acetyl-lysine binding pocket, engaging the conserved asparagine while extending its sulfonamide substituent toward the ZA-loop channel [3] [5]. The structures show excellent shape complementarity between this compound and diverse acetyl-lysine binding sites, explaining its high binding potency across multiple bromodomains [3].

When crystallography is challenging, solution NMR spectroscopy can provide structural information and dynamics data on this compound binding. 1H-15N HSQC spectra reveal chemical shift perturbations upon this compound binding, particularly in the ZA and BC loops that form the acetyl-lysine recognition site [1] [8]. For bromodomains that remain difficult to characterize structurally, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map this compound binding sites by identifying regions with reduced deuterium uptake upon complex formation, indicating protection from solvent exchange due to direct binding or allosteric effects [7]. These experimental structural biology approaches not only validate MD simulations but also provide starting points for more accurate simulations and guide the design of more selective bromodomain inhibitors.

Implementation Workflow and Troubleshooting

The following workflow diagram illustrates the integrated computational and experimental approach for studying this compound-bromodomain interactions:

G Start Start System Preparation PDB Retrieve PDB Structure (e.g., 5IGM for BRD9-BSP) Start->PDB Prep Structure Preparation Protonation, Solvation, Neutralization PDB->Prep Minimize Energy Minimization Steepest Descent + Conjugate Gradient Prep->Minimize Equil System Equilibration Heating + Density Equilibration Minimize->Equil MD Production MD 100-500 ns Simulation Equil->MD Analysis Trajectory Analysis RMSD, RMSF, PCA, DCCM MD->Analysis Energy MM/GBSA Calculations Binding Free Energy + Decomposition Analysis->Energy ExpVal Experimental Validation SPR, ITC, Crystallography Energy->ExpVal End Interpretation & Design ExpVal->End

Common Technical Issues and Solutions

System instability during MD simulations occasionally occurs with bromodomain-bromosporine systems, particularly due to the flexible loop regions. If simulations show excessive RMSD fluctuations (>3-4 Å), consider: (1) Extending the equilibration phase to allow more complete relaxation of the solvent and protein; (2) Applying position restraints to protein backbone atoms during initial equilibration, gradually releasing them; and (3) Verifying parameterization of this compound, particularly partial charges and torsion parameters [4] [6]. If binding free energy calculations show poor convergence, increase the number of snapshots used for analysis (1000+ frames) and ensure the simulation has reached proper equilibrium before sampling [4].

Discrepancies between computational and experimental results require systematic troubleshooting. If MM/GBSA predictions contradict experimental binding affinities, verify the: (1) Dielectric constant used for the GB calculation (internal=1-2, external=80); (2) Entropy contributions which are often computationally expensive but can be estimated using normal mode analysis or quasi-harmonic approximations; and (3) Solvation model parameters which may need adjustment for specific bromodomains [4]. When crystallographic validation shows different binding modes than predicted by docking, consider running ensemble docking against multiple conformations from MD simulations or using induced-fit docking protocols that allow protein flexibility [6]. For systems showing particularly challenging dynamics, extended simulation timescales (µs+) or enhanced sampling methods such as Gaussian accelerated MD may be necessary to adequately sample relevant conformational states [6].

Conclusion and Future Directions

The integrated application of molecular dynamics simulations and experimental biophysical techniques provides a powerful framework for understanding the binding mechanisms and promiscuous targeting profile of this compound across diverse bromodomains. The protocols outlined in this document establish standardized approaches for system preparation, simulation parameters, trajectory analysis, and experimental validation that can be applied to both basic research and drug discovery efforts targeting bromodomains. As MD methodologies continue to advance, several emerging techniques show particular promise for bromodomain research, including Gaussian accelerated MD for enhanced conformational sampling, constant-pH MD for investigating pH-dependent binding, and kinetic network models for predicting residence times and binding pathways [6].

The comprehensive characterization of this compound's broad targeting specificity serves as a valuable case study in privileged scaffold development for epigenetic targets. The insights gained from these studies can guide the design of both more selective inhibitors for specific bromodomains and improved pan-bromodomain tools for probing bromodomain biology in cellular systems. As structural information continues to expand for less-characterized bromodomains, the protocols described here will enable researchers to efficiently characterize new ligands and optimize therapeutic candidates targeting this important class of epigenetic readers.

References

bromosporine HTRF assay bromodomain binding protocol

Author: Smolecule Technical Support Team. Date: February 2026

HTRF Assay Principle for Bromodomains

The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for measuring the binding between a bromodomain and an acetylated histone peptide, and for screening inhibitors that disrupt this interaction [1] [2].

The diagram below illustrates the core competitive binding principle of this assay:

G Substrate Biotinylated Acetylated Peptide Streptavidin Streptavidin-XL665 Acceptor Substrate->Streptavidin Binds Protein GST-Tagged Bromodomain Antibody Anti-GST-Tb Donor Protein->Antibody Binds FRET_Signal FRET Signal (High when binding occurs) 665 nm Emission Antibody->FRET_Signal Energy Transfer Streptavidin->FRET_Signal Energy Transfer Inhibitor Small Molecule Inhibitor (e.g., Bromosporine) Inhibitor->Protein  Competes with Peptide

In the absence of an inhibitor, the bromodomain and peptide interact, bringing the donor and acceptor close enough for a strong FRET signal. When a potent inhibitor like this compound is present, it binds to the bromodomain, displacing the acetylated peptide. This separation of the donor and acceptor results in a decrease in the FRET signal, which is quantitatively measured [1] [2].

Key Reagents and Typical Assay Setup

Based on commercial bromodomain HTRF assays and published methodologies, the following table summarizes the common components and conditions used in these experiments [3] [1] [2]:

Component Typical Concentration / Amount Description and Function
Bromodomain Protein 60-120 nM Recombinant protein (e.g., His-tagged or GST-tagged for detection).
Acetylated Peptide ~200 nM Biotinylated histone H4 peptide (e.g., tetra-acetylated on K5, K8, K12, K16).
Donor ~2 nM Streptavidin-conjugated cryptate (binds biotin on peptide).
Acceptor ~10 nM Anti-GST or Anti-His antibody conjugated to XL665 (binds tagged protein).
Assay Buffer 50 mM HEPES (pH 7.0-7.5), 100-150 mM NaCl, 0.1 mg/mL BSA Provides optimal pH and ionic strength for binding; may include detergents.
Assay Volume 16-20 µL Suitable for 384-well low-volume microplates.
Incubation 60 min at 25°C Performed in the dark to prevent fluorophore bleaching.

A Generalized HTRF Protocol Workflow

The following workflow synthesizes the common steps from published bromodomain screening procedures [3] [1] [2]. You should optimize concentrations and timings for your specific bromodomain target.

G Step1 1. Plate Compound Dilute this compound in DMSO, add to assay plate. Step2 2. Add Protein & Peptide Add bromodomain and biotinylated peptide in assay buffer. Step1->Step2 Step3 3. Pre-incubate Incubate 30 min at 25°C (to allow inhibitor binding). Step2->Step3 Step4 4. Add Detection Mix Add Streptavidin-Cryptate and Anti-Tag-XL665 antibody. Step3->Step4 Step5 5. Final Incubation Incubate 60 min at 25°C in the dark. Step4->Step5 Step6 6. Read Plate Measure TR-FRET signal (Ex: 337 nm, Em: 665 nm / 620 nm). Step5->Step6

Data Analysis and Interpretation

After reading the plate, the data is processed to determine the inhibitory potency of this compound.

  • Raw Data: The HTRF signal is expressed as a ratio of the emission at 665 nm (acceptor) over the emission at 620 nm (donor), often multiplied by 10,000 to simplify the numbers [4].
  • Normalization: Data is normalized to controls:
    • Positive Control (0% Inhibition): Wells with DMSO vehicle only, representing maximum binding and FRET signal.
    • Negative Control (100% Inhibition): Wells with a known high-concentration inhibitor (e.g., 2 μM I-BET for BET bromodomains) [1], representing minimal FRET signal.
  • IC₅₀ Calculation: The normalized data (% Inhibition vs. log[Inhibitor]) is fitted to a four-parameter logistic model (e.g., in GraphPad Prism) to generate a dose-response curve and calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the bromodomain-peptide binding) [1].

Critical Considerations for a Successful Assay

  • DMSO Tolerance: The final concentration of DMSO from compound stocks should typically be kept ≤0.5% to avoid interference with the assay biochemistry [5].
  • Specificity and Selectivity: this compound is known as a broad-spectrum, pan-bromodomain inhibitor [6]. When profiling it, it is crucial to run parallel HTRF assays against a panel of different bromodomains (BET and non-BET) to accurately define its selectivity profile [2].
  • Correlation with Other Methods: The binding affinity (IC₅₀) determined by HTRF should be validated using an orthogonal biophysical method. Published studies on bromodomain inhibitors frequently cross-validate HTRF data with Surface Plasmon Resonance (SPR) and Protein-observed Fluorine (PrOF) NMR to confirm direct binding and quantify affinities [4] [6].

References

Comprehensive Application Notes and Protocols: Bromosporine and Prostratin Synergistic Reactivation of Latent HIV

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BET Inhibitors and HIV Latency Reversal

The persistent latent HIV reservoir remains the primary obstacle to achieving a complete cure for AIDS, despite the remarkable success of antiretroviral therapy (ART) in suppressing viral replication to undetectable levels. This reservoir, estimated to comprise 10⁵-10⁶ cells per patient, enables viral rebound within weeks of treatment interruption, necessitating lifelong ART that carries associated toxicities and costs. The "Shock and Kill" strategy has emerged as a promising curative approach, aiming to reactivate latent proviruses using latency reversing agents (LRAs) followed by immune-mediated clearance of infected cells while maintaining ART suppression.

Among the most promising LRAs are bromodomain and extraterminal domain (BET) inhibitors, which target epigenetic readers that regulate gene expression through recognition of acetylated lysine residues on histones. Bromosporine is a novel, broad-spectrum BET inhibitor that has demonstrated potent reactivation of latent HIV-1 alone and in combination with other LRAs. Its synergy with prostratin—a protein kinase C (PKC) activator—represents a particularly effective combinatorial approach that targets complementary mechanisms of HIV latency. This application note provides detailed protocols and experimental data supporting the use of this compound and prostratin for latent HIV reactivation in research settings, with the goal of facilitating further investigation into this promising therapeutic strategy [1] [2].

Experimental Models for HIV Latency Research

Cell Line Models and Culture Conditions

Jurkat-based latency models provide standardized, reproducible systems for initial screening of LRAs:

  • C11 Cells: Jurkat T-cells containing a single HIV-1 provirus with GFP under LTR control, enabling quantification of reactivation via flow cytometry. Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in 5% CO₂ [1] [3].
  • J-Lat A10.6 Cells: Another well-characterized Jurkat latency model with similar GFP reporting system. Culture conditions identical to C11 cells [1].
  • Treatment Considerations: These cell lines exhibit dose-dependent and time-dependent responses to this compound, with optimal reactivation typically observed at 2.5 µM over 72 hours. Suboptimal concentrations (e.g., 0.25 µM) are recommended for synergy studies to avoid ceiling effects [1].
Primary Cell Models and Ex Vivo Validation

For translational relevance, primary cell models are essential:

  • Primary CD4+ T-Cells from ART-Suppressed Donors: Isolate resting CD4+ T-cells from HIV-1 infected individuals with undetectable viral loads under suppressive ART. Use Ficoll density gradient centrifugation followed by magnetic bead-based negative selection for resting CD4+ T-cells (CD4+CD25-CD69-HLA-DR-) [1].
  • Culture Conditions: Maintain primary cells in RPMI-1640 with 10% FBS and 10 U/mL IL-2 at 1-2×10⁶ cells/mL. Treatment with 2.5 µM this compound for 18 hours effectively reactivates latent HIV without global T-cell activation or significant cytotoxicity [1].
  • Endpoint Measurements: Quantify intracellular HIV-1 mRNA using real-time PCR with primers/probe specific for the HIV-1 3' poly A region. Normalize to housekeeping genes and report as fold-increase over untreated controls [1].

The following workflow illustrates the experimental progression from cell line studies to primary cell validation:

G cluster_1 Experimental Phase cluster_2 Mechanistic Phase cluster_3 Translation Phase Latency Model Systems Latency Model Systems Cell Line Screening Cell Line Screening Latency Model Systems->Cell Line Screening Mechanistic Studies Mechanistic Studies Cell Line Screening->Mechanistic Studies C11/J-Lat Cells C11/J-Lat Cells Cell Line Screening->C11/J-Lat Cells Dose Response Dose Response Cell Line Screening->Dose Response Time Course Time Course Cell Line Screening->Time Course Synergy Testing Synergy Testing Cell Line Screening->Synergy Testing Primary Cell Validation Primary Cell Validation Mechanistic Studies->Primary Cell Validation CDK9 Phosphorylation CDK9 Phosphorylation Mechanistic Studies->CDK9 Phosphorylation Tat Dependency Tat Dependency Mechanistic Studies->Tat Dependency P-TEFb Recruitment P-TEFb Recruitment Mechanistic Studies->P-TEFb Recruitment Chromatin Remodeling Chromatin Remodeling Mechanistic Studies->Chromatin Remodeling Therapeutic Development Therapeutic Development Primary Cell Validation->Therapeutic Development Primary CD4+ T-Cells Primary CD4+ T-Cells Primary Cell Validation->Primary CD4+ T-Cells ART-Treated Donors ART-Treated Donors Primary Cell Validation->ART-Treated Donors HIV mRNA Quantification HIV mRNA Quantification Primary Cell Validation->HIV mRNA Quantification Toxicity Assessment Toxicity Assessment Primary Cell Validation->Toxicity Assessment

Synergistic Reactivation of Latent HIV

Quantitative Assessment of Synergistic Effects

The combination of this compound and prostratin demonstrates potent synergistic reactivation of latent HIV, surpassing the effects of either compound alone. This synergy arises from their complementary mechanisms: this compound enhances transcriptional elongation by modulating BET protein interactions with P-TEFb, while prostratin activates NF-κB signaling to initiate transcription. Quantitative data from C11 Jurkat cell experiments reveal this striking synergy [1].

Table 1: Synergistic Reactivation of Latent HIV in C11 Jurkat Cells

Treatment Condition Concentration GFP+ Cells (%) Fold Increase Over Control Bliss Independence Prediction Synergy Assessment
Mock (DMSO) - 0.8% 1.0 - -
This compound alone 0.25 µM 7.5% 9.4 - -
Prostratin alone 0.2 µM 23.9% 29.9 - -
TNF-α alone 10 ng/µl 5.0% 6.3 - -
This compound + Prostratin 0.25 µM + 0.2 µM 77.3% 96.6 29.2% Strong synergy
This compound + TNF-α 0.25 µM + 10 ng/µl 15.4% 19.3 8.2% Moderate synergy

The Bliss independence model quantitatively confirms synergy, where the observed combination effect (77.3% GFP+ cells) substantially exceeds the predicted additive effect (29.2%) if the compounds acted through independent mechanisms. This model calculates expected combined effects as E_expected = E_A + E_B - (E_A × E_B), where E_A and E_B are the individual effects. The profound synergy between this compound and prostratin suggests their mechanisms converge on complementary pathways essential for HIV reactivation [1].

Protocol for Combination Treatment

Day 1: Cell Preparation

  • Harvest C11 or J-Lat A10.6 cells during logarithmic growth (0.5-1×10⁶ cells/mL)
  • Wash with PBS and resuspend in fresh complete RPMI-1640 medium
  • Plate cells at 50,000-100,000 cells per well in 96-well U-bottom plates
  • Incubate overnight at 37°C, 5% CO₂ to ensure stable baseline

Day 2: Drug Treatment

  • Prepare fresh stock solutions: 1 mM this compound in DMSO, 100 µM prostratin in DMSO
  • Prepare combination treatments in complete medium:
    • Condition A: 0.25 µM this compound alone
    • Condition B: 0.2 µM prostratin alone
    • Condition C: 0.25 µM this compound + 0.2 µM prostratin
    • Condition D: DMSO vehicle control (equivalent volume)
  • Carefully remove existing medium and add 200 µL treatment medium per well
  • Include replicates (n≥3) for each condition
  • Return plates to 37°C, 5% CO₂ incubator for 72 hours

Day 5: Analysis

  • Transfer cells to V-bottom plates, centrifuge at 300×g for 5 minutes
  • Wash with PBS containing 1% FBS
  • Resuspend in PBS with 1% FBS for flow cytometry analysis
  • Analyze GFP expression using 488 nm excitation/507 nm emission
  • Collect ≥10,000 events per sample for statistical significance
  • Calculate percentage GFP-positive cells and mean fluorescence intensity [1]

Mechanistic Insights and Molecular Pathways

BET Inhibition and Transcriptional Elongation

This compound reactivates latent HIV primarily through modulation of the transcriptional elongation machinery. The compound broadly targets BET proteins (BRD2, BRD3, BRD4, BRDT), displacing them from acetylated chromatin. This displacement has particularly significant consequences for HIV transcription through several interconnected mechanisms:

  • P-TEFb Release and Activation: BRD4 normally sequesters positive transcription elongation factor b (P-TEFb) through interactions with its cyclin T1 subunit. This compound disrupts this interaction, increasing available active P-TEFb which phosphorylates RNA polymerase II and negative elongation factors, enabling productive transcriptional elongation [4] [5].

  • CDK9 T-Loop Phosphorylation: this compound treatment increases phosphorylation of CDK9 at threonine 186, enhancing its kinase activity and promoting Tat-mediated transactivation of the HIV LTR. This post-translational modification represents a crucial regulatory step in this compound's mechanism [1].

  • Tat Competition: BET proteins, particularly BRD4, compete with HIV Tat for P-TEFb binding. This compound inhibits this competition, favoring Tat-P-TEFb complex formation and recruitment to the TAR RNA element, thereby dramatically enhancing viral transcription processivity [1] [6].

The following diagram illustrates the molecular mechanisms underlying this compound and prostratin synergy in reactivating latent HIV:

G cluster_1 Transcriptional Initiation cluster_2 Transcriptional Elongation This compound This compound BET Protein Inhibition BET Protein Inhibition This compound->BET Protein Inhibition Prostratin Prostratin PKC Activation PKC Activation Prostratin->PKC Activation P-TEFb Release P-TEFb Release BET Protein Inhibition->P-TEFb Release CDK9 T-loop Phosphorylation CDK9 T-loop Phosphorylation BET Protein Inhibition->CDK9 T-loop Phosphorylation NF-κB Translocation NF-κB Translocation PKC Activation->NF-κB Translocation Tat-P-TEFb Complex Formation Tat-P-TEFb Complex Formation P-TEFb Release->Tat-P-TEFb Complex Formation Transcriptional Initiation Transcriptional Initiation NF-κB Translocation->Transcriptional Initiation CDK9 T-loop Phosphorylation->Tat-P-TEFb Complex Formation Productive HIV Elongation Productive HIV Elongation Tat-P-TEFb Complex Formation->Productive HIV Elongation Transcriptional Initiation->Productive HIV Elongation

Protocol for Mechanistic Studies

CDK9 Phosphorylation Analysis

  • Treat C11 cells with 2.5 µM this compound for 24-48 hours
  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors
  • Perform Western blotting with:
    • Primary antibodies: anti-pCDK9 (Thr186), anti-CDK9, anti-BRD4
    • Secondary antibodies: HRP-conjugated anti-rabbit/anti-mouse
  • Quantify band intensity using densitometry software
  • Normalize pCDK9 to total CDK9 for statistical analysis [1]

Tat Transactivation Assay

  • Co-transfect HEK293T cells with HIV-LTR-luciferase reporter and Tat expression plasmid
  • After 24 hours, treat with this compound (0.1-10 µM) for additional 24 hours
  • Prepare cell lysates and measure luciferase activity
  • Normalize to protein concentration or Renilla luciferase control
  • Compare Tat-dependent vs. Tat-independent transactivation [1] [6]

Chromatin Immunoprecipitation (ChIP)

  • Cross-link proteins to DNA with 1% formaldehyde for 10 minutes
  • Quench with 125 mM glycine, wash with cold PBS
  • Sonicate chromatin to 200-500 bp fragments
  • Immunoprecipitate with anti-BRD4, anti-RNA Pol II, or control IgG
  • Reverse cross-links and purify DNA
  • Quantify HIV LTR occupancy using qPCR with specific primers [7]

Research Applications and Therapeutic Development

Protocol Optimization for Specific Research Goals

High-Throughput Screening Approach

  • Utilize 384-well plates with 10,000 C11 cells per well
  • Employ automated liquid handling for compound addition
  • Include controls on each plate: DMSO (negative), 2.5 µM this compound (positive)
  • After 72-hour treatment, add viability dye (e.g., propidium iodide) before flow cytometry
  • Automated analysis using high-content imaging or plate-based flow cytometers
  • Z-factor >0.5 indicates robust assay for screening [1]

Primary Cell Studies from ART-Treated Donors

  • Isplicate PBMCs from HIV+ donors by Ficoll density gradient
  • Enrich resting CD4+ T cells via negative selection (CD25, CD69, HLA-DR)
  • Plate 1×10⁶ cells/well in 24-well plates with ART drugs (e.g., 10 µM efavirenz, 1 µM raltegravir)
  • Treat with this compound (2.5 µM) ± prostratin (0.2 µM) for 18 hours
  • Include T-cell activation controls (anti-CD3/CD28 beads)
  • Measure HIV reactivation by intracellular RNA staining or supernatant p24 ELISA
  • Assess global T cell activation by CD69/CD25 flow cytometry [1] [2]

Toxicity and Off-Target Assessment

  • Measure viability using MTT or Alamar Blue assays after 72-hour treatment
  • Monitor cellular ATP levels as indicator of metabolic health
  • Examine phenotypic changes by microscopy and surface marker expression
  • Perform transcriptomic analysis to assess global gene expression changes
  • Compare BET inhibitor class effects using JQ1, I-BET, and this compound [1] [8]
Data Interpretation and Troubleshooting

Expected Results and Variations

  • This compound alone (2.5 µM) typically reactivates 70-90% of latent population in C11 cells
  • Primary cells exhibit more variable responses (2-20 fold increase) depending on donor and reservoir composition
  • Combination indices <0.8 indicate strong synergy; 0.8-1.2 indicates additive effects
  • Optimal this compound concentrations range from 0.5-5 µM across different model systems

Common Challenges and Solutions

  • Low Reactivation Efficiency: Confirm compound stability in solution, use fresh DMSO stocks, verify cell viability and latency status
  • High Background Activation: Include vehicle controls, minimize manipulation of primary cells, use FBS lots with low activation potential
  • Cytotoxicity: Reduce treatment duration, titrate compound concentrations, add caspase inhibitors if apoptosis is concern
  • Donor Variability: Pool cells from multiple donors or increase sample size for statistical power

Table 2: this compound Safety and Optimization Parameters

Parameter Recommended Range Toxic Threshold Assessment Method
Working Concentration 0.1-5 µM >10 µM Dose-response curves
Treatment Duration 18-72 hours >96 hours Time-course experiments
Primary Cell Viability >85% <70% Propidium iodide exclusion
Global T Cell Activation <15% CD69+ >30% CD69+ Flow cytometry
Plasma Stability >80% after 24h <50% after 24h LC-MS/MS analysis
Solubility in Formulation >1 mg/mL <0.1 mg/mL Visual inspection/HPLC

Conclusion and Research Implications

The synergistic combination of this compound and prostratin represents a promising experimental approach for reactivating latent HIV reservoirs through complementary mechanisms targeting both transcriptional initiation and elongation. The detailed protocols provided herein enable researchers to systematically evaluate this combination across various latency models, from initial screening in cell lines to translational studies in primary cells from ART-treated donors.

The robust synergy observed between these agents—with combination effects significantly exceeding Bliss independence predictions—suggests their mechanisms converge on essential, non-redundant pathways controlling HIV latency. This combination approach aligns with the growing consensus that effective latency reversal will require targeting multiple restrictions simultaneously, particularly for reactivating the diverse reservoir composition found in individuals.

Future research directions should include:

  • In vivo validation in humanized mouse models and non-human primates
  • Triple combination strategies incorporating additional latency reversal agents
  • Sequential treatment protocols to maximize reactivation while minimizing toxicity
  • Biomarker development to identify reservoir subsets most responsive to BET/PKC targeting

These application notes provide the foundational methodology for advancing this compound and prostratin combination therapy toward potential clinical application in HIV cure strategies [1] [2] [6].

References

Comprehensive Application Note: Surface Plasmon Resonance (SPR) Characterization of Bromosporine - A Pan-Bromodomain Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromosporine and SPR Analysis

This compound (BSP) is a promiscuous bromodomain inhibitor that exhibits broad targeting capabilities across multiple bromodomain families, making it an invaluable chemical tool for studying chromatin biology and epigenetic regulation. Unlike selective BET inhibitors, BSP demonstrates nanomolar affinity for at least 13 different bromodomains and low micromolar activity for 12 additional bromodomains, creating a versatile tool for identifying biological processes regulated by bromodomains [1]. The development of BSP was inspired by analogies to the non-selective kinase inhibitor staurosporine, designed to explore the consequences of broadly targeting bromodomains in cellular systems. BSP's promiscuous binding profile makes it particularly useful for probing the functional roles of less-characterized bromodomains and understanding the complex multidomain architecture of bromodomain protein complexes.

Surface Plasmon Resonance (SPR) has emerged as a powerful biophysical technique for characterizing the binding interactions of bromodomain inhibitors like this compound. SPR provides real-time, label-free analysis of molecular interactions, yielding crucial information about binding kinetics (association and dissociation rates) and thermodynamic affinity (equilibrium dissociation constants). For promiscuous binders like BSP, SPR is particularly valuable as it enables direct comparison of binding capabilities across multiple bromodomain targets under consistent experimental conditions. This application note provides detailed protocols and methodological considerations for the comprehensive SPR characterization of this compound, drawing from validated approaches used in bromodomain research [2].

Principles of SPR Technology for Bromodomain-Ligand Analysis

SPR technology measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface. When a ligand in solution binds to an immobilized target protein on the sensor chip, the accumulated mass alters the plasmon resonance angle, which is measured in resonance units (RU). For bromodomain studies, this enables direct observation of this compound binding events without requiring labeling that might alter its interaction properties.

The key parameters obtained from SPR analysis provide critical insights into the molecular mechanism of binding:

  • Association rate constant (kₒₙ): Measures how rapidly the complex forms between BSP and the bromodomain
  • Dissociation rate constant (kₒff): Measures how rapidly the complex dissociates
  • Equilibrium dissociation constant (K_D): The ratio kₒff/kₒₙ, representing the concentration of ligand required to achieve half-maximal binding at equilibrium

For this compound characterization, SPR has been successfully employed alongside other biophysical techniques such as isothermal titration calorimetry (ITC), X-ray crystallography, and circular dichroism to provide a comprehensive understanding of its binding properties [3]. The complementary nature of these techniques allows researchers to correlate structural information with thermodynamic and kinetic binding parameters.

Experimental Design and Sensor Surface Preparation

Sensor Chip Selection

The choice of sensor surface significantly impacts data quality in this compound characterization:

Sensor Chip Type Optimal Application Advantages Limitations
CM5 (carboxymethylated dextran) General bromodomain immobilization High capacity, well-characterized Potential for nonspecific binding [4]
NTA (nitrilotriacetic acid) His-tagged bromodomains Directed orientation, regeneration Requires histidine tags
SA (streptavidin) Biotinylated bromodomains Stable surface, oriented immobilization Requires biotinylation
Protein Immobilization Strategies

Bromodomain Preparation: Recombinant bromodomains should be expressed and purified to >95% homogeneity. Both full-length bromodomain-containing proteins and isolated bromodomain constructs (typically 70-150 amino acids) can be used. The protein should be in SPR running buffer (25 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM β-mercaptoethanol, 0.005% Tween 20) to minimize buffer effects during immobilization [3].

Direct Amine Coupling Protocol:

  • Activation: Inject a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at a flow rate of 10 μL/min
  • Immobilization: Dilute the bromodomain to 10-50 μg/mL in 10 mM sodium acetate buffer (pH 4.0-5.5, optimized for each protein) and inject until desired immobilization level is reached (typically 5,000-15,000 RU)
  • Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate excess reactive groups
  • Stabilization: Perform 2-3 conditioning injections with 10-50 mM NaOH or HCl to stabilize the surface before data collection

SPR Binding Assays for this compound Characterization

Preparation of Solutions and Reagents

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.

Running Buffer: 25 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM β-mercaptoethanol, 0.005% Tween 20. Filter through 0.22 μm membrane and degass thoroughly before use [3].

This compound Dilution Series: Prepare a 2-fold dilution series of this compound in running buffer with constant DMSO concentration (typically ≤1%). Suggested concentration range: 0.5 nM to 5 μM, adjusted based on expected K_D values. Include a zero concentration (buffer only) for reference subtraction.

Kinetic Characterization Protocol
  • System Preparation: Prime the SPR instrument with running buffer until a stable baseline is achieved
  • Binding Cycle:
    • Baseline: Establish stable baseline with running buffer (60 s)
    • Association: Inject this compound at 30 μL/min for 60-180 s to monitor binding
    • Dissociation: Replace with running buffer and monitor dissociation for 120-300 s
    • Regeneration: Inject regeneration solution (typically 10-50 mM NaOH or 1-5 M NaCl) for 30-60 s to remove bound this compound
  • Data Collection: Perform duplicate or triplicate injections for each this compound concentration in random order to minimize systematic error
  • Control Measurements: Include a reference flow cell without immobilized protein for background subtraction
Affinity Measurement Protocol

For lower affinity interactions where kinetic measurements may be challenging, steady-state affinity measurements can be employed:

  • Equilibrium Response: During association phase, extend injection time until binding response reaches plateau (equilibrium)
  • Response Measurement: Record the equilibrium response value (R_eq) for each this compound concentration
  • Data Fitting: Plot R_eq against this compound concentration and fit to a 1:1 binding isotherm to determine K_D

Data Analysis and Interpretation

Binding Data Processing

Reference Subtraction: Subtract responses from the reference flow cell to remove bulk refractive index changes and nonspecific binding

Double Referencing: Further subtract responses from the zero-concentration this compound injection to account for instrument drift and injection artifacts

Kinetic Analysis: Fit the processed data to appropriate binding models using the SPR instrument's software or third-party packages:

  • 1:1 Binding Model: Most appropriate for monovalent this compound-bromodomain interactions
  • Heterogeneous Ligand Model: For systems with multiple binding sites or populations
  • Bivalent Analyte Model: For bivalent bromodomain inhibitors [3]
Quality Assessment Parameters
Parameter Acceptable Range Significance
Chi² Value <10% of R_max Goodness of fit
U-value (U) <1 for kₒff, kₒₙ Parameter certainty
R_max Theoretical ± 15% Appropriate model
Residuals Random distribution Model appropriateness

This compound Binding Profiles Across Bromodomains

The promiscuous nature of this compound necessitates comprehensive profiling across multiple bromodomains. The following table summarizes representative affinity data obtained from SPR and complementary biophysical techniques:

Table 1: this compound Affinity Profile for Selected Bromodomains [1]

Bromodomain K_D (nM) Method Notes
BRD4(1) 41.8 ± 2.8 ITC BET family, high affinity
BRD4(2) 39.7 ± 2.2 ITC BET family, high affinity
BRD9 41.7 ± 3.8 ITC/SPR Non-BET, high affinity
TAF1L(2) 43 BLI/SPR Novel target, high affinity
BRD2(1) 97.1 ± 6.7 ITC BET family
BRD1 1653 ± 66 ITC Moderate affinity
BAZ2A 3745 ± 291 ITC Lower affinity
PCAF 4700 (4.7 μM) ITC Micromolar affinity

Table 2: Experimental Conditions for SPR Characterization of Bromodomain Interactions [3] [2]

Parameter Specifications Application Notes
Flow Rate 30 μL/min Balance between mass transport and sample consumption
Temperature 25°C Standard for biomolecular interactions
Contact Time 60-180 s Varies with affinity; longer for tighter binding
Dissociation Time 120-300 s Longer for slower dissociating complexes
DMSO Concentration ≤1% Minimize solvent effects
Protein Immobilization 5,000-15,000 RU Optimal surface density for most bromodomains

Technical Considerations and Troubleshooting

Optimization Strategies

Mass Transport Limitation: If binding rates show concentration dependence at higher flow rates, mass transport may be limiting. Increase flow rate to 50-100 μL/min or decrease immobilization level to alleviate this issue.

Non-Specific Binding: If significant response is observed on reference surface, include 0.1-1 mg/mL BSA in running buffer or increase Tween 20 concentration to 0.01% to reduce nonspecific interactions [3].

Regeneration Development: Systematically test different regeneration conditions using a high concentration of this compound. Common solutions include glycine-HCl (pH 2.0-3.0), NaOH (10-50 mM), NaCl (1-3 M), or SDS (0.01-0.05%).

Advanced Applications

Bivalent Ligand Analysis: For bivalent bromodomain inhibitors based on the this compound scaffold, additional complexities arise in data interpretation. Bivalent ligands can form multiple binding modes simultaneously, requiring more sophisticated analysis approaches [3]. Competition SPR can be employed to characterize this compound's ability to displace native ligands like acetylated histone peptides, providing insights into its mechanism of action in biological systems.

Cellular Extract Screening: SPR can be adapted to evaluate this compound binding to bromodomains in complex biological mixtures, providing information about binding selectivity in more physiologically relevant contexts.

Experimental Workflow Visualization

G Start Experiment Planning Protein Bromodomain Preparation Start->Protein Immobilization Sensor Surface Immobilization Protein->Immobilization BSP This compound Dilution Series Immobilization->BSP SPR SPR Binding Experiments BSP->SPR Data Data Collection SPR->Data Analysis Data Analysis Data->Analysis Interpretation Results Interpretation Analysis->Interpretation

Figure 1: SPR Experimental Workflow for this compound Characterization. This diagram outlines the key steps in designing and executing SPR experiments to characterize this compound binding to bromodomains.

Conclusion

Surface Plasmon Resonance provides a robust methodological platform for the comprehensive characterization of this compound's interactions with diverse bromodomain targets. The protocols outlined in this application note enable researchers to obtain high-quality kinetic and affinity data essential for understanding the promiscuous binding profile of this pan-bromodomain inhibitor. When properly executed, SPR analysis of this compound yields reproducible parameters that correlate well with data from complementary biophysical techniques such as ITC and structural biology approaches.

The versatility of SPR technology makes it particularly valuable for profiling compounds like this compound against multiple bromodomain targets, facilitating the identification of potential off-target interactions and providing insights into the structure-activity relationships that govern bromodomain inhibitor specificity. As the field of epigenetics continues to recognize the importance of multivalent interactions and complex formation in bromodomain function, SPR will remain an essential tool for characterizing next-generation bromodomain inhibitors derived from the this compound scaffold.

References

Application Notes and Protocols for Bromosporine Binding Studies Using Isothermal Titration Calorimetry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bromosporine is a potent, pan-selective bromodomain (BRD) inhibitor that broadly targets multiple BRDs with nanomolar affinity, functioning as a valuable chemical tool for identifying BRD-regulated cellular processes and therapeutic targets [1] [2]. Its promiscuous binding profile makes it an ideal compound for initial epigenetic screening and for studying the functional roles of bromodomains in chromatin biology and cancer [1] [3].

Isothermal Titration Calorimetry (ITC) is a label-free, solution-based technique that directly measures the heat change (absorbed or released) during a binding event. It is the gold standard for comprehensively characterizing the thermodynamics of molecular interactions, providing simultaneous determination of binding affinity ((K_d)), stoichiometry ((n)), enthalpy ((ΔH)), and entropy ((ΔS)) [4] [5]. This document outlines standardized protocols and application notes for employing ITC to characterize the binding of this compound to various bromodomains.

Key Experimental Findings: this compound Binding Affinity

ITC studies have quantified this compound's interaction with a wide panel of human bromodomains. The data below confirms its status as a broad-spectrum inhibitor.

Table 1: Thermodynamic Binding Profile of this compound for Selected Bromodomains, as Determined by ITC. Data adapted from [1].

Bromodomain (K_d) (nM) ΔG (kcal/mol) ΔH (kcal/mol) -TΔS (kcal/mol) N
BRD4(1) 41.8 ± 2.8 -9.73 -11.09 1.36 0.94
BRD4(2) 39.7 ± 2.2 -9.77 -6.60 -3.17 0.94
BRDT(1) 40.2 ± 2.8 -9.76 -13.16 3.40 1.02
BRD9 41.7 ± 3.8 -9.73 -8.75 -0.98 1.00
BRD2(1) 97.1 ± 6.7 -9.25 -7.90 -1.34 1.00
BRD3(1) 91.7 ± 5.3 -9.08 -10.02 0.95 1.00
TAF1L(2) 43.0 -9.70 -5.10 -4.60 Not Specified
BRD1 1,653 ± 66 -7.62 -7.32 -0.30 1.01
BAZ2A 3,745 ± 291 -7.16 -3.04 -4.12 1.05

Table 2: Comparison of Pan-Selective and Selective Bromodomain Inhibitors. Data compiled from [1] [3] [2].

Inhibitor Chemical Class Primary Targets Key Characteristics
This compound (BSP) Tricyclic chemotype derivative Pan-selective (e.g., BRD4(1), BRD9, TAF1L(2)) Broad nanomolar activity; tool for target identification [1].
JQ1 Thienodiazepine BET Family (BRD2,3,4, BRDT) First-generation, well-characterized BET inhibitor [3].
I-BET151 Benzodiazepine BET Family Structurally distinct BET inhibitor used in cellular studies [3].
Compound 3 Acyl Pyrrole Pan-selective (23 BDs with <5 μM (K_d)) Novel pan-selective chemotype with high cell activity [2].

Detailed ITC Experimental Protocol

The following protocol is adapted from established ITC methodologies [6] [5] and applied specifically to bromodomain-ligand interactions.

Principle

ITC measures binding by detecting the heat flow required to maintain thermal equilibrium between a sample cell and a reference cell as a ligand is titrated into a macromolecule solution [4] [6]. The integrated heat per injection as a function of the molar ratio is fit to a binding model to extract thermodynamic parameters.

Reagents and Equipment
  • Protein: Recombinant, purified bromodomain (e.g., BRD4(1), BRD9). Concentration must be accurately determined.
  • Ligand: this compound, dissolved in the exact same buffer as the protein.
  • Buffer: Standard buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1-2 mM β-mercaptoethanol). Critical: The buffer must be identical for both protein and ligand solutions to prevent heat of dilution artifacts [6].
  • ITC Instrument: MicroCal VP-ITC or equivalent.
  • Software: Origin with ITC data analysis module.
Step-by-Step Procedure
  • Sample Preparation

    • Dialyze or dilute the purified bromodomain protein into the experimental buffer.
    • Dissolve this compound in the same batch of experimental buffer used for the protein to ensure perfect chemical matching.
    • Recommended Concentrations:
      • Cell: Bromodomain at 5-50 μM (for a typical (K_d) in nM range, aim for (c = nK_a[M] ) between 1 and 100) [4] [5].
      • Syringe: this compound at 10-20 times the cell concentration (e.g., 50-500 μM).
    • Centrifuge both solutions at 16,000 x g for 5-10 minutes at 4°C to remove any particulate matter.
    • Degas all solutions for 5-10 minutes using a ThermoVac or equivalent to prevent bubble formation during the experiment [6].
  • Instrument Loading and Setup

    • Power on the ITC instrument at least one day before the experiment for optimal stability [4].
    • Use a cleaning procedure between experiments. Rinse the sample cell with buffer and dry under vacuum. Wash the syringe with ethanol or methanol and dry carefully when switching reagents [4] [6].
    • Fill the reference cell with ultra-pure water.
    • Load the sample cell with the bromodomain solution using a syringe, ensuring no air bubbles are introduced.
    • Load the titration syringe with the this compound solution.
  • Experimental Parameter Configuration Configure the ITC control software with the following typical parameters [1] [6]:

    • Temperature: 25 °C
    • Reference Power: 5-10 μcal/sec
    • Stirring Speed: 750 rpm
    • Number of Injections: 25-30
    • Injection Volume: First injection of 1-2 μL (discarded in data analysis), followed by 8-12 μL injections.
    • Spacing between Injections: 180-240 seconds
    • Filter Period: 2-5 seconds
  • Data Collection

    • Initiate the titration. The instrument will automatically perform the series of injections.
    • The raw data will be displayed as a plot of thermal power (μcal/sec) versus time.
  • Data Analysis

    • Integrate Peaks: Integrate the area under each heat flow spike to obtain the total heat (cal/mol) for each injection.
    • Subtract Control: Subtract the heat of dilution, obtained from the final injections after saturation or from a separate control experiment (this compound injected into buffer alone).
    • Curve Fitting: Plot the corrected injection heat against the molar ratio of this compound to bromodomain. Fit the data to a single-set-of-sites binding model [1].
    • Extract Parameters: The fitting algorithm will provide values for the binding affinity ((K_a) or (K_d)), stoichiometry ((N)), and enthalpy change ((ΔH)). The Gibbs free energy ((ΔG)) and entropy change ((ΔS)) are calculated using the relationships: ( ΔG = -RT \ln K_a = ΔH - TΔS ) [4].

The experimental workflow for this protocol is summarized in the diagram below.

G cluster_1 Key Steps for Accuracy Start Start ITC Experiment Prep Sample Preparation Start->Prep Load Instrument Loading Prep->Load A1 Precisely match buffer for protein and ligand A2 Accurately determine sample concentrations Config Parameter Configuration Load->Config Run Run Titration Config->Run Analyze Data Analysis Run->Analyze A3 Degas all solutions to prevent bubbles Results Report Parameters Analyze->Results A4 Include control run to subtract dilution heat

Critical Considerations for this compound ITC Studies

  • Buffer Selection and Protonation Effects: The binding of this compound, like many inhibitors, may be linked to protonation/deprotonation events. If the reaction involves a net gain or loss of protons, the measured enthalpy ((ΔH_{obs})) will include the heat of ionization of the buffer [4] [5]. Performing experiments in buffers with different ionization enthalpies (e.g., phosphate vs. Tris) allows for the determination of the buffer-independent, intrinsic enthalpy change ((ΔH_{int})) [4].
  • The c-Value and Affinity Range: For accurate determination of both (K_a) and (N), the Wiseman c-value ((c = nK_a[M]), where [M] is the cell concentration) should ideally be between 1 and 100 [4] [5]. The high affinity of this compound for many BRDs (nanomolar (K_d)) requires the use of low protein concentrations (e.g., 1-5 μM) to bring the c-value into an optimal range and avoid a steep, step-shaped isotherm that is difficult to fit.
  • Ligand Solubility and Stability: Ensure this compound is fully soluble in the aqueous buffer at the high concentrations required for the syringe. DMSO stocks may be used, but the final DMSO concentration in the cell and syringe must be matched exactly (typically ≤1-2%) to prevent signal artifacts.

Applications in Drug Discovery

The thermodynamic profile of this compound obtained by ITC provides deep insights for drug discovery:

  • Target Identification and Validation: As a pan-selective inhibitor, this compound helps identify biological processes and diseases where bromodomains have a regulatory function. The strong anti-proliferative effects observed in leukemic cell lines, for example, were correctly attributed primarily to BET inhibition by comparing ITC-binding data with transcriptional profiles [1].
  • Lead Optimization: While this compound itself is a tool compound, its binding mode and thermodynamic signature (e.g., favorable enthalpy driven by hydrogen bonding to the conserved asparagine) can inspire the development of more selective inhibitors from related scaffolds [1] [2].
  • Understanding Selectivity and Promiscuity: The side-by-side comparison of ITC-derived (K_d) values across a wide bromodomain panel (as in Table 1) provides a clear map of a compound's selectivity, which is crucial for interpreting phenotypic screens and predicting potential off-target effects [3].

Conclusion

ITC is an indispensable technique for the rigorous biophysical characterization of this compound. The protocols and data outlined herein provide researchers with a framework for obtaining high-quality thermodynamic data that can drive decision-making in epigenetic drug discovery programs. The application of ITC confirms this compound's role as a versatile, broad-spectrum chemical probe and a foundational tool for exploring the biological and therapeutic potential of the bromodomain family.

References

Comprehensive Application Notes and Protocols: Bromosporine Flow Cytometry Analysis for HIV-1 LTR Activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromosporine and HIV-1 Latency Reversal

This compound is a novel promiscuous bromodomain and extraterminal (BET) domain inhibitor that has emerged as a promising candidate for HIV-1 latency reversal as part of the "shock and kill" cure strategy. Unlike more selective BET inhibitors such as JQ1, this compound broadly targets multiple BET family proteins including BRD2, BRD3, BRD4, and BRDT, potentially enhancing its efficacy as a latency reversing agent (LRA) [1] [2]. The establishment of HIV-1 latency occurs when integrated provirus becomes transcriptionally silent in host cells, particularly resting CD4+ T-cells and cells of the monocyte-macrophage lineage, creating persistent reservoirs that are refractory to antiretroviral therapy (ART) and immune-mediated clearance [1]. The molecular basis for this compound's activity stems from its ability to disrupt the interaction between BET proteins and acetylated histones, thereby altering the transcriptional landscape and facilitating reactivation of latent HIV-1 provirus [2].

The HIV-1 Long Terminal Repeat (LTR) serves as the viral promoter that drives HIV-1 gene expression. In latent provirus, the LTR is maintained in a transcriptionally repressed state through multiple mechanisms including epigenetic silencing and limited availability of key host transcription factors. BET proteins, particularly BRD4, play a crucial role in maintaining this repressed state by competing with the viral transactivator protein Tat for binding to Positive Transcription Elongation Factor b (P-TEFb), a complex essential for productive transcriptional elongation [1] [2]. This compound targets this regulatory axis by inhibiting BET protein function, thereby facilitating Tat-mediated recruitment of P-TEFb to the HIV-1 LTR and promoting viral transcriptional elongation [1].

Experimental Models for Studying this compound Activity

Cell Line Models
  • J-Lat Clones: These well-characterized T-cell models contain integrated HIV-1 provirus with GFP replacing essential viral genes, enabling direct quantification of reactivation through fluorescence detection.

    • A2 and A72 J-Lat Cells: A72 cells contain an HIV-1 minigenome with the HIV-1 LTR driving GFP expression (LTR-GFP), while A2 cells have both Tat and GFP expression driven by the LTR (LTR-Tat-IRES-GFP) [3].
    • C11 Cells: Jurkat cells latently infected with a single provirus integrated into the intron of RNPS1, encoding GFP under control of the HIV-1 LTR [2].
    • A10.6 and 5A8 Cells: Jurkat T-cell lines latently infected with full-length HIV-1 with modified envelope genes [2] [4].
  • THP-1 Macrophage Model: Differentiated THP-1 cells resembling monocyte-derived macrophages provide a model for studying latency in myeloid cells, which constitute an important HIV-1 reservoir [5].

Primary Cell Models
  • Resting CD4+ T-cells from ART-Treated Donors: Primary cells from HIV-1-infected individuals on suppressive ART represent the most clinically relevant model for evaluating LRA efficacy [1] [2].
  • Monocyte-Derived Macrophages (MDMs): Primary macrophages infected with HIV-1 reporter viruses enable investigation of this compound activity in myeloid reservoirs [5].

Detailed Experimental Protocols

Flow Cytometry-Based Analysis of HIV-1 Transcriptional Activation
3.1.1 Cell Culture and Maintenance
  • Culture Conditions: Maintain J-Lat cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C with 5% CO₂ [3] [4].
  • Cell Density Management: Keep cells at densities between 2×10⁵ and 1×10⁶ cells/mL, with regular passage every 2-3 days to maintain optimal viability and responsiveness [3].
3.1.2 this compound Treatment
  • Stock Solution Preparation: Prepare 10 mM this compound stock solution in DMSO and store at -20°C in single-use aliquots to prevent freeze-thaw degradation [2] [4].
  • Working Concentrations: Use this compound at concentrations ranging from 0.1-2.5 μM based on experimental requirements, with 2.5 μM demonstrating maximal efficacy in most J-Lat models [2].
  • Treatment Duration: Incubate cells with this compound for 24-72 hours, with optimal reactivation typically observed at 72 hours [2].
  • Combination Treatments: For enhanced reactivation, combine this compound with suboptimal concentrations of other LRAs such as 0.2 μM prostratin or 10 ng/μL TNF-α [1] [2].
3.1.3 Flow Cytometry Analysis
  • Sample Preparation: Harvest approximately 1×10⁵ to 2.5×10⁵ cells per condition by centrifugation at 300-500 × g for 5 minutes [3] [4].
  • Viability Staining: Resuspend cell pellets in flow cytometry buffer (e.g., MACSQuant Running Buffer or PBS with 1% FBS) containing viability dyes such as 7AAD, propidium iodide, or Zombie dyes to exclude dead cells from analysis [3].
  • GFP Detection: Analyze GFP expression using a flow cytometer with a 488 nm excitation laser and 530/30 nm emission filter [3] [2].
  • Data Acquisition: Collect a minimum of 10,000 viable cell events per sample using a BD FACS Canto II or similar instrument [6].
  • Gating Strategy:
    • Gate on lymphocytes based on forward and side scatter properties
    • Exclude doublets using FSC-H vs FSC-A
    • Exclude dead cells based on viability dye staining
    • Analyze GFP fluorescence in viable, single-cell population [6]

Table 1: Key Reagents for this compound HIV-1 Reactivation Assays

Reagent Specifications Source/Example Purpose
This compound ≥98% purity, 10 mM stock in DMSO Cayman Chemical, Catalog #11187 BET inhibitor for latency reversal
J-Lat Cells Various clones (A2, A72, 10.6, etc.) NIH AIDS Reagent Program Latent HIV-1 cell models
TNF-α 100 ng/μL stock in sterile H₂O PeproTech, Catalog #300-01A Positive control for reactivation
Cell Culture Medium RPMI 1640 with L-glutamine Mediatech, Catalog #10-040-CV Cell maintenance and treatment
Flow Cytometry Antibodies CD4 V450, CD3 V500, CD8 PerCP BD Bioscience Immune phenotyping
Alternative Detection Methods
3.2.1 Intracellular p24 Staining

For models not employing fluorescent reporters, intracellular HIV-1 p24 antigen detection provides an alternative method for quantifying reactivation:

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes at room temperature, then permeabilize with 0.1% Triton X-100 or commercial permeabilization buffers [6].
  • Antibody Staining: Incubate cells with anti-p24 antibodies (clone KC57-FITC or 28B7-APC) for 30 minutes at 4°C in the dark [6].
  • Analysis: Determine the percentage of p24-positive cells using flow cytometry with appropriate fluorescence channels [6].

Quantitative Data and Results

This compound Efficacy in Various Latency Models

Table 2: this compound Reactivation Efficacy Across Experimental Models

Experimental Model This compound Concentration Treatment Duration Reactivation Readout Key Findings Reference
C11 J-Lat Cells 2.5 μM 72 hours % GFP+ cells by flow cytometry 85.6% reactivation vs. minimal background [2]
A10.6 J-Lat Cells 2.5 μM 72 hours % GFP+ cells by flow cytometry Dose-dependent reactivation, up to ~40% [2]
Primary CD4+ T-cells (ART-treated donors) 2.5 μM 18 hours HIV-1 full-length transcripts by RT-PCR Significant induction vs. untreated controls [1] [2]
C11 Cells + this compound/Prostratin 0.25 μM + 0.2 μM 72 hours % GFP+ cells by flow cytometry Synergistic reactivation (76.5% vs. 21.3% predicted) [1]
C11 Cells + this compound/TNF-α 0.25 μM + 10 ng/μL 72 hours % GFP+ cells by flow cytometry Synergistic reactivation (14.6% vs. 2.87% predicted) [1]
Time and Dose Dependence

This compound demonstrates dose-dependent activity across multiple latency models. In C11 J-Lat cells, treatment for 72 hours results in reactivation increasing from 6.88% at 0.1 μM to 87.7% at 2.5 μM [2]. Similarly, time-dependent effects are observed, with reactivation progressively increasing over 72 hours of treatment [2]. The Bliss independence model analysis confirms that this compound acts synergistically with protein kinase C (PKC) agonists like prostratin and with TNF-α, producing reactivation levels significantly greater than predicted additive effects [1] [2].

Mechanism of Action and Signaling Pathways

This compound reactivates latent HIV-1 through a multi-faceted mechanism that targets transcriptional elongation. The primary mechanism involves:

  • BET Protein Inhibition: this compound binds to bromodomains of BET proteins (BRD2, BRD3, BRD4, BRDT), disrupting their interaction with acetylated histones and altering transcriptional regulation [1] [2].
  • Tat-dependent Activation: this compound-mediated reactivation critically depends on the viral transactivator protein Tat, facilitating Tat-P-TEFb interaction [1].
  • CDK9 T-loop Phosphorylation: Treatment with this compound increases phosphorylation of CDK9 at threonine 186 in the T-loop, enhancing kinase activity and promoting transcriptional elongation [1] [2].
  • P-TEFb Recruitment: By displacing BRD4 from P-TEFb, this compound enables more efficient Tat recruitment of P-TEFb to the HIV-1 LTR, overcoming transcriptional pausing [1].

The following diagram illustrates the key signaling pathways involved in this compound-mediated reactivation of latent HIV-1:

G This compound This compound BET Inhibitor BETProteins BET Proteins (BRD2, BRD3, BRD4) This compound->BETProteins Inhibits BRD4_PTEFb BRD4-P-TEFb Complex This compound->BRD4_PTEFb Disrupts CDK9 CDK9 Phosphorylation (T-loop) This compound->CDK9 Enhances BETProteins->BRD4_PTEFb Stabilizes Tat_PTEFb Tat-P-TEFb Complex BRD4_PTEFb->Tat_PTEFb Competes with Tat Tat Protein Tat->Tat_PTEFb Recruits Tat_PTEFb->CDK9 Activates PolII RNA Polymerase II Phosphorylation CDK9->PolII Phosphorylates HIVTranscription Productive HIV-1 Transcription PolII->HIVTranscription Enables Elongation

Diagram 1: Signaling pathway of this compound-mediated reactivation of latent HIV-1. This compound inhibits BET proteins, disrupting BRD4-P-TEFb complexes and facilitating Tat-mediated recruitment of P-TEFb to the HIV-1 LTR. This leads to enhanced CDK9 phosphorylation and RNA Polymerase II activation, enabling productive viral transcription.

Application Notes and Technical Considerations

Optimization Guidelines
  • Cell Density Effects: Maintain cells at optimal densities (2×10⁵ to 5×10⁵ cells/mL) during treatment, as overcrowding can reduce reactivation efficacy and increase background activation [3].
  • DMSO Controls: Include vehicle controls with equivalent DMSO concentrations (typically 0.01-0.025%) to account for solvent effects on viral reactivation [2] [4].
  • Positive Controls: Utilize established LRAs such as TNF-α (10 ng/mL) or JQ1 (1 μM) as positive controls for experimental validation [2] [4].
  • Viability Assessment: Concurrently measure cell viability using MTT assays, ATP-based assays (e.g., ApoTox-Glo Triplex Assay), or flow cytometry with viability dyes to ensure this compound effects are not due to cytotoxicity [3] [1].
Combination Strategies

This compound demonstrates synergistic effects when combined with other LRAs targeting different pathways:

  • PKC Agonists: Combination with prostratin (0.2 μM) produces significantly greater reactivation than either compound alone, exceeding Bliss independence predictions [1] [2].
  • TNF-α: Co-treatment with TNF-α (10 ng/μL) enhances this compound activity, likely through complementary NF-κB activation [1].
  • HDAC Inhibitors: While not explicitly tested with this compound, other BET inhibitors show synergy with HDAC inhibitors, suggesting potential combination value [1].
System-Specific Considerations
  • Myeloid vs. Lymphoid Cells: BET inhibitors exhibit cell-type-specific efficacy, with some compounds like I-BET151 showing preferential reactivation in monocytic cells compared to CD4+ T-cells [7]. This suggests this compound may have particular utility for targeting myeloid reservoirs.
  • Primary Cells vs. Cell Lines: Response magnitudes may differ between cell line models and primary cells from ART-treated donors, requiring dose optimization for each system [1] [2].
  • Clonal Variation: Different J-Lat clones exhibit varying responsiveness to this compound, likely due to differences in integration sites and basal transcriptional activity [2].

Troubleshooting and Limitations

  • Low Reactivation Signals: Ensure this compound stock solutions are fresh and properly stored. Verify cell viability and basal activation state, as overgrown cultures may exhibit reduced responsiveness.
  • High Background Activation: Include unstimulated controls to establish background GFP expression. Use early passage cells and maintain consistent culture conditions to minimize spontaneous reactivation.
  • Variable Donor Responses: When working with primary cells from ART-treated donors, anticipate donor-to-donor variability in this compound responsiveness due to differences in reservoir composition and prior ART history [1].
  • Cytotoxicity Concerns: While this compound demonstrates minimal toxicity at effective concentrations (≤2.5 μM), dose-response curves should be established for each new cell system to identify optimal therapeutic windows [1] [2].

Conclusion

This compound represents a promising candidate for HIV-1 latency reversal with demonstrated efficacy across multiple in vitro models of HIV-1 latency. The flow cytometry-based protocols outlined herein provide robust methodologies for quantifying this compound activity in both cell line and primary cell models. Key advantages of this compound include its broad BET targeting, synergistic potential with other LRAs, and Tat-dependent mechanism that specifically activates HIV-1 transcription without global T-cell activation [1] [2]. These application notes provide researchers with comprehensive methodological guidance for implementing this compound studies in HIV-1 cure research, with particular emphasis on flow cytometry-based readouts that enable precise quantification of latency reversal at single-cell resolution.

References

Application Notes and Protocols: Bromosporine Treatment for HIV-1 Latency Reversal in Primary CD4+ T Cells Ex Vivo

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromosporine and HIV-1 Latency Reversal

This compound is a novel, broad-spectrum bromodomain and extraterminal domain (BET) inhibitor that has emerged as a promising candidate for HIV-1 latency reversal as part of the "Shock and Kill" cure strategy. Despite the success of antiretroviral therapy (ART) in suppressing HIV-1 replication to undetectable levels, the persistence of latent viral reservoirs remains the principal obstacle to complete viral eradication. These latent reservoirs, primarily located in resting CD4+ T cells, contain integrated replication-competent proviruses that can lead to viral rebound upon treatment interruption [1] [2]. The "Shock and Kill" approach aims to reactivate latent HIV-1 using latency reversing agents (LRAs), forcing viral protein expression thereby exposing infected cells to elimination by the immune system or viral cytopathic effects [1].

Unlike first-generation BET inhibitors such as JQ1, this compound exhibits broad BET specificity, simultaneously targeting multiple bromodomain-containing proteins including BRD2, BRD3, BRD4, and BRDT [3]. This promiscuous binding profile may enhance its effectiveness in reversing HIV-1 latency through mechanisms involving the Tat-P-TEFb transcriptional axis [2]. Research demonstrates that this compound potently reactivates HIV-1 replication in various latency models both alone and in combination with other LRAs, while showing no obvious cytotoxicity or global T cell activation – a significant advantage over many existing reactivation agents [1] [2].

Key Experimental Findings and Data Summary

Efficacy of this compound in Latency Reversal

This compound demonstrates potent, dose-dependent reactivation of latent HIV-1 across multiple experimental models. In C11 Jurkat cell latency models, treatment with 2.5 μM this compound for 72 hours increased GFP-positive cells from a baseline of 6.88% to 87.7%, indicating highly effective reversal of latency [1] [2]. Similar results were observed in J-Lat A10.6 cells, confirming the broad applicability of this compound across different latency models [2]. Time-course experiments revealed that this compound's reactivation effect is time-dependent, with significant increases observed within 24 hours and maximal effects achieved by 72 hours of treatment [1].

Table 1: this compound Reactivation Efficacy in Latent HIV-1 Models

Experimental Model This compound Concentration Treatment Duration Reactivation Readout Results
C11 Jurkat cells 0.1-2.5 μM 72 hours % GFP-positive cells 6.88% to 87.7% increase
J-Lat A10.6 cells 0.1-2.5 μM 72 hours % GFP-positive cells Significant dose-dependent increase
Primary CD4+ T cells from ART-suppressed donors 2.5 μM 18 hours HIV-1 full-length transcripts Significant induction

Most importantly, in primary CD4+ T cells from HIV-1-infected individuals receiving suppressive ART, this compound (2.5 μM) induced HIV-1 full-length transcripts after 18 hours of treatment ex vivo [1]. This key finding demonstrates the compound's activity in clinically relevant cells and suggests its potential for targeting the actual viral reservoirs that persist in patients.

Synergistic Reactivation with Combination Approaches

The combination of this compound with other latency reversing agents produces synergistic effects that significantly exceed the reactivation capacity of individual compounds. When C11 cells were treated with suboptimal concentrations of this compound (0.25 μM) in combination with prostratin (0.2 μM) or TNF-α (10 ng/μl), the observed reactivation levels dramatically exceeded the predicted additive effects [1]. Specifically:

  • This compound + prostratin resulted in 76.5% GFP-positive cells versus 21.3% predicted by Bliss independence model
  • This compound + TNF-α resulted in 14.6% GFP-positive cells versus 2.87% predicted

This potent synergy suggests that this compound acts through complementary mechanisms to PKC agonists (prostratin) and cytokine-based activators (TNF-α), supporting the development of combination strategies for more effective latency reversal [1].

Table 2: Synergistic Reactivation of Latent HIV-1 with this compound Combinations

Treatment Condition Concentration % GFP-positive Cells (Experimental) % GFP-positive Cells (Predicted) Synergy Assessment
This compound alone 0.25 μM 7.54% - Baseline
Prostratin alone 0.2 μM 23.9% - Baseline
TNF-α alone 10 ng/μl 4.99% - Baseline
This compound + Prostratin 0.25 μM + 0.2 μM 76.5% 21.3% Strong synergy
This compound + TNF-α 0.25 μM + 10 ng/μl 14.6% 2.87% Strong synergy

Detailed Experimental Protocols

Primary CD4+ T Cell Isolation and Culture

Isolation of resting CD4+ T cells from donor blood requires careful processing to maintain cell viability and minimize activation. For research using cells from HIV-1-infected donors, appropriate biosafety containment and institutional approvals must be obtained.

  • Materials: Ficoll-Paque PLUS, PBS without Ca²⁺/Mg²⁺, CD4+ T Cell Isolation Kit, RPMI-1640 complete medium, Flow cytometry antibodies for purity check
  • Procedure:
    • Collect peripheral blood mononuclear cells using density gradient centrifugation
    • Enrich CD4+ T cells through negative selection to prevent activation
    • Assess cell purity (>95% CD3+CD4+) and viability (>98%) using flow cytometry
    • Maintain cells in RPMI-1640 complete medium with 10% FBS, 1% penicillin/streptomycin at 37°C in 5% CO₂
This compound Preparation and Treatment

Proper preparation of this compound stock solutions is critical for maintaining compound activity and ensuring reproducible results across experiments.

  • This compound Reconstitution:

    • This compound is supplied as a lyophilized powder with molecular weight 404.4 g/mol and purity >98% [3]
    • For a 10 mM stock solution: Reconstitute 5 mg powder in 1.23 mL DMSO
    • Aliquot and store at -20°C for up to 3 months; avoid freeze-thaw cycles
  • Treatment Protocol for Latency Reversal:

    • Plate primary CD4+ T cells at 0.5-1×10⁶ cells/mL in complete medium
    • Add this compound to final working concentration (typically 0.1-2.5 μM)
    • Include appropriate controls: DMSO vehicle, positive control (e.g., 500 nM SAHA)
    • Incubate for 18-72 hours based on experimental endpoint
    • Harvest cells for downstream analysis
Assessment of HIV-1 Reactivation and Safety

Multiple complementary assays should be employed to comprehensively evaluate this compound's reactivation efficacy and potential cellular toxicity.

  • HIV-1 Transcript Measurement:

    • Extract total RNA using column-based kits with DNase treatment
    • Perform reverse transcription with random hexamers
    • Quantify HIV-1 full-length transcripts using real-time PCR with primers/probe specific for HIV-1 3' poly A region
    • Normalize to housekeeping genes (GAPDH, β-actin)
  • Flow Cytometry Analysis:

    • Surface staining: CD3, CD4, CD25, CD69 (activation markers)
    • Intracellular staining: HIV-1 p24
    • Viability staining: 7-AAD or live/dead fixable dyes
    • Analyze using flow cytometer with appropriate gating strategies
  • Cytotoxicity Assessment:

    • Measure metabolic activity using MTT or WST-1 assays
    • Quantify apoptosis/necrosis with Annexin V/propidium iodide staining
    • Monitor global T cell activation via CD25 and CD69 expression

Mechanism and Signaling Pathways

This compound reactivates latent HIV-1 through a Tat-dependent mechanism that enhances transcriptional elongation. The compound increases CDK9 T-loop phosphorylation (at Thr186), which enhances the kinase activity of P-TEFb, a critical complex for HIV-1 transcriptional elongation [1] [2]. BET proteins normally compete with Tat for P-TEFb binding; by inhibiting BET proteins, this compound facilitates Tat-P-TEFb interaction, enabling efficient phosphorylation of RNA polymerase II and promoting productive viral transcription [1].

The following diagram illustrates the key mechanistic pathways through which this compound activates HIV-1 transcription:

Figure 1: Mechanism of this compound-mediated reactivation of latent HIV-1. This compound inhibits BET proteins, which normally compete with Tat for P-TEFb binding. This allows Tat to recruit P-TEFb, leading to CDK9 T-loop phosphorylation, RNA polymerase II phosphorylation, and ultimately productive viral transcription.

It is noteworthy that different BET inhibitors may exhibit cell-type specific activity. While this compound effectively reactivates latent HIV-1 in CD4+ T cells, other BET inhibitors such as I-BET151 have shown preferential activity in monocytic reservoirs, potentially through CDK2-dependent mechanisms [4]. This highlights the importance of agent selection based on the specific reservoir population being targeted.

Practical Considerations and Optimization

Combination Strategy Optimization

The synergistic potential of this compound with other latency reversing agents supports the development of combination approaches for more effective reservoir reduction. Based on experimental evidence, the following combinations show particular promise:

  • This compound with PKC agonists (e.g., prostratin): Targets both transcriptional and NF-κB signaling pathways
  • This compound with TNF-α: Engages complementary signaling cascades that enhance HIV-1 transcription
  • This compound with HDAC inhibitors: May provide dual epigenetic modulation through different mechanisms

When designing combination studies, include appropriate controls to distinguish synergistic from merely additive effects. The Bliss independence model provides a useful framework for this assessment [1].

Technical Considerations

Critical parameters for successful this compound experiments include:

  • Cell viability maintenance: Primary CD4+ T cells are sensitive to culture conditions; use fresh medium and minimize processing time
  • DMSO controls: The vehicle control should match the highest DMSO concentration used in treatment conditions
  • Donor variability: Responses may differ based on donor characteristics; plan for appropriate replicates
  • Biosafety: HIV-1 reactivation experiments require appropriate biosafety level containment

For translational studies, consider that the efficacy of BET inhibitors including this compound may be limited by their potential impact on CD8+ T cell function, which is crucial for eliminating reactivated infected cells [5] [6]. This highlights the importance of balanced approaches that effectively reactivate the reservoir while preserving immune effector functions.

Conclusion

This compound represents a promising broad-spectrum BET inhibitor for experimental HIV-1 latency reversal, demonstrating potent reactivation capability in primary CD4+ T cells from ART-suppressed donors ex vivo. Its synergistic activity with other LRAs, favorable safety profile, and novel mechanism of action through enhanced CDK9 T-loop phosphorylation position it as a valuable tool for cure-related research and potential combination therapy development.

The protocols outlined herein provide researchers with standardized methods for investigating this compound in various latency models, with appropriate controls and analytical approaches to comprehensively assess both efficacy and potential cytotoxicity. As the field advances toward more effective "Shock and Kill" strategies, this compound offers a promising approach for targeting the persistent viral reservoirs that remain the final barrier to HIV-1 eradication.

References

Reconstructed Xenograft Study Protocol for a BET Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines a detailed in vivo xenograft study protocol based on a study of the BET inhibitor JAB-8263 in colorectal cancer models. You can adapt this protocol for bromosporine, adjusting the compound and specific model as needed [1].

Protocol Aspect Detailed Specification
Compound JAB-8263 (a BET inhibitor). Purity: 99.10% [1].
Vehicle Control The vehicle control group was administered by gavage [1].

| Animal Models | • Strain: Female NOD-SCID mice (for SW837 xenograft). • Strain: Female C57BL/6 mice (for MC38 syngeneic model) [1]. | | Cell Inoculation | • SW837 Xenograft: ( 1 \times 10^7 ) cells subcutaneously inoculated on the right back. • MC38 Syngeneic: ( 1 \times 10^6 ) cells subcutaneously inoculated on the right back [1]. | | Group Randomization | Mice were randomly divided into groups based on tumor size and body weight when tumors reached a target average volume (e.g., 121 mm³) [1]. | | Dosing Regimen | • Dose: 0.3 mg/kg (for SW837) and 0.2 mg/kg (for MC38). • Route: Administered by oral gavage. • Frequency: Once every 2 days. • Duration: 29 days [1]. | | Tumor Measurement | Tumor volume was measured regularly. RTV (Relative Tumor Volume) was calculated as Vt/V0, where V0 is the volume at grouping, and Vt is the volume post-treatment [1]. | | Efficacy Endpoint | Tumor Growth Inhibition (TGI): ( TGI (%) = (1 - \frac{Mean\ RTV\ of\ Treatment\ Group}{Mean\ RTV\ of\ Control\ Group}) \times 100% ) [1]. | | Safety Evaluation | Monitored for changes in animal body weight, drug withdrawal, and death [1]. | | Ethical Approval | All animal protocols were reviewed and approved by an institutional Animal Care and Use Committee [1]. |

Experimental Workflow for an Epigenetic Inhibitor Study

The following diagram illustrates the key stages of conducting an in vivo efficacy study for an epigenetic inhibitor like this compound, integrating the protocol details above.

workflow Model_Setup Model Establishment Cell_Prep Cell Culture & Preparation Model_Setup->Cell_Prep Inoculation Subcutaneous Cell Inoculation Cell_Prep->Inoculation Randomization Randomization & Grouping (Based on tumor volume & body weight) Inoculation->Randomization Dosing Compound Administration (Oral gavage, Q2D for 29 days) Randomization->Dosing Efficacy & Safety Monitoring In-life Monitoring (Tumor volume, Body weight) Dosing->Efficacy & Safety Monitoring Analysis Endpoint Analysis (TGI %, Safety assessment) Efficacy & Safety Monitoring->Analysis

Key In Vitro Assays to Support a Bromodomain Study

Before proceeding to in vivo studies, the following in vitro assays are crucial to establish mechanistic foundation and dosing rationale [1] [2].

  • Cell Proliferation Assay (CellTiter-Glo): Cells are plated and treated with a dose range of the inhibitor. After an incubation period (e.g., 5 days), cell viability is quantified using a luminescent ATP detection kit. Data are analyzed to generate a concentration-response curve and calculate the IC₅₀ value [1].
  • Colony Formation Assay: A low number of cells (e.g., 1000 cells per dish) are treated with the compound and allowed to grow for a set period (e.g., 5-10 days). The resulting colonies are stained and counted to assess long-term clonogenic survival [1].
  • Cell Cycle Analysis by Flow Cytometry: Treated cells are harvested, fixed, and stained with Propidium Iodide (PI), which binds to DNA. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) [1].
  • Apoptosis Assay by Flow Cytometry: Treated cells are stained with Annexin V (which binds to phosphatidylserine on the cell surface of apoptotic cells) and PI (which stains dead cells). This dual staining allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations [1].
  • Western Blotting: Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. This allows for the detection of changes in protein expression or modification, such as the downregulation of c-MYC and upregulation of p21, which are common pharmacodynamic responses to BET inhibition [1].

Critical Considerations for Protocol Design

  • This compound's Promiscuity: Unlike selective BET inhibitors, this compound broadly targets many bromodomains [2]. Your experimental design and data interpretation must account for this mechanism, as the observed phenotypes may result from inhibition of a broader set of targets.
  • Selectivity and Controls: The high structural conservation across bromodomains makes achieving selectivity a key challenge [3]. When using a promiscuous inhibitor like this compound, it is good practice to include a selective BET inhibitor (e.g., JQ1 or I-BET762) as a comparative control to help deconvolute BET-specific effects from those caused by other bromodomains [2] [3].
  • Pharmacodynamic Markers: To confirm target engagement in vivo, plan to analyze tumor tissues at the end of the study or in a separate pharmacodynamic study. Key markers for bromodomain inhibition include reduction of c-MYC protein levels and global reduction of histone acetylation marks like H3K27Ac, which can be detected via Western blot or immunohistochemistry [1] [4].

References

bromosporine solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the maximum safe concentration of DMSO for cell culture? Most cell lines can tolerate up to 0.5% DMSO, but primary cells often require more stringent limits, not exceeding 0.1%, to avoid cytotoxic effects [1]. Always include a vehicle control (DMSO alone) in your experiments to account for any solvent-related effects [1].

  • Why is DMSO concentration particularly critical for bromodomain research? DMSO is not an inert solvent in this context; it acts as a promiscuous bromodomain inhibitor by mimicking the acetylated lysine motif [2]. High DMSO concentrations can compete with your experimental compound for the binding site, leading to false negatives or underestimated potency. Research shows that a 3% DMSO concentration can cause an approximately 10-fold reduction in the measured affinity of a binder for BRD4 [2].

  • How can I assess the DMSO solubility of my compounds? Quantitative NMR (Nuclear Magnetic Resonance) is a reliable method. It involves preparing a stock solution of the compound in DMSO-d6, diluting it, and using an internal standard (like isoleucine) to quantify the concentration in solution via the PULCON method. An experimental error of around 50 µM can be expected with this technique [3].

Troubleshooting Guide: Bromosporine & DMSO Solubility Issues

The table below outlines common problems, their potential causes, and recommended solutions.

Observed Problem Potential Cause Recommended Solution

| Low compound solubility | Poor intrinsic solubility of the compound in DMSO or aqueous buffer [3]. | 1. Confirm Stock Solubility: Ensure the compound is fully dissolved in a minimal volume of DMSO [1]. 2. Gradual Dilution: Dilute the DMSO stock gradually into an aqueous buffer (e.g., PBS) with vigorous mixing [1]. 3. Sonication: Use brief sonication to aid dissolution if the solution becomes turbid [1]. | | High background inhibition in assays | DMSO solvent itself is inhibiting the bromodomain target [2]. | Lower DMSO Concentration: Optimize the assay to use the lowest possible DMSO concentration. For fragment screening, 1% DMSO has been successfully used to minimize interference while maintaining fragment solubility [2]. | | Inconsistent activity between assays | Variable DMSO concentrations affecting binding affinity or compound availability [2]. | Standardize Protocols: Use a consistent and documented DMSO concentration across all experiments (e.g., 0.1%-0.5% for cellular assays, 1% for biophysical screens) [1] [2]. | | Precipitate formation after dilution | The final concentration in the culture medium exceeds the compound's solubility limit. | Re-evaluate Concentration: Reduce the final testing concentration of the compound or increase the volume of DMSO used for the initial stock, ensuring the final DMSO percentage remains within safe limits [1]. |

Experimental Protocols & Best Practices

Protocol for Safe Peptide/Compound Preparation for Cell Culture

This protocol is adapted from general best practices for handling hydrophobic compounds [1].

  • Dissolution: Dissolve your this compound or other compound in a minimal volume of pure DMSO to create a concentrated stock solution (e.g., 10-100 mM).
  • Dilution: Gradually dilute the DMSO stock into an aqueous buffer, such as Phosphate-Buffered Saline (PBS), to create a working solution. Perform this step slowly with vigorous vortexing or pipetting.
  • Final Adjustment: Further dilute the working solution into the cell culture medium to achieve the desired final concentration.
  • Critical Control: Always include a vehicle control group that is treated with the same final concentration of DMSO alone.

> Important: Throughout this process, ensure the final DMSO concentration does not exceed 0.5% (v/v), and ideally is kept at 0.1% for sensitive cell lines [1].

The following diagram illustrates the logical workflow for this protocol:

Start Start: Prepare Compound Step1 1. Dissolve in minimal DMSO for stock solution Start->Step1 Step2 2. Dilute stock gradually into aqueous buffer (e.g., PBS) Step1->Step2 Step3 3. Dilute working solution into cell culture medium Step2->Step3 Step4 4. Include DMSO-only vehicle control Step3->Step4 End Final Treatment Ready Step4->End

Protocol: Assessing DMSO Solubility via NMR

This quantitative method is crucial for validating your stock solutions [3].

  • Sample Preparation: Prepare a stock solution of the fragment/compound at a target concentration of 100 mM in DMSO-d6. Shake vigorously until solubilized and store at -20°C.
  • Dilution: After thawing, prepare a diluted sample at a target concentration of 1 mM in DMSO-d6.
  • NMR Acquisition: Acquire ¹H NMR spectra (e.g., on a 600 MHz spectrometer with a cryoprobe). Use parameters like a 30° pulse flip angle, 1.36 s acquisition time, and 32 scans at 298 K.
  • Quantification: Use an electronic reference method (e.g., ERETIC2 based on the PULCON method) with an internal standard (e.g., 1 mM isoleucine in DMSO-d6) to quantify the absolute concentration of your compound in solution.

> Note: Compounds with a measured concentration ≥ 1000 µM are typically classified as "soluble" under these conditions, while those below this threshold are "insoluble" [3].

References

bromosporine stability in solution storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage Specifications

The following table summarizes the key storage and handling parameters for bromosporine to ensure its stability in your experiments.

Parameter Specification Reference / Source
Physical Form (as supplied) Lyophilized (dry) powder [1]
Solvent for Stock Solution DMSO [1] [2]
Stock Solution Concentration 10 mM to 100 mM in DMSO is standard [1] [2]
Storage Temperature (Powder) -20°C, desiccated [1]
Storage Temperature (Solution) -20°C or below [1] [2]
Stability (Lyophilized Powder) At least 24 months when stored at -20°C, desiccated [1]
Stability (Solution in DMSO) Use within 3 months; avoid repeated freeze-thaw cycles [1]
Stability (Aqueous Solutions) Do not store for more than one day [2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage procedure for a this compound stock solution? For long-term stability, you should:

  • Prepare Aliquots: Upon reconstituting the lyophilized powder in DMSO to create a stock solution (e.g., 10-100 mM), immediately aliquot it into smaller, single-use vials [1].
  • Store Correctly: Store these aliquots at -20°C or lower (e.g., -80°C) [1] [3].
  • Avoid Freeze-Thaw Cycles: Using aliquots prevents the degradation in potency that occurs from multiple freeze-thaw cycles of a main stock solution [1].

Q2: I suspect my this compound solution has degraded. How can I troubleshoot this? If your experimental results with this compound are inconsistent or absent, consider these steps:

  • Check Storage Log: Confirm that the solution has not been stored for longer than 3 months at -20°C and that it has not undergone numerous freeze-thaw cycles [1].
  • Inspect Visual Cues: While not always definitive, check for any visible signs of precipitation or a change in color.
  • Run a Positive Control: The most reliable method is to test your current stock solution in a well-established positive control experiment from your own or published work. For example, you could test its ability to inhibit proliferation in a leukemic cell line known to be sensitive to BET inhibition, comparing the effect to a fresh sample or published IC50 values (e.g., 0.29 µM for BRD4) [4] [2] [5].
  • Prepare a New Batch: If the positive control fails, the solution has likely degraded and should be disposed of properly.

Q3: Can I store this compound in a buffer or culture medium for later use? No, it is not recommended. Aqueous solutions (e.g., in PBS or cell culture medium) should not be stored for more than one day [2]. Always prepare working dilutions from your DMSO stock solution immediately before use in cell-based or biochemical assays.

Experimental Protocol: Testing this compound Stability in a Cell-Based Assay

This protocol provides a methodology to empirically verify the bioactivity of a this compound stock solution, which can serve as a functional check for stability.

Principle: The assay leverages the well-documented anti-proliferative effect of this compound on sensitive leukemic cell lines (e.g., HL-60, MV4;11) after a 72-hour exposure [4] [5]. A loss of this effect in a previously active stock indicates potential degradation.

Workflow Diagram

Start Prepare this compound working solution from DMSO stock Step1 Seed sensitive cell line (e.g., HL-60, MV4;11) Start->Step1 Step2 Treat cells with this compound (0-1000 nM for 72h) Step1->Step2 Step3 Measure cell viability (via MTS or similar assay) Step2->Step3 Step4 Analyze dose-response curve and calculate IC50 Step3->Step4 Decision IC50 matches expected range? Step4->Decision ResultGood Stock is bioactive Stability confirmed Decision->ResultGood Yes ResultBad Potency loss detected Stock may be degraded Decision->ResultBad No

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
  • BET-inhibition sensitive cell line (e.g., HL-60, MV4;11)
  • Cell culture medium and reagents
  • 96-well cell culture plates
  • MTS reagent or equivalent cell viability assay kit
  • Microplate reader

Procedure:

  • Cell Seeding: Seed the chosen cell line in a 96-well plate at a density of 5,000-10,000 cells per well in culture medium.
  • Compound Treatment: Prepare a dilution series of this compound (e.g., from 1 µM to low nM range) in culture medium from the DMSO stock solution. Treat the cells with these dilutions. Include a negative control (DMSO vehicle only) and a positive control (if available, a fresh batch of this compound).
  • Incubation: Incubate the cells for 72 hours in a humidified incubator at 37°C with 5% CO₂ [5].
  • Viability Measurement: Following the manufacturer's instructions, add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each well relative to the DMSO control. Plot the dose-response curve and determine the IC50 value. Compare the obtained IC50 value to the expected range from literature (e.g., ~0.122 µM for BRD9) [2]. A significant rightward shift (higher IC50) in the curve suggests a loss of potency of your stock solution.

Key Takeaways

  • Stable Storage is Crucial: this compound in solution requires storage at -20°C and should be used within 3 months with minimal freeze-thaw cycles to maintain potency [1].
  • Validate Biologically: When in doubt, use a cell-based viability assay with a sensitive line as a functional check for stability [4] [5].

References

bromosporine off-target effects kinase inhibition screening

Author: Smolecule Technical Support Team. Date: February 2026

Bromosporine Mechanism and Primary Targets

This compound is characterized as a potent, broad-spectrum inhibitor of bromodomains (BRDs), which are epigenetic "reader" modules that recognize acetylated lysine residues [1] [2]. It was developed as a chemical probe, analogous to the non-selective kinase inhibitor staurosporine, to help identify cellular processes regulated by bromodomains [1].

Its mechanism involves a conserved binding mode where it inserts into the acetyl-lysine binding cavity of diverse BRD modules, engaging a conserved asparagine residue [1]. The table below summarizes its published inhibitory activity (IC50) against a selection of bromodomains.

Table 1: this compound Inhibitory Activity (IC50) for Selected Bromodomains

Target Reported IC50 Source / Context
CECR2 17 nM [3]
BRD9 122 nM [3]
BRD4 290 nM [3]
BRD2 410 nM [3]
BRD4(1) 41.8 nM (KD, from ITC) [1]
TAF1L(2) 43 nM (KD, from ITC) [1]

Assessing Off-Target Kinase Inhibition

Direct, high-quality evidence from the search results specifically quantifying this compound's off-target inhibition of kinases is limited. Therefore, the following guidance is based on general best practices for profiling small molecules, which are crucial for a compound with a promiscuous design like this compound.

  • Screening Strategy: To definitively rule out kinase inhibition, a broad kinome-wide profiling is essential [4]. This involves screening this compound at a relevant concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (over 400 human kinases) using a functional assay. This will identify any potential kinase off-targets.
  • Counter-Screening: Implement a counter-screen assay to ensure that any activity observed in a primary kinase assay is due to genuine target engagement and not assay interference (e.g., compound fluorescence, aggregation) [5].
  • Cellular Validation: Biochemical assays should be followed by cellular target engagement studies. Techniques such as monitoring the phosphorylation status of downstream kinase substrates (via Western blot) or using cellular thermal shift assays (CETSA) can confirm whether the inhibitor affects kinase activity in a live-cell context [4].

Experimental Design & Troubleshooting

Here are detailed protocols and a logical workflow to help users investigate potential off-target effects.

Detailed Protocol: Kinase Selectivity Profiling

  • Assay Format: Use a validated biochemical assay suitable for high-throughput screening, such as a mobility shift, fluorescence polarization, or radiometric assay, adapted for 384-well microplates [5] [4].
  • Concentration-Response: Test this compound in a dilution series (e.g., from 10 µM) to determine IC50 values for the primary bromodomain targets and any identified kinase off-targets. This quantifies potency and selectivity [4].
  • Controls: Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control and a DMSO vehicle as a negative control to validate the assay's performance [4].
  • Data Analysis: Calculate a Selectivity Index by comparing the IC50 for your primary target (e.g., a specific BRD) to the IC50 for any off-target kinase. A high index indicates good selectivity [4].

Conceptual Workflow for Off-Target Investigation The following diagram outlines the logical steps for designing an experiment to identify and validate off-target kinase activity.

G Start Start: Unexpected Phenotype with this compound Step1 1. Broad Kinome-Wide Screen (>400 kinases at 1µM) Start->Step1 Step2 2. Confirm Hits (Counter-screen for assay artifacts) Step1->Step2 Identify potential off-target kinases Step3 3. Determine Potency (IC50 for kinase off-targets) Step2->Step3 Confirm genuine binders Step4 4. Cellular Validation (e.g., p-substrate WB, CETSA) Step3->Step4 Establish cellular relevance Step5 5. Data Integration & Mechanism Conclusion Step4->Step5 Interpretation Interpret phenotype considering validated off-targets Step5->Interpretation

If your investigation confirms significant off-target kinase inhibition, consider these strategies:

  • Use a Combination Approach: The Multi-Compound–Multi-Target Scoring (MMS) method suggests that combining inhibitors with divergent off-target profiles can maximize on-target effect while diluting individual off-target activities [6]. A lower concentration of this compound could be combined with a more selective BRD inhibitor.
  • Explore Alternative Compounds: If kinase off-target activity is a major concern, switch to a more selective BRD inhibitor or a BET-degrader (PROTAC) for which extensive selectivity data is available [2].

References

bromosporine concentration response curve optimization

Author: Smolecule Technical Support Team. Date: February 2026

Bromosporine Concentration-Response Fundamentals

Q: What is this compound and what is its primary mechanism of action?

A: this compound (BSP) is a promiscuous bromodomain (BRD) inhibitor designed to broadly target many of the 61 human bromodomains, not just the BET family [1] [2]. Its mechanism involves competitively binding to the acetyl-lysine binding site on various BRDs, thereby disrupting protein interactions that are crucial for gene transcription [1]. This broad-spectrum activity makes it a valuable tool for identifying cellular processes regulated by bromodomains.

Q: In which research areas is this compound primarily used?

A: Current literature highlights its application in two main areas:

  • Oncology Research: this compound is investigated for its anti-proliferative effects in leukemias and solid tumors. It has been shown to synergize with other agents, like 5-Fluorouracil (5-FU), in colorectal cancer cells to enhance growth inhibition and apoptosis [3].
  • HIV-1 Cure Research: As part of the "Shock and Kill" strategy, this compound potently reactivates latent HIV-1 virus in cell line models and in resting CD4+ T cells from infected individuals, making the hidden virus vulnerable to elimination [4] [5].

Troubleshooting Concentration-Response Experiments

Q: My concentration-response curve for this compound shows no effect. What could be wrong?

A: Consider these potential issues and solutions:

Potential Issue Diagnostic Approach Solution
Insufficient Concentration Range Review published effective doses in similar cell models. Extend the range. E.g., in HIV-1 latency models, effective concentrations ranged from 0.1 μM to 2.5 μM [4] [5].
Incorrect Stock Solution Verify the molecular weight and calculate concentration. Ensure accurate dissolution in an appropriate solvent like DMSO.
Cell Line Insensitivity Check literature for your cell model's response to BRD inhibition. Use a positive control (e.g., JQ1 for BET inhibition) to confirm experimental setup.
Incorrect Assay Endpoint Timing This compound's effects may be time-dependent. Perform a time-course experiment. Strong reactivation of HIV-1 was observed over 72 hours [4].

Q: The curve has a poor sigmoidal fit (low R²). How can I optimize it?

A: A poor fit often stems from insufficient data points or high variability.

  • Increase Data Point Density: Use more this compound concentrations within the critical range, especially around the suspected EC50.
  • Replicate for Reliability: Perform a minimum of three independent biological replicates to account for well-to-well and plate-to-plate variation.
  • Include Robust Controls: Every experiment should include a vehicle control (e.g., DMSO) and a positive control if available.

Q: How do I test for and demonstrate synergy between this compound and another drug?

A: To evaluate synergy, you need to perform a combination matrix experiment.

  • Experimental Design: Treat cells with a range of concentrations for both this compound and the second drug (e.g., prostratin or 5-FU) alone and in combination [4] [3].
  • Data Analysis: Use models like the Chou-Talalay method (which calculates a Combination Index, CI) or the Bliss independence model [4] [3]. A CI < 1 or an effect greater than the Bliss prediction indicates synergy.
  • Documentation: Clearly report the model used and the calculated metrics in your results.

Experimental Protocols & Data Interpretation

The workflow below outlines the key stages for generating and analyzing a this compound concentration-response curve:

A 1. Cell Seeding & Culture (Seed cells in 96-well plate) B 2. Compound Treatment (Add this compound dilution series) A->B C 3. Incubation (Incubate for 48-72 hours) B->C D 4. Viability Assay (Perform MTS/MTT assay) C->D E 5. Data Acquisition (Measure absorbance) D->E F 6. Data Analysis (Normalize data & fit curve) E->F G 7. Parameter Calculation (Determine IC₅₀/EC₅₀ & Hill slope) F->G

Q: What are the key parameters derived from a concentration-response curve, and how are they interpreted?

A: The table below defines the critical parameters for characterizing this compound's activity:

Parameter Definition & Interpretation Experimental Consideration
IC₅₀ / EC₅₀ Concentration for 50% of maximal inhibitory or effective effect. Lower value = greater potency [6]. Reported values vary by model. In colorectal cancer (HCT116), IC₅₀ was ~0.5 µM for cell viability [3].
Eₘₐₓ (Ceiling Effect) Maximal efficacy of the compound. For a partial agonist, Eₘₐₓ is lower than a full agonist [6]. In HIV-1 latency, this compound's Eₘₐₓ was ~85% reactivation, indicating high efficacy [4].
Hill Slope Describes steepness of the curve. A steeper slope suggests cooperative binding [6]. Can inform on the mechanism of action; useful for comparing different BRD inhibitors.

Q: How should I present my concentration-response data?

A: Data should be log-transformed and plotted to create a sigmoidal curve for accurate analysis. The diagram below illustrates the relationship between linear and log-transformed plots:

LinearPlot Linear X-Axis Plot LogPlot Logarithmic X-Axis Plot LinearPlot->LogPlot Log-transform concentrations EC50 Key Parameter: EC₅₀ LogPlot->EC50 Emax Key Parameter: Eₘₐₓ LogPlot->Emax HillSlope Key Parameter: Hill Slope LogPlot->HillSlope

Advanced Applications & Synergy Analysis

Researchers often explore this compound in combination with other agents to enhance its effects or overcome resistance. The following workflow models a synergy study, such as combining this compound with prostratin to reactivate latent HIV-1 [4]:

cluster_combinations Treatment Groups Start Synergy Experiment Workflow A This compound alone (e.g., 0.25 µM) Start->A B Drug B alone (e.g., Prostratin 0.2 µM) Start->B C Combination (this compound + Drug B) Start->C D Vehicle Control (DMSO) Start->D Measure Measure Response (e.g., % GFP+ cells) A->Measure 72h incubation B->Measure 72h incubation C->Measure 72h incubation D->Measure 72h incubation Analyze Analyze with Bliss or Chou-Talalay Model Measure->Analyze

References

bromosporine treatment duration time-course experiments

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Bromosporine

The search results indicate that This compound is a potent, broad-spectrum bromodomain inhibitor developed as a chemical tool to identify cellular processes regulated by bromodomains [1] [2] [3]. However, specific details on treatment duration in time-course experiments are not provided.

Here is a summary of the key technical information available:

Parameter Details
Inhibitor Type Broad-spectrum, pan-selective bromodomain inhibitor [1] [4] [3].
Known Affinities IC₅₀ values for various bromodomains (e.g., 0.41 µM for BRD2, 0.29 µM for BRD4) [3].
Reported Uses Studied in leukemic cell lines [1], and for reactivating latent HIV-1 in primary CD4+ T cells [2].
Solubility Soluble in DMSO (25-100 mg/mL) and ethanol (25 mM) [2] [3].
Lack of Information No specific time-course data or standardized treatment durations found in results.

How to Proceed Without Standard Protocols

Since established protocols are not available, researchers would need to determine optimal treatment durations empirically. Here is a logical workflow for establishing these parameters, which could form the basis of a troubleshooting guide:

Start Define Experimental System A Literature Review for Similar Models Start->A B Pilot Time-Course Experiment A->B C Wide Range of Time Points (e.g., 2h - 72h) B->C D Measure Key Readouts (e.g., Gene Expression, Phenotype) C->D E Analyze Kinetics of Response D->E F Optimize & Validate Duration E->F End Establish Protocol F->End

Here are detailed methodologies for the key steps in the workflow:

  • Pilot Time-Course Experiment Design: Initial experiments should test a wide range of time points. A logical starting point could be based on a study that looked at transcriptional profiles after a short exposure to this compound in leukemic cell lines, which identified a BET inhibitor signature [1]. You might begin with intervals such as 2, 6, 12, 24, 48, and 72 hours to capture early and late responses.
  • Measuring Key Readouts: The effect of this compound is typically measured by its impact on gene expression and cellular phenotype.
    • Genome-Wide Transcriptional Analysis: As performed in foundational studies, use techniques like Illumina microarrays or RNA-Seq to identify changes in gene expression over time. This helps pinpoint when the primary transcriptional response peaks and stabilizes [1].
    • Phenotypic Assays: Couple transcriptional data with functional readouts relevant to your research. For example, measure anti-proliferative activity using assays like MTT or CellTiter-Glo over the same time course. In leukemic cells, this compound showed strong anti-proliferative effects, similar to the BET inhibitor JQ1 [1].
  • Optimization and Validation: Use data from the pilot study to refine the time points. The optimal duration is the point at which the target engagement (e.g., gene down-regulation) is significant, and the phenotypic effect is clearly observable but not yet confounded by secondary effects or overt cytotoxicity.

Recommendations for Technical Support Content

Given the lack of specific data, your troubleshooting guides should focus on helping researchers design their own time-course experiments.

  • FAQ Example: "What is the recommended treatment duration for this compound in time-course experiments?"
    • Answer: There is no universally recommended duration. Treatment time depends on the biological system and the specific process being studied. We advise conducting an initial pilot experiment across a broad time range (e.g., 2-72 hours) to determine the kinetics of the response for your model.
  • Troubleshooting Guide: A common issue might be "No observed phenotype after this compound treatment."
    • Potential Cause: The treatment duration might be too short for the phenotypic readout to manifest.
    • Solution: Extend the treatment time and ensure you have a positive control (e.g., another BET inhibitor like JQ1) to verify the activity of your experimental system.

References

DMSO Cytotoxicity Thresholds for Bromosporine Experiments

Author: Smolecule Technical Support Team. Date: February 2026

The safe concentration of DMSO is highly dependent on cell type and exposure time. The table below summarizes critical data from recent studies to guide your experimental design.

Cell Line / System Safe DMSO Concentration (v/v) Toxic DMSO Concentration (v/v) Exposure Time Key Findings
General Cancer Cell Lines (HepG2, Huh7, HT29, etc.) [1] 0.3125% ≥ 0.625% 24-72 h 0.3125% showed minimal cytotoxicity across most lines; higher concentrations caused variable, cell-dependent toxicity.
Hep G2 Cells [2] 0.1% - 0.5% 3% - 5% 72 h 0.1-0.5% is the typical working range; 3-5% concentrations completely inhibited cell proliferation.
HIV-1 Latency Models (C11, J-Lat A10.6) [3] Not explicitly stated Not explicitly stated 72 h Used 2.5 μM Bromosporine; DMSO was the solvent control, implying a standard, low-toxicity concentration was used.
Colorectal Cancer Cells (HCT116, HT29) [4] Not explicitly stated Not explicitly stated 48 h (MTT assay) Used this compound dissolved in DMSO; final DMSO concentration was kept constant at 0.1% in all treatments.

Experimental Protocol: Testing DMSO Cytotoxicity for Your System

Since toxicity is cell-specific, validating DMSO toxicity in your own model is crucial. Here is a detailed methodology based on the MTT assay [1] [5], which you can adapt.

Materials and Reagents
  • Cell Line: Your chosen experimental cell line.
  • Solvent: High-purity, sterile DMSO.
  • Culture Medium: Appropriate medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  • Solubilization Solution: Acidified isopropanol or DMSO.
  • Equipment: CO₂ incubator, 96-well cell culture plate, microplate reader, automated cell counter.
Procedure
  • Cell Seeding:

    • Harvest your cells during their exponential growth phase and count them.
    • Seed the cells in a 96-well plate at a density determined during optimization. A density of 2000 cells/well is a good starting point for many cancer cell lines (e.g., HepG2, Huh7, MCF-7) to ensure linear growth over 72 hours [1].
    • Include wells with culture medium only (no cells) as a blank control.
    • Allow cells to adhere for 24 hours in the incubator (37°C, 5% CO₂).
  • DMSO Treatment:

    • Prepare serial dilutions of DMSO in culture medium to create a range of concentrations (e.g., 0.3125%, 0.625%, 1.25%, 2.5%, and 5%).
    • Replace the culture medium in the test wells with the medium containing different DMSO concentrations.
    • Include a negative control group with culture medium only (0% DMSO).
  • Incubation and Viability Assay (MTT):

    • Incubate the plates for your desired experimental duration (e.g., 24, 48, 72 hours).
    • At each time point, add 10 μL of MTT reagent (0.5 mg/mL) to each well.
    • Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formed formazan crystals in 100 μL of solubilization solution (e.g., DMSO) with gentle shaking.
    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
  • Data Analysis:

    • Calculate the cell viability as a percentage of the negative control (0% DMSO).
    • Apply the ISO 10993-5:2009 standard, which specifies that a reduction in cell viability exceeding 30% compared to the control is indicative of cytotoxicity [1]. This threshold helps distinguish statistically significant results from biologically relevant toxicity.

The diagram below summarizes the experimental workflow.

Start Start Experiment Seed Seed cells in 96-well plate Start->Seed Treat Treat with DMSO dilutions Seed->Treat Incubate Incubate (24, 48, 72 h) Treat->Incubate Assay Add MTT reagent (4h incubation) Incubate->Assay Measure Measure absorbance at 570 nm Assay->Measure Analyze Analyze data >30% viability loss = cytotoxic Measure->Analyze

Key Troubleshooting FAQs

  • What is a safe final DMSO concentration for my this compound experiments? Based on the studies, a final concentration of 0.1% - 0.3% DMSO is a safe starting point for most cell lines [1] [4] [2]. However, you must confirm this in your specific model using the protocol above.

  • The solvent control is affecting my results. What should I do? First, ensure the DMSO concentration is identical in all treatment and control groups to isolate the effect of this compound. If cytotoxicity is still observed at low concentrations, verify the purity of your DMSO and consider using a fresh aliquot. Ultimately, you may need to find a lower, non-toxic concentration or, if possible, switch to an alternative solvent.

  • How do I choose the right this compound concentration? The effective concentration varies by experimental model. In HIV-1 latency studies, 2.5 μM was highly effective [3]. In colorectal cancer research, this compound was used in a range around 5-10 μM [4]. You will need to conduct a dose-response curve to determine the optimal concentration for your specific research question.

References

bromosporine combination therapy dose optimization

Author: Smolecule Technical Support Team. Date: February 2026

Bromosporine Experimental Guide: Dose & Synergy

Q1: What are the recommended starting doses for this compound in in vitro latency reversal experiments?

For initial experiments, the following doses and conditions from the literature can serve as a starting point [1]:

Experimental Model This compound Dose Treatment Time Key Outcome
J-Lat C11 cells 0.1 μM to 2.5 μM 72 hours Dose-dependent reactivation, from 6.88% to 87.7% GFP+ cells [1].
J-Lat A10.6 cells 0.1 μM to 2.5 μM 72 hours Confirmed dose-dependent reactivation in a second model [1].
Primary CD4+ T cells (from ART patients) 2.5 μM 18 hours Induced HIV-1 full-length transcripts [1].

Q2: Can this compound be used in combination with other latency-reversing agents?

Yes, research indicates strong synergistic effects when this compound is combined with other agents. The table below summarizes effective combinations and their analysis [1]:

Combination Partner Concentrations Used Synergy Model Result
Prostratin This compound (0.25 μM) + Prostratin (0.2 μM) Bliss Independence 76.5% GFP+ cells (observed) vs. 21.3% (predicted for additive effect) [1].
TNF-α This compound (0.25 μM) + TNF-α (10 ng/μl) Bliss Independence 14.6% GFP+ cells (observed) vs. 2.87% (predicted) [1].

Q3: What is the proposed mechanism of this compound in reactivating latent HIV?

This compound is a promiscuous BET bromodomain inhibitor [2]. It broadly targets BET proteins like BRD4, which play a key role in regulating transcription elongation. The proposed mechanism for latency reactivation involves the Tat-mediated transcription elongation pathway [1] [3]:

This compound This compound BET_Proteins BET_Proteins This compound->BET_Proteins Inhibits pCDK9 Phosphorylated CDK9 (T-loop) BET_Proteins->pCDK9 Promotes Increase of CDK9 CDK9 CDK9->pCDK9 Phosphorylation HIV_Transcription HIV Transcription Elongation & Reactivation pCDK9->HIV_Transcription Enables Tat Tat P_TEFb P_TEFb Tat->P_TEFb Recruits P_TEFb->CDK9 Contains

Core Experimental Protocols

Protocol 1: Testing this compound Alone in Latent Cell Lines

This protocol is adapted from studies using J-Lat cell lines (e.g., C11, A10.6) where HIV-1 LTR drives GFP expression [1].

  • Cell Culture: Maintain J-Lat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Compound Treatment: Seed cells in a 24-well plate. Prepare a stock solution of this compound in DMSO and treat cells with a concentration gradient (e.g., 0.1, 0.5, 1.0, 2.5 μM). Include a negative control (DMSO vehicle only) and a positive control (e.g., 1 μM JQ1).
  • Incubation: Incubate the cells for 72 hours at 37°C with 5% CO₂.
  • Analysis: Harvest cells and analyze the percentage of GFP-positive cells using flow cytometry. This percentage directly indicates the level of HIV-1 LTR reactivation.

Protocol 2: Evaluating Synergistic Combinations

This protocol outlines how to test this compound with another LRA, using Prostratin as an example [1].

  • Cell Seeding: Seed J-Lat C11 cells in a 24-well plate.
  • Combination Treatment: Treat cells with:
    • Low-dose this compound (e.g., 0.25 μM) alone.
    • Prostratin (e.g., 0.2 μM) alone.
    • Combination of this compound (0.25 μM) and Prostratin (0.2 μM).
    • DMSO vehicle control.
  • Incubation: Incubate for 72 hours.
  • Analysis & Synergy Calculation: Analyze GFP reactivation by flow cytometry. Use the Bliss independence model to determine if the effect of the combination is greater than the expected additive effect of each drug alone [1].

Troubleshooting FAQs

Q: I observe high cytotoxicity in my primary cell cultures at 2.5 μM this compound. What should I do? A: The cited study reported "no obvious cytotoxicity" in primary CD4+ T cells after 18 hours at 2.5 μM [1]. If you observe toxicity, consider:

  • Reducing Exposure Time: The 18-hour protocol for primary cells is much shorter than the 72-hour protocol for cell lines.
  • Titrating the Dose: Perform a full dose-response curve to find the minimum effective concentration for your specific cell system.
  • Checking Cell Health: Ensure baseline cell viability is high before starting the experiment.

Q: The synergistic effect in my experiment is weaker than reported. What could be the reason? A: Synergy can be highly dependent on experimental conditions.

  • Confirm Doses: Ensure you are using sub-optimal doses of each agent where the synergistic effect is most apparent. High single-agent effects can mask synergy.
  • Cell Model Variability: Different latent cell models have varying mechanisms enforcing latency, which can affect the response to combinations.
  • Reagent Validation: Check the activity and stability of your stock solutions of both this compound and your combination partner.

I hope this technical support center provides a solid foundation for your work. Be aware that this information is from 2017, so consulting the latest literature for any new findings is highly recommended.

References

bromosporine bromodomain selectivity profile interpretation

Author: Smolecule Technical Support Team. Date: February 2026

What is Bromosporine and What is Its Selectivity Profile?

This compound (BSP) was developed as a promiscuous bromodomain inhibitor, analogous to the non-selective kinase inhibitor staurosporine. Its design purpose is to serve as a chemical tool for identifying cellular processes and diseases where bromodomains have a regulatory function [1].

The table below summarizes its binding affinity (KD) for a range of bromodomains, as determined by Isothermal Titration Calorimetry (ITC) [1].

Table 1: Affinity Profile of this compound for Selected Bromodomains (Data from [1])

Bromodomain KD (nM) Bromodomain KD (nM) Bromodomain KD (nM)
BRD4(1) 41.8 BRD4(2) 39.7 BRD9 41.7
BRD2(1) 97.1 BRD2(2) 50.3 BRD1 1,653
BRD3(1) 91.7 BRD3(2) 50.0 BAZ2A 3,745
BRDT(1) 40.2 BRDT(2) 172.1 PCAF 4,700

Key Interpretation of the Profile:

  • Potent BET Family Inhibition: this compound binds with nanomolar affinity to both BD1 and BD2 domains of all BET family members (BRD2, BRD3, BRD4, BRDT) [1].
  • Broad Non-BET Activity: It also potently inhibits several non-BET bromodomains, including BRD9, with similar nanomolar affinity. It shows weaker, but still potentially relevant, micromolar-level affinity for others like BRD1, BAZ2A, and PCAF [1].
  • A Tool for Exploration: This broad profile makes this compound ideal for initial phenotypic screens to probe the general involvement of bromodomains in a biological process [1] [2].

How Do I Validate and Interpret Results from this compound Experiments?

A critical step after observing a phenotype with this compound is to determine which specific bromodomain(s) are responsible. The following workflow outlines this validation process.

Start Phenotype observed with this compound Q1 Is the phenotype driven by BET bromodomains? Start->Q1 Q2 Is the phenotype driven by a specific non-BET bromodomain? Q1->Q2 No A1 Confirm with selective BET inhibitor (e.g., JQ1, I-BET151) Q1->A1 Yes A2 Confirm with targeted chemical probe Q2->A2 Yes Interpret Phenotype is likely due to combined inhibition of multiple bromodomains Q2->Interpret No Compare Compare transcriptional or phenotypic signature A1->Compare A2->Compare

Detailed Methodologies for Key Validation Steps:

  • Confirm BET Involvement with Selective Inhibitors:

    • Protocol: Treat your cell model with a well-characterized, selective BET inhibitor like JQ1 [3], I-BET151 [4] [3], or PFI-1 [3] alongside this compound.
    • Interpretation: If the selective BET inhibitor recapitulates the phenotype (e.g., similar anti-proliferative effect in leukemia cells), the effect is likely driven by BET inhibition [1]. Genome-wide transcriptional analysis (e.g., RNA-seq) can be used for a more detailed comparison; a strong overlap in gene expression changes indicates a BET-driven response [1].
  • Investigate Specific Non-BET Bromodomains:

    • Protocol: For non-BET targets, use selective chemical probes. Examples include:
      • BRD7/9: Use I-BRD9 (selective for BRD9 over BRD7) or LP99 (dual BRD7/9 inhibitor) [3].
      • CBP/p300: Use GNE-781 or SGC-CBP30 [3].
      • BAZ2A/B: Use GSK2801 [3].
    • Interpretation: If inhibition by a specific probe matches the this compound phenotype for that particular target, you can attribute the function to that bromodomain. A key study found that in leukemic cells, selective inhibition of non-BET BRDs showed negligible effects on transcription compared to the strong signature of BET inhibition, suggesting that in this context, BETs are the master regulators [1].

Troubleshooting Common Experimental Issues

  • Unexpected or Off-Target Effects:

    • Cause: The broad nature of this compound means it could be inhibiting several bromodomains simultaneously, leading to complex phenotypes.
    • Solution: Always use the validation strategy above. Cross-reference your results with the known biology of the bromodomains potently inhibited by this compound (e.g., from genetic knockdown studies) [2]. Be cautious in interpreting results, as "lack of selectivity" can be a major confounder for chemical probes [4].
  • Weak or No Phenotype Observed:

    • Cause: The biological process or disease model you are studying may not be dependent on the bromodomains targeted by this compound.
    • Solution: Verify the expression of the target bromodomains in your system. Consider that some bromodomains may have redundant functions, or that the critical bromodomain for your process is not effectively targeted by this compound.

References

bromosporine cellular permeability enhancement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Insights into Bromosporine's Cellular Activity

While strategies to enhance this compound's permeability are not detailed in the available literature, several studies confirm that it is active intracellularly, as it successfully engages its targets inside cells. The table below summarizes key experimental contexts where this compound has shown efficacy.

Experimental Context / Cell Type Observed Intracellular Activity Primary Target/Pathway Citation
Colorectal Cancer cells (HCT116) Synergistic effect with 5-FU; reduced side population phenotype; induced apoptosis and cell cycle arrest. BET proteins (Bromodomain and Extra-Terminal domain) [1] [2]
HIV-1 Latently Infected Cell Lines Potent reactivation of latent HIV-1 replication; increased HIV-1 full-length transcripts in resting CD4+ T cells. BET proteins [3]
Candida glabrata Inhibited both Bdf1 bromodomains; antifungal activity established via humanized strain and NanoBiT assays. Fungal BET protein Bdf1 [4]

Foundational Principles for Optimizing Brain Permeability

A major permeability challenge in drug development is crossing the Blood-Brain Barrier (BBB). The following principles, while not specific to this compound, are fundamental for designing compounds with better central nervous system (CNS) penetration [5].

G Drug Properties Drug Properties Lipid Solubility\n(Log P 10-100 optimal) Lipid Solubility (Log P 10-100 optimal) Drug Properties->Lipid Solubility\n(Log P 10-100 optimal) Low Hydrogen Bonding Low Hydrogen Bonding Drug Properties->Low Hydrogen Bonding Low Molecular Weight Low Molecular Weight Drug Properties->Low Molecular Weight Minimize Charge Minimize Charge Drug Properties->Minimize Charge BBB Mechanisms BBB Mechanisms Lipid-mediated Diffusion Lipid-mediated Diffusion BBB Mechanisms->Lipid-mediated Diffusion Influx Transporters\n(Nutrients, Vitamins) Influx Transporters (Nutrients, Vitamins) BBB Mechanisms->Influx Transporters\n(Nutrients, Vitamins) Efflux Transporters\n(P-gp, BCRP, MRPs) Efflux Transporters (P-gp, BCRP, MRPs) BBB Mechanisms->Efflux Transporters\n(P-gp, BCRP, MRPs) Adsorptive Transcytosis Adsorptive Transcytosis BBB Mechanisms->Adsorptive Transcytosis Experimental Considerations Experimental Considerations Use prodrug strategies (e.g., acylation) Use prodrug strategies (e.g., acylation) Experimental Considerations->Use prodrug strategies (e.g., acylation) Consider disease state (BBB disruption) Consider disease state (BBB disruption) Experimental Considerations->Consider disease state (BBB disruption) Test in relevant models (in vivo, co-cultures) Test in relevant models (in vivo, co-cultures) Experimental Considerations->Test in relevant models (in vivo, co-cultures) Significant barrier to many drugs;\nexpression can be altered by cytokines Significant barrier to many drugs; expression can be altered by cytokines Efflux Transporters\n(P-gp, BCRP, MRPs)->Significant barrier to many drugs;\nexpression can be altered by cytokines

Diagram: Key factors and strategies influencing drug penetration across the Blood-Brain Barrier.

It is also critical to consider the role of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), which can actively pump drugs out of cells, limiting their intracellular accumulation and brain penetration [6] [7].

Suggested Experimental Workflow for Permeability Assessment

Given the lack of direct protocols for this compound, you can adapt the following general workflow to diagnose and potentially improve its cellular delivery in your specific model system.

Diagram: A proposed experimental workflow for troubleshooting and assessing this compound cellular permeability.

Frequently Asked Questions

  • Does this compound cross the blood-brain barrier? The search results do not provide a direct yes or no answer for this compound. Its ability to cross would depend on its specific physicochemical properties, such as its lipid solubility, molecular weight, and whether it is a substrate for efflux transporters like P-gp or BCRP [5].

  • Could cytokine-mediated inflammation alter this compound's permeability? Potentially, yes. Pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) can significantly down-regulate the expression and activity of the BCRP efflux transporter at the BBB. While P-gp may be slightly increased by TNF-α, the net effect of an inflammatory milieu could alter the penetration profiles of transporter substrates [7].

  • Are there any known resistance mechanisms related to this compound's cellular uptake? The provided research does not identify specific resistance mechanisms tied to this compound's uptake. However, the Side Population (SP) phenotype, often driven by the efflux activity of ABC transporters like ABCG2 (BCRP), is associated with cancer stem-like cells and multidrug resistance. This compound has been shown to reduce this SP fraction in colorectal cancer cells, suggesting it may circumvent or modulate this resistance pathway [2].

References

bromosporine assay conditions HTRF buffer optimization

Author: Smolecule Technical Support Team. Date: February 2026

HTRF Assay Buffer Compositions

The table below summarizes core buffer compositions from published bromodomain HTRF assays, which you can adapt for evaluating bromosporine [1] [2].

Assay Context / Target Basic Buffer Composition Additives & Critical Components Key Protein & Ligand Concentrations
C. glabrata Bdf1 Bromodomains [1] Not explicitly detailed in snippets. Used Homogeneous Time-Resolved Fluorescence (HTRF). Information not available in search results. Information not available in search results.
BRD4 BD1 Screening [2] 50 mM HEPES (pH 7.0) 0.01% BSA, 0.02% NaN3, 0.1 mM Orthovanadate 0.5 µM BRD4 BD1 protein, 0.2 µM acetylated peptide
BRD4 BD1 Binding Kit [3] Proprietary "3x BRD TR-FRET Assay Buffer" Supplied in kit; final DMSO concentration should not exceed 0.5% Kit includes purified BRD4 (BD1) protein, ligands, Tb donor, and dye-labeled acceptor

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter when developing and running your HTRF assays.

1. How can I minimize compound interference in my HTRF assay? Compound interference is a common challenge in homogeneous assays. You can address it by:

  • Quenching/Absorption: The time-delayed measurement in TR-FRET inherently reduces short-lived background fluorescence from compounds. Using a ratiometric measurement (665 nm / 620 nm) further normalizes for these effects and corrects for well-to-well variability [4] [5].
  • Nonspecific Reactivity/Aggregation: Run counter-screens to rule out false positives from compound aggregation. Techniques like surface plasmon resonance (SPR) or protein-observed NMR can be used as orthogonal assays to confirm direct binding [4] [6].

2. What are the critical steps for optimizing my HTRF assay buffer?

  • pH and Salt: Use a stable buffer like 50 mM HEPES (pH 7.0-7.4) to maintain protein activity. Include 100-200 mM NaCl to mimic physiological conditions and reduce non-specific binding [2].
  • Carrier Protein and Stabilizers: Add 0.1% BSA or similar carrier protein to prevent adsorption to labware. Preservatives like 0.02% sodium azide (NaN3) can be included for long-term stability [2].
  • Detergents: Low concentrations of mild detergents (e.g., 0.05% Tween-20 or 0.05% CHAPS) can help prevent aggregation and reduce non-specific interactions [7] [2].

3. My HTRF signal is weak. What could be the cause?

  • Insufficient Incubation: Ensure the assay is incubated long enough for the binding reaction to reach equilibrium. A 60-minute incubation at room temperature is commonly used [2] [3].
  • Component Concentrations: Re-titrate the concentrations of your donor and acceptor antibodies/ligands. Using a laser-based plate reader focused on 337 nm can significantly improve signal strength by providing more excitation energy [5].

HTRF Assay Workflow and Troubleshooting Logic

To help visualize the entire process and a systematic approach to problem-solving, here are two key workflows.

A Prepare assay plate B Add test compound (e.g., this compound) A->B C Add BRD protein (in optimized buffer) B->C D Add acceptor peptide & donor antibodies C->D E Incubate in dark (60 min, RT) D->E F Read plate with TR-FRET (Ex: 337 nm, Em: 665 nm & 620 nm) E->F G Calculate ratio (665 nm / 620 nm) F->G

Start Poor Assay Performance Q1 Weak or No Signal? Start->Q1 A1 Check reagent activity & concentrations Optimize incubation time Verify plate reader settings/laser Q1->A1 Yes Q2 High Background Signal? Q1->Q2 No A2 Check for compound autofluorescence Titrate down antibody concentrations Ensure proper washing if applicable Q2->A2 Yes Q3 High Variability (CV%)? Q2->Q3 No A3 Check pipette calibration Ensure reagents are thoroughly mixed Verify cell lysis is consistent Q3->A3 Yes

References

bromosporine vs JQ1 BET inhibition potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: JQ1 vs. Bromosporine

The core difference lies in their selectivity. JQ1 is a selective BET inhibitor, while this compound is a promiscuous pan-bromodomain inhibitor [1] [2]. This fundamental distinction guides their application: JQ1 is used for specific BET-dependent processes, whereas this compound serves as a broad tool to identify biological processes regulated by bromodomains in general.

Feature JQ1 This compound (BSP)
Primary Profile Selective BET Inhibitor [3] [2] Promiscuous/Pan-Bromodomain Inhibitor [1]
Key Molecular Targets BRD2, BRD3, BRD4, BRDT [3] [4] Broad range including BETs, BRD9, TAF1L, and others [1]
Reported Potency (Kd or IC50) BRD4(BD1): Kd ~50 nM [3] BRD4(BD1): Kd ~42 nM [1]
Therapeutic & Research Context NUT Midline Carcinoma, cancer biology, immunology, male contraception [3] [5] [6] Tool compound to identify bromodomain-dependent processes; studied in leukemia and colorectal cancer models [1] [7]

Detailed Potency and Selectivity Data

The following table expands on the binding affinity (Kd) of JQ1 and this compound against various bromodomains, as measured by Isothermal Titration Calorimetry (ITC), highlighting the selectivity of JQ1 versus the broad activity of this compound [3] [1].

Bromodomain Target JQ1 Kd (nM) This compound Kd (nM)
BRD4(1) 50 [3] 41.8 [1]
BRD4(2) 90 [3] 39.7 [1]
BRD2(1) ~150 [3] 97.1 [1]
BRD2(2) Information missing 50.3 [1]
BRD9 No significant binding [3] 41.7 [1]
TAF1L(2) No significant binding [3] 43 [1]
CREBBP No significant binding [3] Weak or no significant binding [1]

Key Experimental Evidence and Workflows

The different applications of JQ1 and this compound are rooted in their distinct mechanisms of action, which can be visualized in the following experimental pathway.

Histone Acetylated Histone BET BET Protein (e.g., BRD4) Histone->BET Binds to Transcription Transcription Elongation & Gene Expression BET->Transcription Recruits Transcriptional Machinery JQ1 JQ1 JQ1->BET Competitively Inhibits BSP This compound (BSP) BSP->BET Competitively Inhibits NonBET Non-BET Bromodomain BSP->NonBET Competitively Inhibits

The experimental evidence for each compound is built upon specific protocols:

JQ1 Key Experimental Workflow The foundational study [3] established JQ1's activity through a series of experiments:

  • Biochemical Binding Assays: Differential Scanning Fluorimetry (DSF) was used as an initial screen, showing JQ1 significantly increased the thermal stability (ΔTm) of BET bromodomains only. Isothermal Titration Calorimetry (ITC) precisely determined dissociation constants (Kd) in the nanomolar range for BET proteins.
  • Competitive Binding Assay: A luminescence-based (ALPHA-screen) assay confirmed JQ1 competitively displaces acetylated histone peptides from BRD4.
  • Structural Analysis: X-ray co-crystal structures of JQ1 bound to BRD4 revealed the molecular basis for its high affinity and selectivity, showing excellent shape complementarity with the acetyl-lysine binding cavity.
  • Functional Cellular & In Vivo Validation: In patient-derived cell lines of NUT Midline Carcinoma (NMC), JQ1 displaced the BRD4-NUT oncoprotein from chromatin, arrested proliferation, and induced terminal squamous differentiation. Efficacy was also confirmed in patient-derived xenograft models.

This compound Key Experimental Workflow The characterization of this compound [1] involved:

  • Broad Screening: A panel of 42 recombinant bromodomains was screened using biolayer interferometry (BLI) and DSF, demonstrating binding to a wide range of BET and non-BET bromodomains.
  • Affinity Measurement: ITC was used to quantify Kd values, confirming nanomolar potency for many targets, including some with no previously known potent inhibitors (e.g., TAF1L).
  • Structural Confirmation: High-resolution crystal structures with BRD4, BRD9, and TAF1L confirmed a conserved binding mode, engaging the conserved asparagine residue and extending into the ZA-loop channel.
  • Functional Cellular Validation: In leukemic cell lines, this compound showed strong anti-proliferative effects. Genome-wide transcriptional profiling revealed that its short-exposure signature was dominated by BET inhibition, suggesting BET proteins are master regulators of the primary transcription response in that context.

Research Implications and Applications

  • When to use JQ1: Employ JQ1 when your research goal is to specifically interrogate the biological function of BET proteins (BRD2, BRD3, BRD4, BRDT). It is the standard tool for studying BET-dependent oncogenes (like MYC), inflammatory responses, and for validating targets in NUT Midline Carcinoma [3] [5] [8].
  • When to use this compound: Use this compound as a chemical biology tool to identify whether a cellular process is broadly regulated by one or more bromodomains. Its promiscuity helps to "cast a wide net." A positive effect with this compound, followed by no effect with a selective inhibitor like JQ1, suggests the involvement of non-BET bromodomains [1].
  • Combination Therapies: Both inhibitors show promise in combination therapies. JQ1 is being explored in various cancer combinations [8], while this compound has been shown to synergize with 5-Fluorouracil to inhibit proliferation and induce apoptosis in colorectal cancer cells [7].

References

bromosporine vs OTX015 HIV-1 latency reversal efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

The table below summarizes key comparative data for bromosporine and OTX015. Please note that while the compounds have been tested in similar models, direct head-to-head comparisons in a single study are not available in the searched literature. All data are derived from individual studies [1] [2].

Feature This compound OTX015
Compound Class Promiscuous/panc-BET inhibitor [1] Selective BET inhibitor (BRD2/3/4) [2]
Reported EC₅₀ (C11 Cells) Information not fully available in search results. Exhibited a dose-dependent effect from 0.1 μM to 2.5 μM [1]. 0.05845 μM (1.95x lower than JQ1) [2]
Efficacy in Latent Cell Lines Reactivated HIV-1 in J-Lat A10.6 and C11 cells in a dose- and time-dependent manner [1]. Reactivated HIV-1 in J-Lat A10.6 and C11 cells in a dose- and time-dependent manner; reported more potent than JQ1 [2].
Synergy with Other Agents Strong synergy observed with prostratin and TNF-α [1]. Strong synergy observed with prostratin [2].
Ex Vivo Activity (Primary CD4+ T cells) Induced HIV-1 full-length transcripts in resting CD4+ T cells from ART-suppressed individuals (2.5 μM, 18h) [1]. Induced HIV-1 full-length transcripts and viral outgrowth in resting CD4+ T cells from ART-suppressed individuals (5 μM, 18h) [2].
Reported Mechanism in HIV-1 Reactivation Involves increase in CDK9 T-loop phosphorylation; Tat plays a critical role [1]. Involves increase in CDK9 occupancy and RNAP II CTD phosphorylation [2].
Global T-cell Activation No obvious cytotoxicity or global T-cell activation reported [1]. Minimal toxicity and effects on T-cell activation reported [2].

Experimental Protocols in Key Studies

The data in the table above are derived from specific experimental methodologies. Here are the details of the key protocols used in the cited research.

Protocols for this compound Studies [1]
  • Cell Lines Used: Clonal Jurkat T-cell lines C11 (with a single GFP-reporting provirus) and J-Lat A10.6.
  • Treatment: Cells were treated with varying concentrations of this compound (e.g., 0.1 μM to 2.5 μM) for different durations (up to 72 hours).
  • Synergy Assays: C11 cells were co-treated with low doses of this compound (0.25 μM) and prostratin (0.2 μM) or TNF-α (10 ng/μl) for 72 hours.
  • Outcome Measurement: HIV-1 reactivation was quantified by measuring the percentage of GFP-positive cells using flow cytometry. Synergy was evaluated using the Bliss independence model.
  • Ex Vivo Model: Resting CD4+ T cells were isolated from HIV-1-infected individuals on suppressive ART. Cells were treated with 2.5 μM this compound for 18 hours. HIV-1 reactivation was measured via RT-qPCR for full-length HIV-1 transcripts.
Protocols for OTX015 Studies [2]
  • Cell Lines Used: Same C11 and J-Lat A10.6 Jurkat T-cell models.
  • Treatment: Cells were treated with OTX015 (e.g., 0.01 μM to 1 μM) for 48-72 hours.
  • EC₅₀ Calculation: The 50% effective concentration (EC₅₀) was calculated from dose-response curves.
  • Synergy Assays: C11 cells were co-treated with OTX015 (0.01 μM) and prostratin (200 nM) for 48 hours.
  • Outcome Measurement: Reactivation was measured by flow cytometry for GFP-positive cells. Synergy was also assessed using the Bliss independence model.
  • Ex Vivo Model: Resting CD4+ T cells from ART-suppressed donors were treated with 5 μM OTX015 for 18 hours. Reactivation was confirmed by measuring full-length HIV-1 RNA (RT-qPCR) and viral outgrowth.

Mechanism of Action Signaling Pathway

Both this compound and OTX015 function as Bromodomain and Extra-Terminal (BET) inhibitors, which reactivate latent HIV-1 through a shared core pathway. The following diagram illustrates the key mechanistic steps.

bet_inhibition BETi BET Inhibitor (this compound/OTX015) BRD4 BRD4 Protein BETi->BRD4  Inhibits Binding P_TEFb P-TEFb Complex (CDK9/Cyclin T1) BRD4->P_TEFb  Releases Tat Viral Tat Protein P_TEFb->Tat  Associates With Phosphorylation Phosphorylation of: - CDK9 T-loop - RNAP II CTD Tat->Phosphorylation  Enhances Transcription Productive HIV-1 Transcription Elongation Phosphorylation->Transcription

The pathway illustrates that both inhibitors primarily act by displacing BRD4 from chromatin, which frees up the positive transcription elongation factor b (P-TEFb) complex. This enhances the interaction between P-TEFb and the viral Tat protein, leading to critical phosphorylation events that kick-start productive viral transcription [1] [2] [3].

Research Implications and Context

  • Combination Therapy is Key: The strong synergy observed with agents like prostratin suggests that future curative strategies will likely rely on combination therapies rather than single-agent "shocks" [1] [2].
  • Consider Compound Specificity: this compound is described as a "promiscuous" BET inhibitor, while OTX015 is a selective inhibitor of BRD2/3/4 [1] [2]. The implications of this difference for efficacy or potential off-target effects in a clinical setting require further investigation.
  • Clinical Status: It is important to note that, as of the searched literature, these compounds are still in the preclinical research stage for HIV cure applications. OTX015 has entered clinical trials for hematologic malignancies, which provides some preliminary human safety data, but its profile in HIV-infected individuals is unknown [2] [4].

References

bromosporine selectivity profile across bromodomain family

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis for Promiscuity

Bromosporine's broad selectivity profile is not due to a lack of specificity, but rather a result of its intentional design to target a conserved structural groove common to many bromodomains [1].

  • Conserved Binding Mode: this compound inserts into the acetyl-lysine binding cavity, a feature common to all bromodomains. It engages the highly conserved asparagine residue (e.g., N140 in BRD4, N100 in BRD9) that normally anchors the acetylated lysine [1] [2].
  • Targeting the ZA Channel: A key to its promiscuity is the extension of its sulfonamide group towards the front of the ZA-loop channel. This channel is present in most bromodomains but is rarely used by natural peptide ligands, allowing this compound to achieve broad binding through excellent shape complementarity with this generally unexploited region [1].

The following diagram illustrates this conserved binding mechanism across different bromodomains.

BSP This compound (BSP) BRD_Pocket Acetyl-lysine Binding Pocket BSP->BRD_Pocket Conserved_Asn Conserved Asparagine (N) BSP->Conserved_Asn H-bonds to Acetyl Mimic ZA_Channel ZA-loop Channel BSP->ZA_Channel Sulfonamide Group Exploits Hydrophobic Channel

This compound vs. Selective Chemical Probes

This compound serves a different purpose than highly selective inhibitors. The table below contrasts its features with those of selective chemical probes.

Feature This compound (Pan-Inhibitor) Selective Chemical Probes (e.g., JQ1, I-BRD9)
Primary Purpose Tool for phenotypic screening and identifying bromodomain-regulated processes [1]. Tool to attribute a specific cellular phenotype to a single bromodomain target [3].
Target Range Broad; nanomolar affinity for at least 13 BRDs, low micromolar for 12+ others [1]. Narrow; designed to inhibit one or a closely related subfamily of bromodomains (e.g., BRD9 over BRD7) [3].
Interpretation of Cellular Effects Complex; observed phenotypes can be due to inhibition of multiple bromodomains [1]. Simplified; phenotypic changes are more confidently linked to the single targeted bromodomain [3].
Therapeutic Application Serves as a starting point for medicinal chemistry to develop selective drugs [1]. Used for precise target validation in drug discovery [3].

Key Experimental Methods

The selectivity profile of this compound has been characterized using several biophysical and structural techniques [1]:

  • Thermal Shift Assay: Used initially to screen a diverse library of bromodomains for binding, indicated by a change in the protein's thermal stability.
  • Biolayer Interferometry (BLI): Confirmed broad binding activity against a panel of 42 recombinant biotinylated bromodomains covering all structural families.
  • Isothermal Titration Calorimetry (ITC): Provided quantitative measurements of binding affinity (KD) and thermodynamics (ΔG, ΔH) in solution for specific bromodomains, as shown in the first table.
  • X-ray Crystallography: Revealed the high-resolution three-dimensional structure of this compound bound to various bromodomains (e.g., BRD4(1), BRD9, TAF1L(2)), visually confirming the conserved binding mode and interactions.

A Guide for Researchers

  • For Phenotypic Screening: If your goal is to identify whether bromodomains as a family are involved in a biological process or disease model, this compound is an excellent starting point.
  • For Target Validation: If you observe a phenotype with this compound and wish to identify the specific bromodomain responsible, you must follow up with selective chemical probes (e.g., JQ1 for BET proteins, I-BRD9 for BRD9) to deconvolute the result [1] [3].
  • For Structural Studies: this compound is highly valuable for structural biology. Its conserved binding mode makes it a useful tool for determining the crystal structures of new bromodomains.

References

bromosporine BRD4 inhibition IC50 comparison other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Selectivity Comparison

Inhibitor Name Primary Target Profile Reported IC50/KD for BRD4 Key Characteristics & Contextual Data

| Bromosporine | Broad-spectrum; inhibits BRD2, BRD4, BRD9, CECR2, and many others [1] | IC50 = 0.29 μM (BRD4) [2] KD = 41.8 nM (BRD4-BD1) [1] | • Pan-bromodomain inhibitor [1] • Tool compound for identifying BRD-dependent cellular processes [1] | | JQ1 | BET family (Brd2, Brd3, Brd4, Brdt) [3] | IC50 = 102 nM (NCI-H211 cells) [4] | • First-generation, selective BET inhibitor [3] • Significant activity in diverse tumor models [1] | | NHWD-870 | BET family [4] | Biochemical IC50 = 2.7 nM [4] Cellular IC50 = 1.6-2.46 nM [4] | • Next-generation, highly potent BET inhibitor [4] • ~50x more potent than JQ1 in cellular assays [4] |

Experimental Data and Methodology

The data in the table comes from established biochemical and cellular assays. Here are the common experimental protocols used to generate this data:

  • Binding Affinity (KD) Measurement: The affinity of this compound for various bromodomains was determined using Isothermal Titration Calorimetry (ITC) [1]. This technique measures the heat change when the inhibitor binds to the recombinant bromodomain protein, allowing for precise calculation of the dissociation constant (KD) [1].
  • Cellular Potency (IC50) Measurement: The half-maximal inhibitory concentration (IC50) in cells, as reported for JQ1 and NHWD-870, is typically derived from cell viability or proliferation assays [4]. For example, the NCI-H211 small cell lung cancer cells were treated with a dose range of the inhibitor, and cell viability was measured to determine the concentration that inhibits 50% of cell growth [4].
  • Bromodomain Profiling: this compound's broad-spectrum activity was identified using a thermal stability assay and confirmed by screening against a panel of 42 recombinant bromodomains using biolayer interferometry (BLI), which measures binding interactions in real-time [1].

Mechanisms of BET Inhibition

BET inhibitors like JQ1 and NHWD-870 work by mimicking the acetylated lysine residue, competitively displacing BET proteins from acetylated chromatin [3] [5]. This diagram illustrates the transcriptional role of BRD4 and the inhibitory mechanism.

brd4_inhibition AcetylatedHistone Acetylated Histone (H3K27ac) BRD4 BRD4 Protein AcetylatedHistone->BRD4 Binds via Bromodomains TranscriptionMachinery Transcription Machinery (Mediator, P-TEFb) BRD4->TranscriptionMachinery Recruits OncogeneExpression Oncogene Expression (e.g., MYC) TranscriptionMachinery->OncogeneExpression Activates BETInhibitor BET Inhibitor (e.g., JQ1) BETInhibitor->BRD4 Competitively Displaces

This displacement leads to the downregulation of key oncogenes, such as MYC, which is a primary mechanism for the anti-cancer effects of BET inhibitors in many hematological malignancies and solid tumors [5] [4]. In contrast, this compound's broad activity makes it a valuable tool for basic research to identify which cellular processes depend on bromodomains, but its lack of selectivity limits its therapeutic application [1].

Research Implications

  • For a Selective BET Inhibitor: If your goal is to probe or inhibit the BET family specifically, JQ1 is a well-established reference compound. The data suggests that NHWD-870 represents a more potent alternative in this class [4].
  • For a Pan-Bromodomain Tool: If the research question involves identifying the role of non-BET bromodomains in a biological model, This compound is an excellent starting point due to its promiscuous profile [1] [6].

References

bromosporine synergistic validation Bliss independence model

Author: Smolecule Technical Support Team. Date: February 2026

Bromosporine: A Broad-Spectrum Bromodomain Inhibitor

This compound is characterized in the literature as a potent, broad-spectrum inhibitor of bromodomains. Its key feature is its ability to target many BRDs simultaneously rather than being selective [1].

The table below summarizes its reported binding affinity (KD) for a selection of bromodomains, demonstrating its broad-spectrum nature [1].

Bromodomain Affinity (KD) Experimental Method
BRD4(1) 41.8 nM Isothermal Titration Calorimetry (ITC)
BRD4(2) 39.7 nM Isothermal Titration Calorimetry (ITC)
BRD9 41.7 nM Isothermal Titration Calorimetry (ITC)
BRD2(1) 97.1 nM Isothermal Titration Calorimetry (ITC)
BRD3(1) 91.7 nM Isothermal Titration Calorimetry (ITC)
TAF1L(2) 43 nM Isothermal Titration Calorimetry (ITC)
BRD1 1.65 µM Isothermal Titration Calorimetry (ITC)
PCAF 4.7 µM Isothermal Titration Calorimetry (ITC)

Reported Biological Effects:

  • In leukemic cell lines, this compound has shown strong anti-proliferative activity. Genome-wide transcriptional analyses in these cells after short-term exposure to this compound revealed a pronounced "BET inhibitor signature." This suggests that despite its broad targeting, the primary transcriptional response in this context is dominated by its inhibition of BET proteins (BRD2, BRD3, BRD4, BRDT) [1].
  • Another study reports that this compound induced the expression of latent HIV-1 in primary CD4+ T cells by inhibiting BET activity [2].

The Bliss Independence Model for Synergy

The Bliss Independence model is a widely used principle for assessing the combined effect of two drugs. It is particularly appropriate when the two drugs are thought to act on different biological pathways through independent mechanisms [3].

  • Principle: The model defines an expected combined effect (( E_{Bliss} )) if the two drugs act independently. It is calculated as: ( E_{Bliss} = E_A + E_B - (E_A \times E_B) ), where ( E_A ) and ( E_B ) are the individual effects (e.g., fractional inhibition) of drug A and drug B alone [3].
  • Synergy Definition: If the observed combined effect is greater than the Bliss-predicted effect (( E_{Observed} > E_{Bliss} )), the combination is considered synergistic [3].
  • Statistical Validation: Simple heat maps showing the "excess over Bliss" are common but inefficient for high-throughput screening and lack statistical rigor. For robust validation, it is recommended to use a statistical model (like a two-stage Bliss independence response surface model) that estimates an overall interaction index (τ) with a 95% confidence interval. This provides a single, statistically sound measure for whether a drug combination is synergistic overall [3].

The following diagram outlines the workflow for designing and analyzing a drug combination study using this principle.

cluster_1 Data Collection cluster_2 Analysis & Validation Define Combination & Assay Define Combination & Assay Single-Agent Dose-Response Single-Agent Dose-Response Define Combination & Assay->Single-Agent Dose-Response Calculate Bliss Prediction Calculate Bliss Prediction Single-Agent Dose-Response->Calculate Bliss Prediction Experimental Combination Data Experimental Combination Data Calculate Bliss Prediction->Experimental Combination Data Statistical Model & Overall τ Statistical Model & Overall τ Experimental Combination Data->Statistical Model & Overall τ Synergy Conclusion Synergy Conclusion Statistical Model & Overall τ->Synergy Conclusion

Guidance for Your Comparison Guide

Based on the available information, here is how you can approach creating your guide:

  • Highlight this compound's Mechanism: Emphasize that this compound is a valuable tool compound for probing the biological roles of multiple bromodomains at once, similar to how staurosporine is used in kinase research [1]. Its primary research application is target identification and validation, which logically precedes combination therapy studies.
  • Focus on Methodology: Since direct data on this compound combinations is lacking, you can structure your guide to educate researchers on the correct experimental and statistical protocols for validating synergy using the Bliss model, as detailed above.
  • Suggest Rational Combinations: Propose that future research could rationally combine this compound (or a more selective bromodomain inhibitor) with drugs targeting other pathways. For example, one search result mentioned a study investigating a combination between a mitochondrially-targeted Hsp90 inhibitor (Gamitrinib) and various PI3K pathway inhibitors, which used the Bliss model for analysis [3].

References

bromosporine affinity comparison BRD2 BRD3 BRD4 BRDT

Author: Smolecule Technical Support Team. Date: February 2026

Affinity of Bromosporine for BET Bromodomains

The following table summarizes the binding affinity (KD) of this compound for the first (BD1) and second (BD2) bromodomains of human BET proteins, as determined by Isothermal Titration Calorimetry (ITC) [1]. Lower KD values indicate stronger binding.

Protein Target KD (nM)
BRD4(1) (First Bromodomain) 41.8 ± 2.8
BRD4(2) (Second Bromodomain) 39.7 ± 2.2
BRDT(1) (First Bromodomain) 40.2 ± 2.8
BRDT(2) (Second Bromodomain) 172.1 ± 10.6
BRD2(1) (First Bromodomain) 97.1 ± 6.7
BRD2(2) (Second Bromodomain) 50.3 ± 5.0
BRD3(1) (First Bromodomain) 91.7 ± 5.3
BRD3(2) (Second Bromodomain) 50.0 ± 4.7

Key Findings from the Data:

  • High Potency: this compound exhibits high affinity (nanomolar range) for all tested BET bromodomains, confirming its pan-BET inhibitory activity [1].
  • Domain Selectivity Trend: For BRD2, BRD3, and BRDT, this compound consistently shows a stronger binding affinity for the second bromodomain (BD2) compared to the first [1].
  • Comparison to Selective Inhibitors: Unlike selective BET inhibitors such as JQ1, this compound is designed to be a broad-spectrum inhibitor and also binds potently to many non-BET bromodomains [1] [2].

Experimental Context

The quantitative data presented above was generated using a key biophysical technique.

  • Method: Isothermal Titration Calorimetry (ITC)
  • Principle: ITC directly measures the heat released or absorbed during a molecular binding event. This allows for the direct calculation of the binding affinity (KD), stoichiometry (N), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) [1].
  • Procedure: In a typical experiment, a solution of this compound is titrated step-by-step into a solution containing the purified target bromodomain. The instrument measures the heat change with each injection, generating a binding isotherm that is fit to a model to extract the KD value.

The workflow for this binding affinity measurement can be summarized as follows:

G Protein Purified Bromodomain Protein ITC ITC Experiment Protein->ITC Compound This compound Solution Compound->ITC Data Raw Heat Data ITC->Data Analysis Data Analysis & Model Fitting Data->Analysis Result Kd, ΔH, ΔS, N Analysis->Result

Important Considerations for Researchers

When using this data to guide your research, please keep the following points in mind:

  • Pan-BET vs. Selective Inhibition: this compound is a valuable tool for identifying biological processes that depend on bromodomain function in general. However, it cannot be used to attribute a phenotypic effect to a specific BET protein (e.g., BRD2 vs. BRD4) due to its broad activity across the family [1].
  • Cellular Context is Key: The high in vitro affinity does not always directly translate to equivalent cellular potency. Factors such as cell permeability, protein expression levels, and cellular context can influence the functional outcome of this compound treatment [1] [2].
  • Use as a Exploratory Tool: The primary utility of this compound, much like the kinase inhibitor staurosporine, is for initial, broad-scale phenotypic screening. Observed effects can then be deconvoluted using more selective chemical probes for individual bromodomains [1] [2].

References

bromosporine non-BET bromodomain inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Bromodomain Binding Profile

The following table summarizes the binding affinity (K_D) of Bromosporine for a selection of human bromodomains, as determined by Isothermal Titration Calorimetry (ITC). A lower K_D value indicates stronger binding [1].

Bromodomain Protein K_D (nM)
BRD4(1) BET 41.8 ± 2.8
BRD4(2) BET 39.7 ± 2.2
BRD9 Non-BET (Class IV) 41.7 ± 3.8
TAF1L(2) Non-BET (Class VII) 43
BRD2(2) BET 50.3 ± 5.0
BRD3(2) BET 50.0 ± 4.7
BRDT(1) BET 40.2 ± 2.8
BRD1 Non-BET 1,653 ± 66
BRPF1B Non-BET (Class IV) 311.5
BAZ2A Non-BET (Class VI) 3,745 ± 291

This compound also inhibits other non-BET bromodomains, including CECR2 and FALZ, though some affinities are in the micromolar range [1] [2].

Validation in Functional Assays

A key validation of this compound's cellular activity comes from its effects on transcription. In leukemic cell lines, a short exposure to this compound resulted in a transcriptional signature that was nearly identical to that of the selective BET inhibitor JQ1, without significant additional changes that would suggest substantial involvement of other inhibited bromodomains in the primary transcription response [1].

This indicates that while this compound potently binds to many non-BET bromodomains in vitro, its broad inhibition does not necessarily translate to a major functional role for these non-BET targets in regulating immediate transcription in this specific biological context [1].

Comparison with Selective Chemical Probes

The utility of this compound is best understood in comparison with more selective inhibitors. The table below contrasts its profile with that of targeted chemical probes.

Feature This compound (Pan-BRD inhibitor) Selective Chemical Probes (e.g., I-BRD9, GSK4027)
Scope of Targeting Broad; targets BET and multiple non-BET families. Narrow; designed for one or a few closely related BRDs.
Primary Application Phenotypic screening, identifying BRD-involved processes. Validating the specific biological function of a single BRD target.
Key Advantage Useful as an initial tool to find if any BRD is involved in a process. Allows for confident linkage of an observed phenotype to a specific target.
Key Disadvantage Cannot attribute any observed effect to a specific bromodomain. Requires prior hypothesis about which BRD to target.

Experimental Protocol for Cellular Validation

To validate this compound's activity in a cellular system, you can assess its impact on gene transcription, following the methodology used in its foundational research [1].

A Treat Leukemic Cell Lines (e.g., MV4;11, MOLM-13) B Add this compound (Short Exposure, e.g., 8h) A->B C Extract Total RNA B->C D Genome-wide Transcriptional Profiling (Illumina Microarray) C->D E Bioinformatic Analysis (Compare to BET inhibitor JQ1 signature) D->E F Result: BET-specific signature No significant non-BET contribution E->F

This experimental workflow demonstrates that this compound's primary cellular effect on transcription is mediated through BET bromodomain inhibition [1].

Research Applications and Conclusions

Based on its validated profile, this compound is best suited for specific research scenarios:

  • Initial Phenotypic Screening: It is an excellent first-line tool to determine if bromodomain inhibition, in general, affects a biological pathway or disease model of interest [1].
  • Tool for "Shock and Kill" Strategy: Its broad activity has been leveraged to effectively reactivate latent HIV-1 in T-cells, a process where multiple bromodomains may play a role [3].
  • Follow-up with Selective Probes: If a phenotype is observed with this compound, the subsequent step should be to use selective chemical probes (e.g., I-BRD9 for BRD9, GSK4027 for PCAF/GCN5) to identify the specific bromodomain responsible [4].
  • Use This compound as a broad-screening tool to implicate bromodomains in a cellular process.
  • Use selective chemical probes to identify the specific protein responsible for the observed effect.

References

bromosporine PCAF bromodomain inhibition potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

PCAF/GCN5 Bromodomain Inhibitor Comparison

Compound Name Primary Target(s) Reported Potency (KD/IC50/Ki) Key Characteristics
Bromosporine Broad-spectrum (e.g., BRD4, BRD9, CECR2) [1] PCAF: IC50 = 2.10 µM [2] Non-selective tool for initial, pan-bromodomain inhibition [3] [1].

| L-Moses | PCAF & GCN5 [4] | PCAF: KD = 48-126 nM, Ki = 47 nM [4] GCN5: KD = 220-600 nM [4] | Potent, selective (>4500-fold over BRD4), cell-active chemical probe [4]. | | GSK4027 | PCAF & GCN5 [3] | PCAF/GCN5: KD = 1.4 nM (BROMOscan) [3] | Highly potent inhibitor; an alternative chemotype to L-Moses [3]. |

Experimental Context and Methodologies

The potency data in the table above was generated using standard biophysical and cellular assays in the field. Here are the details of the key experimental protocols:

  • Binding Assays (KD/Ki): Values for L-Moses and GSK4027 were determined using BROMOscan, a high-throughput binding assay platform that quantitatively measures the binding affinity of a compound to various bromodomains [3] [4]. The potency of L-Moses was also confirmed using Isothermal Titration Calorimetry (ITC), which directly measures the heat change from binding interactions [4]. Additionally, a Homogeneous Time-Resolved Fluorescence (HTRF) competition assay was used to determine the Ki value for L-Moses [4].

  • Cellular Target Engagement (IC50): The cellular activity of L-Moses was validated using the NanoBRET assay. This method measures the compound's ability to displace a NanoLuc-tagged PCAF bromodomain from its binding partner (Halo-tagged histone H3.3) in living cells (HEK293), confirming that the inhibitor reaches its target inside a cellular environment [4].

  • Cellular Efficacy (IC50): The IC50 value for this compound (2.10 µM) comes from a PCAF bromodomain inhibition assay that measures its functional ability to block the activity of the PCAF bromodomain in a biochemical setting [2].

Strategic Implications for Research

The choice between these inhibitors depends heavily on your experimental goals, as illustrated below:

G Start Research Goal: Inhibit PCAF Bromodomain Q1 Is the primary need high specificity for PCAF/GCN5? Start->Q1 Q2 Is the goal to broadly profile many bromodomains? Q1->Q2 No Option1 Use L-Moses or GSK4027 Q1->Option1 Yes Option2 Use this compound Q2->Option2 Yes Rationale1 Rationale: High potency and selectivity minimize off-target effects, ensuring that observed phenotypes can be confidently linked to PCAF/GCN5 inhibition. Option1->Rationale1 Rationale2 Rationale: Useful for initial, broad-scale screening to identify if bromodomain inhibition in general produces a phenotype of interest. Option2->Rationale2

Key Takeaways for Researchers

  • For Target-Specific Studies: If your research aims to definitively understand the biological role of the PCAF and/or GCN5 bromodomains, the recommended chemical probes are L-Moses or GSK4027. Their high selectivity is crucial for attributing any observed cellular effects specifically to the inhibition of these targets [3] [4].
  • For Pan-Bromodomain Screening: This compound is a more suitable tool for experiments where the goal is to simultaneously inhibit a wide range of bromodomains. It can be used in initial phenotypic screens to identify processes where bromodomain reading activity in general plays a key role [3] [1].
  • Consider the Probe's Properties: When using L-Moses, be aware of its reported off-target activity against opioid receptors and the 5-HT transporter, as noted in a 130-target GPCR panel [4]. Its negative control, D-Moses, should be used in experiments to rule out non-specific effects [4].

References

bromosporine anti-leukemic activity comparison JQ1

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Evidence

The table below summarizes the key characteristics and documented anti-leukemic activities of JQ1 and Bromosporine.

Feature JQ1 This compound
Primary Target BET family bromodomains (BRD2, BRD3, BRD4, BRDT) [1] [2] Broad-spectrum bromodomain inhibitor [3]
Target Specificity High for BET family; low for non-BET bromodomains [3] Low; inhibits BRD2, BRD4, BRD9, CECR2, and others [3]
Reported Anti-leukemic Activity Yes, in Acute Lymphocytic Leukemia (ALL) and Acute Myeloid Leukemia (AML) models [4] [2] [5] Specific anti-leukemic activity not detailed in available literature [3]
Key Evidence Suppresses cell proliferation, induces cell cycle arrest and apoptosis, inhibits c-Myc-mediated glycolysis in ALL cells [4] Characterized as a broad-spectrum inhibitor; specific leukemia studies not cited [3]
JQ1's Anti-leukemic Mechanisms

Research has established a clear anti-leukemic effect for JQ1, particularly in Acute Lymphocytic Leukemia (ALL). Key experimental findings include:

  • Proliferation and Viability: Cell viability assays (e.g., CellTiter-Glo) show JQ1 significantly reduces viability in B-ALL cell lines (NALM6, REH, SEM, RS411) with half-maximal inhibitory concentrations (IC₅₀) in the sub-micromolar to low micromolar range (0.45 to 1.16 μM) [4].
  • Cell Cycle and Apoptosis: Flow cytometry analyses (using EdU/PI and Annexin V/PI staining) demonstrate that JQ1 treatment arrests the cell cycle at the G0/G1 phase and induces apoptosis [4].
  • Metabolic Reprogramming: JQ1's mechanism involves targeting c-Myc to suppress glycolysis [4]. Key experimental approaches include:
    • Glycolytic Rate Analysis: Using a Seahorse XF Analyzer to measure extracellular acidification rate (ECAR), showing JQ1 suppresses glycolysis and glycolytic capacity in B-ALL cells [4].
    • Metabolite Measurement: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and specific assay kits confirm reduced intracellular lactate and ATP levels [4].
    • Gene Expression Analysis: RNA-seq, qRT-PCR, and Western blotting reveal JQ1 downregulates key glycolytic enzymes, including hexokinase 2 (HK2), phosphofructokinase (PFKP), and lactate dehydrogenase A (LDHA) [4].

The following diagram illustrates the mechanism by which JQ1 inhibits leukemia cell proliferation.

G JQ1 JQ1 BRD4 BRD4 Protein JQ1->BRD4 Inhibits Apoptosis Induces Apoptosis JQ1->Apoptosis Directly Induces cMyc Transcription of c-Myc BRD4->cMyc Regulates GlycolyticEnzymes Glycolytic Enzyme Expression (HK2, PFKP, LDHA) cMyc->GlycolyticEnzymes Activates Glycolysis Glycolytic Flux GlycolyticEnzymes->Glycolysis Drives Proliferation Cancer Cell Proliferation Glycolysis->Proliferation Supports

Research Recommendations

To build a more complete comparison, you could explore the following avenues:

  • Investigate this compound Further: As a pan-bromodomain inhibitor, this compound may have unique effects in leukemia models due to its simultaneous action on multiple epigenetic regulators.
  • Design Direct Comparison Studies: Future research could directly compare both compounds in the same experimental system, using the methodologies outlined above, to quantify their relative potency and efficacy against specific types of leukemia.
  • Explore Combination Strategies: Research indicates that inhibitors like JQ1 are often more effective when combined with other therapies [2]. This is a promising area for both compounds.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

404.12667431 Da

Monoisotopic Mass

404.12667431 Da

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Bromosporine

Dates

Last modified: 08-15-2023
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2: Steklov MY, Tararov VI, Romanov GA, Mikhailov SN. Facile synthesis of 8-azido-6-benzylaminopurine. Nucleosides Nucleotides Nucleic Acids. 2011 Jul-Aug;30(7-8):503-11. doi: 10.1080/15257770.2011.602655. PubMed PMID: 21888542.
3: Andrei M, Bjørnstad V, Langli G, Rømming C, Klaveness J, Taskén K, Undheim K. Stereoselective preparation of (RP)-8-hetaryladenosine-3',5'-cyclic phosphorothioic acids. Org Biomol Chem. 2007 Jul 7;5(13):2070-80. Epub 2007 May 29. PubMed PMID: 17581650.
4: Champeil E, Pradhan P, Lakshman MK. Palladium-catalyzed synthesis of nucleoside adducts from bay- and fjord-region diol epoxides. J Org Chem. 2007 Jul 6;72(14):5035-45. Epub 2007 Jun 9. PubMed PMID: 17559269; PubMed Central PMCID: PMC2548296.
5: Dai Q, Xu D, Lim K, Harvey RG. Efficient syntheses of C(8)-aryl adducts of adenine and guanine formed by reaction of radical cation metabolites of carcinogenic polycyclic aromatic hydrocarbons with DNA. J Org Chem. 2007 Jun 22;72(13):4856-63. Epub 2007 May 27. PubMed PMID: 17530898.
6: Russo M, Jimenez LB, Mulazzani QG, D'Angelantonio M, Guerra M, Miranda MA, Chatgilialoglu C. Chemical radiation studies of 8-bromo-2'-deoxyinosine and 8-bromoinosine in aqueous solutions. Chemistry. 2006 Oct 10;12(29):7684-93. PubMed PMID: 16823787.
7: Johnson F, Bonala R, Tawde D, Torres MC, Iden CR. Efficient synthesis of the benzo[a]pyrene metabolic adducts of 2'-deoxyguanosine and 2'-deoxyadenosine and their direct incorporation into DNA. Chem Res Toxicol. 2002 Dec;15(12):1489-94. PubMed PMID: 12482230.
8: Véliz EA, Beal PA. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. J Org Chem. 2001 Dec 14;66(25):8592-8. PubMed PMID: 11735542.
9: Janeba Z, Holý A. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides Nucleotides Nucleic Acids. 2001 Apr-Jul;20(4-7):1103-6. PubMed PMID: 11562965.
10: Bodepudi V, Shibutani S, Johnson F. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. Chem Res Toxicol. 1992 Sep-Oct;5(5):608-17. PubMed PMID: 1445999.

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